molecular formula C14H28<br>C14H28<br>CH3(CH2)11CH=CH2 B7770490 1-Tetradecene CAS No. 25608-58-6

1-Tetradecene

Cat. No.: B7770490
CAS No.: 25608-58-6
M. Wt: 196.37 g/mol
InChI Key: HFDVRLIODXPAHB-UHFFFAOYSA-N
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Description

Watery liquid;  colorless;  mild pleasant odor. Floats on water. (USCG, 1999)
1-tetradecene is an unbranched fourteen-carbon alkene with one double bond between C-1 and C-2.
tetradecene is a natural product found in Pseudoceratina purpurea, Scolochloa festucacea, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tetradec-1-ene
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InChI

InChI=1S/C14H28/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3H,1,4-14H2,2H3
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InChI Key

HFDVRLIODXPAHB-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCC=C
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Molecular Formula

C14H28, Array
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Related CAS

25608-58-6
Record name 1-Tetradecene, homopolymer
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DSSTOX Substance ID

DTXSID4027367
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Molecular Weight

196.37 g/mol
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Physical Description

Watery liquid; colorless; mild pleasant odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid; [HSDB], COLOURLESS LIQUID.
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Boiling Point

484 °F at 760 mmHg (USCG, 1999), 232-234 °C @ 760 MM HG, 252 °C
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Flash Point

230 °F (USCG, 1999), 110 °C, 230 °F (110 °C) (CLOSED CUP), 107 °C c.c.
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Solubility

SOL IN ETHANOL, ETHER, BENZENE, Solubility in water: none
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Density

0.771 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7745 @ 20 °C/4 °C, Relative density (water = 1): 0.8
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Vapor Density

6.78 (Air=1), Relative vapor density (air = 1): 6.78
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Vapor Pressure

4.55 mmHg at 220 °F (USCG, 1999), 0.01 [mmHg], 1.5X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 2
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Color/Form

COLORLESS LIQUID

CAS No.

1120-36-1, 68855-59-4, 68855-60-7
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Melting Point

8.8 °F (USCG, 1999), -12 °C
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Foundational & Exploratory

1-Tetradecene chemical and physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical and Physical Properties of 1-Tetradecene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a long-chain alpha-olefin, is a versatile building block in organic synthesis and a key intermediate in the production of various specialty chemicals. Its unique combination of a terminal double bond and a long aliphatic chain imparts specific physical and chemical properties that are of significant interest to researchers and professionals in drug development and materials science. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, offering insights into its reactivity, solubility, and handling considerations. The information presented herein is intended to empower scientists to leverage the full potential of this compound in their research and development endeavors.

Introduction to this compound

This compound, with the chemical formula C14H28, is a linear alpha-olefin characterized by a fourteen-carbon chain with a terminal double bond between the first and second carbon atoms[1][2][3]. This structural feature is the primary determinant of its chemical reactivity, making it a valuable precursor for a wide range of chemical transformations.

Molecular Structure:

Reactivity_of_this compound This compound This compound Electrophilic Addition Electrophilic Addition This compound->Electrophilic Addition (e.g., HBr, Br2) Hydroboration-Oxidation Hydroboration-Oxidation This compound->Hydroboration-Oxidation (1. BH3/THF, 2. H2O2, NaOH) Oxidation Oxidation This compound->Oxidation (e.g., O3, KMnO4) Polymerization Polymerization This compound->Polymerization (Catalyst)

References

Topic: 1-Tetradecene Synthesis Routes from Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Tetradecene, a linear alpha-olefin (LAO), is a critical chemical intermediate in the synthesis of polymers, plasticizers, surfactants, and synthetic lubricants. While the industrial production of LAOs is dominated by the oligomerization of ethylene, the catalytic dehydration of long-chain fatty alcohols, such as 1-tetradecanol, presents a strategically important alternative.[1][2][3] This route offers potential advantages in terms of feedstock flexibility, including the utilization of bio-derived alcohols, aligning with the growing demand for sustainable chemical processes.[4] This guide provides a comprehensive technical overview of the primary synthesis routes for this compound from alcohols, with a focus on the underlying catalytic mechanisms, a comparative analysis of different catalyst systems, and detailed experimental protocols. We will explore both established solid-acid catalyzed pathways and emerging base-catalyzed methodologies, providing the causal insights behind experimental choices to empower researchers in the rational design of efficient and selective synthesis processes.

Introduction: The Strategic Importance of Alcohol-to-Olefin Routes

Linear alpha-olefins are characterized by a terminal double bond, which imparts high reactivity for various downstream chemical modifications. This compound (C₁₄H₂₈) is particularly valued in the production of C₁₄-based surfactants, as a comonomer in polyethylene to control polymer density and flexibility, and as a precursor to polyalphaolefin (PAO) synthetic lubricants.[5][6]

The conventional synthesis of LAOs via ethylene oligomerization is a highly optimized, large-scale petrochemical process.[2][6] However, the dehydration of fatty alcohols has been periodically employed commercially when market dynamics make fatty alcohols more cost-effective than the corresponding olefins.[1][2] The increasing availability of fatty alcohols from biological sources, produced via fermentation of sugars or hydrolysis of triglycerides, further enhances the appeal of this route for producing renewable or "green" LAOs.[4][7][8]

The core transformation is the elimination of a water molecule from 1-tetradecanol to form this compound. The primary challenge lies in achieving high selectivity for the terminal olefin (α-olefin) while minimizing the formation of thermodynamically more stable internal olefins and other byproducts such as ethers.[9] Catalyst design and process parameter optimization are paramount to controlling this selectivity.

Mechanistic Foundations of Alcohol Dehydration

The dehydration of an alcohol to an alkene is an elimination reaction. For a primary alcohol like 1-tetradecanol (CH₃(CH₂)₁₂CH₂OH), the reaction mechanism is highly dependent on the catalyst and conditions.

Acid-Catalyzed Mechanisms

In the presence of an acid catalyst, the reaction is initiated by the protonation of the alcohol's hydroxyl group, converting it into a much better leaving group (H₂O).[10][11] From this alkyloxonium ion intermediate, the pathway can diverge.

  • E2 (Bimolecular Elimination): This mechanism is a single, concerted step where a base removes a proton from the β-carbon (C2) at the same time the C-O bond breaks and the water molecule departs.[11][12] This pathway is generally favored for primary alcohols as it avoids the formation of a highly unstable primary carbocation.[13][14]

  • E1 (Unimolecular Elimination): This two-step mechanism involves the departure of the water molecule to form a carbocation intermediate, which is then deprotonated by a base to form the double bond.[12][13] While energetically unfavorable for primary alcohols in solution, E1-like pathways with carbocation character can occur on the surface of solid acid catalysts.[9][15]

A competing reaction, particularly at lower temperatures, is bimolecular dehydration, where two alcohol molecules react to form a dialkyl ether (e.g., di(tetradecyl) ether) and water.[14][16][17]

Acid_Catalyzed_Dehydration_Mechanisms cluster_E2 E2 Mechanism (Concerted) cluster_E1 E1 Mechanism (Stepwise) cluster_Ether Bimolecular Dehydration (Ether Formation) A_E2 R-CH₂-CH₂-O⁺H₂ TS_E2 Transition State [Base---H---CH(R)-CH₂---O⁺H₂] A_E2->TS_E2 Base attack P_E2 R-CH=CH₂ + H₂O + Base-H⁺ TS_E2->P_E2 A_E1 R-CH₂-CH₂-O⁺H₂ C_E1 R-CH₂-C⁺H₂ (Primary Carbocation - Unstable) A_E1->C_E1 Loss of H₂O P_E1 R-CH=CH₂ + H⁺ C_E1->P_E1 Deprotonation A_Ether R-CH₂-O⁺H₂ + R-CH₂-OH P_Ether R-CH₂-O-CH₂-R + H₃O⁺ A_Ether->P_Ether SN2 Attack Start 1-Tetradecanol (R-CH₂-CH₂-OH) Protonated Alkyloxonium Ion (R-CH₂-CH₂-O⁺H₂) Start->Protonated + H⁺ Protonated->A_E2 Protonated->A_E1 Protonated->A_Ether

Figure 1: General mechanisms for acid-catalyzed conversion of primary alcohols.

Catalyst Systems for 1-Tetradecanol Dehydration

The choice of catalyst is the most critical factor influencing the yield and selectivity of this compound.

Heterogeneous Solid-Acid Catalysts

Solid-acid catalysts are preferred for industrial applications due to their ease of separation from the product stream, potential for regeneration, and suitability for continuous-flow processes.

  • Gamma-Alumina (γ-Al₂O₃): This is the most common and commercially practiced catalyst for the vapor-phase dehydration of alcohols to olefins.[1][2] γ-Al₂O₃ possesses a high surface area and a combination of Lewis and Brønsted acid sites, as well as basic sites.[16][18] The dehydration reaction over alumina is understood to be a synergistic process involving these acid-base pairs.[19][9][20] Lewis acid sites (coordinatively unsaturated Al³⁺) coordinate with the alcohol's hydroxyl group, facilitating C-O bond cleavage, while adjacent basic sites (surface O²⁻) abstract a β-proton.[9][21]

    • Causality: The preparation method of γ-Al₂O₃, particularly the calcination temperature, significantly impacts its crystalline structure, surface area, and acid-base properties. For instance, amorphous alumina synthesized at 325 °C has shown high surface area and excellent performance for dehydrating 1-octadecanol, achieving 93% conversion with 89% LAO purity.[19][20]

    • Challenge: A key challenge with alumina is minimizing the isomerization of the initially formed this compound to more stable internal tetradecenes (e.g., 2-tetradecene, 3-tetradecene) on the acid sites.

  • Modified Alumina and Mixed Oxides: To improve selectivity towards the α-olefin, alumina can be modified. A physical mixture of nano-sized alumina and thoria (ThO₂) has demonstrated exceptional performance for stearic alcohol dehydration, achieving a 92% yield of α-olefin.[9]

    • Mechanism of Selectivity: It is proposed that the thoria component strongly adsorbs the produced α-olefin at high temperatures, preventing it from re-adsorbing onto the Lewis acid sites of the alumina where isomerization would occur.[9] This effectively protects the desired product.

  • Zeolites: These crystalline aluminosilicates offer well-defined pore structures and strong Brønsted acidity.[15][22] Their shape-selectivity can potentially favor the formation of linear products. However, their strong acidity can also promote cracking and oligomerization, especially at higher temperatures.

Homogeneous Acid Catalysts

Liquid mineral acids can also catalyze alcohol dehydration.

  • Sulfuric Acid (H₂SO₄) and Phosphoric Acid (H₃PO₄): These strong acids are effective dehydrating agents.[10][11][23] The reaction is typically performed in the liquid phase at elevated temperatures.

    • Trustworthiness Issues: Homogeneous catalysis is generally not favored for large-scale LAO production due to significant drawbacks. Concentrated sulfuric acid is a strong oxidizing agent and can cause charring and the formation of CO₂ and SO₂ byproducts.[23][24] Both acids are corrosive and require neutralization and complex separation procedures, leading to waste generation.

Base-Catalyzed Dehydration

A more recent and promising approach involves the use of solid base catalysts.

  • Cesium on Silica (Cs/SiO₂): Base catalysts have been studied for the gas-phase dehydration of fatty alcohols (C₈-C₁₄) to LAOs. A 15% Cs/SiO₂ catalyst has shown high selectivity (78-100%) for the corresponding α-olefins.[4][7]

    • Expertise & Causality: Unlike acid catalysis, which proceeds via carbocationic intermediates prone to rearrangement, base-catalyzed dehydration is thought to proceed through a different mechanism that inherently favors the formation of the terminal (less substituted) olefin, following Hofmann elimination rules rather than Zaitsev's rule. This provides a powerful alternative for maximizing α-olefin yield.

Data Summary: Catalyst Performance Comparison

The following table summarizes representative data for the dehydration of long-chain alcohols using various catalytic systems.

Catalyst SystemStarting AlcoholTemperature (°C)Conversion (%)α-Olefin Selectivity (%)α-Olefin Yield (%)Reference
Amorphous Al₂O₃1-Octadecanol32593~67 (calculated)~62[19][20]
Al₂O₃ⁿ / ThO₂1-Octadecanol3001009292[9]
15% Cs/SiO₂Mixed C₈-C₁₄ Alcohols36051-91 (initial)78-10040-91 (initial)[4]
Trifluoromethanesulfonic acid1-Tetradecanol240>80 (olefin yield)84.3 (in product mix)>80 (total olefins)[25]

Experimental Protocols

The following protocols are designed to be self-validating, incorporating analytical steps to confirm outcomes.

Protocol 1: Continuous Gas-Phase Dehydration of 1-Tetradecanol using γ-Al₂O₃

This protocol describes a standard lab-scale setup for heterogeneous catalytic reactions.

Gas_Phase_Dehydration_Workflow cluster_prep System Preparation cluster_reaction Reaction cluster_analysis Product Collection & Analysis N2 N₂ Cylinder MFC Mass Flow Controller N2->MFC Vap Vaporizer (Heated Zone) MFC->Vap Pump Syringe Pump (1-Tetradecanol) Pump->Vap Reactor Packed-Bed Reactor (Quartz Tube in Furnace) Vap->Reactor Catalyst γ-Al₂O₃ Catalyst Bed Condenser Condenser (Cold Trap) Reactor->Condenser Collector Liquid Product Collection Vial Condenser->Collector GC Gas Chromatograph (GC) for analysis Collector->GC Sample Injection

Figure 2: Workflow for a continuous gas-phase alcohol dehydration experiment.

Methodology:

  • Catalyst Preparation: Commercially available γ-Al₂O₃ pellets are crushed and sieved to a particle size of 250-425 μm. The catalyst (approx. 1.0 g) is loaded into a quartz tube reactor and calcined in-situ under a flow of dry air at 500 °C for 4 hours to remove moisture and adsorbed species. Subsequently, the system is purged with inert gas (N₂ or Ar).

  • System Setup: A continuous-flow, fixed-bed reactor system is assembled as shown in Figure 2. The reactor is placed inside a programmable tube furnace.

  • Reaction Execution:

    • The reactor temperature is set to the desired value (e.g., 325 °C).

    • A flow of nitrogen carrier gas (e.g., 30 mL/min) is established using a mass flow controller.

    • Liquid 1-tetradecanol is fed into a heated vaporization zone using a syringe pump at a controlled rate (e.g., Weight Hourly Space Velocity (WHSV) of 2 h⁻¹). The alcohol vapor is entrained in the N₂ stream and passed through the catalyst bed.

  • Product Collection: The reactor outlet is connected to a cold trap (condenser) maintained at ~5 °C to liquefy the products (this compound, unreacted 1-tetradecanol, and water). Liquid samples are collected periodically.

  • Analysis (Self-Validation):

    • The collected organic phase is separated from the aqueous phase and analyzed by Gas Chromatography (GC) using a non-polar column (e.g., DB-5) and a Flame Ionization Detector (FID).

    • An internal standard (e.g., n-dodecane) is used for accurate quantification.

    • Conversion of 1-tetradecanol and selectivity to this compound and other products (internal olefins, ether) are calculated from the GC peak areas.

    • GC-Mass Spectrometry (GC-MS) is used to confirm the identity of all product peaks.

Protocol 2: Batch Liquid-Phase Dehydration using a Homogeneous Catalyst

This protocol describes a simpler batch process suitable for screening or smaller-scale synthesis.

Methodology:

  • Apparatus Setup: A three-neck round-bottom flask is equipped with a magnetic stirrer, a thermometer, and a distillation head connected to a condenser and a receiving flask. A water separator (Dean-Stark trap) can be placed between the flask and the condenser to continuously remove the water byproduct and drive the equilibrium.

  • Reagent Charging:

    • The reaction flask is charged with 1-tetradecanol (e.g., 100 g, 0.466 mol).

    • The acid catalyst, such as trifluoromethanesulfonic acid (e.g., 2.0 g), is carefully added while stirring.[25]

  • Reaction Execution:

    • The mixture is heated with vigorous stirring to a temperature where distillation begins (e.g., up to 240 °C).[25]

    • The reaction is monitored by observing the collection of water in the separator and/or by taking aliquots for GC analysis. The reaction is continued for several hours until conversion is maximized (e.g., 5 hours).[25]

  • Work-up and Purification:

    • The reaction mixture is cooled to room temperature.

    • The organic phase of the distillate is collected. If the product remains in the reaction flask, it is isolated by distillation, potentially under reduced pressure.

    • The collected organic phase is washed with a dilute sodium bicarbonate solution to neutralize the acid, followed by a water wash.

    • The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Analysis (Self-Validation):

    • The final product is analyzed by GC and GC-MS to determine the purity and the distribution of olefin isomers.

    • The yield of this compound is calculated based on the starting amount of 1-tetradecanol.

Conclusion

The synthesis of this compound from 1-tetradecanol is a robust and versatile process, with catalyst selection being the determinative factor for success. While homogeneous acid catalysts are effective, their industrial application is hampered by operational challenges. The vapor-phase dehydration over solid-acid catalysts, particularly γ-alumina and its modified variants, represents the most mature and scalable technology. These systems offer high conversion but require careful optimization to maximize selectivity towards the desired α-olefin and prevent isomerization. Excitingly, emerging research into solid-base catalysts like Cs/SiO₂ opens a new frontier, potentially offering a more direct and selective route to linear alpha-olefins from alcohols. For researchers and drug development professionals who may use this compound as a synthetic building block, understanding these synthesis routes provides crucial insight into the impurity profiles and economic drivers of this key starting material.

References

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 1-Tetradecene

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Analytical Imperative for Long-Chain Alkenes

In the realms of materials science, specialty chemicals, and drug development, the purity and structural integrity of raw materials are paramount. 1-Tetradecene (C₁₄H₂₈), a linear alpha-olefin, serves as a critical building block in the synthesis of polymers, surfactants, and other complex organic molecules. Its simple structure belies the need for rigorous analytical confirmation; the position of the double bond and the absence of isomeric impurities are crucial for predictable reaction kinetics and final product performance.

This technical guide provides an in-depth analysis of the core spectroscopic techniques used to unequivocally identify and characterize this compound. We will move beyond a simple recitation of data, delving into the causal relationships between molecular structure and spectral output. From the perspective of a seasoned application scientist, we will explore not just the "what" but the "why" of the experimental choices and data interpretation, providing a robust framework for researchers and quality control professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are essential for confirming the terminal position of the alkene and the linear nature of the alkyl chain.

Proton (¹H) NMR Spectroscopy of this compound

Expertise & Experience: The Rationale Behind ¹H NMR Analysis

¹H NMR allows us to "see" the different types of protons in the molecule. The terminal alkene protons are the most diagnostic, appearing in a unique region of the spectrum with characteristic splitting patterns (multiplicity) due to their coupling with each other and with the adjacent allylic protons. The long alkyl chain will largely resolve into a few overlapping signals, but their integration relative to the alkene protons is a key validator of the structure.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

A robust and reproducible NMR spectrum begins with meticulous sample preparation.

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

  • Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), which is excellent for dissolving nonpolar compounds and has a minimal residual proton signal at ~7.26 ppm. The deuterium signal is used by the spectrometer to "lock" the magnetic field, ensuring stability during acquisition.

  • Homogenization: Gently vortex or swirl the vial to ensure the sample is fully dissolved.

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a pipette plugged with a small amount of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Allow the sample to thermally equilibrate and for the field to be locked and shimmed. Shimming is the process of optimizing the homogeneity of the magnetic field across the sample volume to achieve sharp, symmetrical peaks.

    • Acquire the spectrum using standard parameters for ¹H NMR. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 10-20 mg This compound dissolve Dissolve in ~0.6 mL CDCl3 weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert lock Lock & Shim insert->lock acquire Acquire Spectrum lock->acquire process Fourier Transform Phase & Baseline Correction acquire->process integrate Integrate Peaks process->integrate assign Assign Chemical Shifts integrate->assign

Caption: Workflow for obtaining and processing a ¹H NMR spectrum.

Data Interpretation and Assignment

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the vinylic, allylic, and aliphatic protons.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~5.8ddt1HH-2 (-CH=)
~4.95m2HH-1 (=CH₂)
~2.0q2HH-3 (Allylic -CH₂-)
~1.2-1.4m (broad)20HH-4 to H-13 (-(CH₂)₁₀-)
~0.88t3HH-14 (-CH₃)

Table 1: ¹H NMR Peak Assignments for this compound.

The key diagnostic signals are those of the alkene protons. The internal vinylic proton (H-2) at ~5.8 ppm is split by the two terminal vinylic protons (H-1) and the two allylic protons (H-3), resulting in a complex multiplet (ddt: doublet of doublets of triplets). The two terminal protons (H-1) at ~4.95 ppm are chemically distinct and appear as a multiplet. The allylic protons (H-3) are shifted downfield relative to the other methylene groups due to the proximity of the double bond and appear around ~2.0 ppm. The large, broad multiplet between 1.2 and 1.4 ppm represents the bulk of the methylene groups in the long alkyl chain, and the terminal methyl group (H-14) appears as a characteristic triplet around 0.88 ppm.

Carbon-13 (¹³C) NMR Spectroscopy of this compound

Expertise & Experience: The Rationale Behind ¹³C NMR Analysis

While ¹H NMR maps the protons, ¹³C NMR provides a direct look at the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. This technique is definitive for confirming the number of different carbon environments and for identifying the sp²-hybridized carbons of the double bond, which resonate in a characteristic downfield region.

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

The procedure is nearly identical to that for ¹H NMR, with the primary difference being the need for a more concentrated sample or a longer acquisition time due to the low natural abundance (~1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.

  • Sample Preparation: Use a more concentrated sample, typically 20-50 mg in 0.6-0.7 mL of CDCl₃, to maximize signal.

  • Data Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. This collapses the C-H splitting, resulting in a spectrum where each unique carbon appears as a single sharp line, simplifying interpretation. A longer acquisition time (more scans) is typically required.

Data Interpretation and Assignment

The proton-decoupled ¹³C NMR spectrum provides a clear count of the unique carbon atoms.

Chemical Shift (δ, ppm) Assignment
~139.2C-2 (-CH=)
~114.1C-1 (=CH₂)
~33.9C-3
~31.9C-12
~29.7C-5 to C-11 (multiple overlapping peaks)
~29.4C-4
~22.7C-13
~14.1C-14 (-CH₃)

Table 2: ¹³C NMR Peak Assignments for this compound.

The two sp² carbons are clearly identified downfield at ~139.2 ppm and ~114.1 ppm, confirming the presence of the alkene. The remaining sp³ carbons of the long alkyl chain appear in the upfield region, with subtle differences in their chemical environments allowing for their individual assignment, though some overlap is common.

Infrared (IR) Spectroscopy: Probing Functional Groups

Expertise & Experience: The Rationale Behind IR Analysis

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Covalent bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. For this compound, IR spectroscopy is used to confirm the presence of the C=C double bond and the associated vinylic C-H bonds, distinguishing it from its saturated alkane counterpart, tetradecane.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

Modern FTIR spectrometers often utilize an Attenuated Total Reflectance (ATR) accessory, which simplifies sample handling for liquids.

  • Background Scan: Before analyzing the sample, a background spectrum of the clean, empty ATR crystal is collected. This spectrum of the ambient environment (air, CO₂, water vapor) is automatically subtracted from the sample spectrum to provide a clean result.

  • Sample Application: Place a single drop of neat (undiluted) this compound directly onto the ATR crystal surface (often diamond or zinc selenide).

  • Data Acquisition: Initiate the scan. An IR beam passes through the crystal and reflects off the internal surface that is in contact with the sample. An evanescent wave penetrates a small distance into the sample, where absorption occurs. The attenuated beam is then directed to the detector.

  • Cleaning: After the measurement, the crystal is simply wiped clean with a soft tissue soaked in a suitable solvent like isopropanol or acetone.

Workflow for ATR-FTIR Analysis

G cluster_acq Data Acquisition cluster_proc Data Processing & Analysis background Collect Background Spectrum (Clean ATR) sample Apply 1 Drop of Liquid Sample to ATR background->sample scan Acquire Sample Spectrum sample->scan subtract Automatic Background Subtraction scan->subtract identify Identify Characteristic Absorption Bands subtract->identify

Caption: Workflow for obtaining an ATR-FTIR spectrum.

Data Interpretation and Assignment

The IR spectrum of this compound shows several characteristic absorption bands that confirm its identity as a terminal alkene.

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3079C-H Stretch=C-H (vinylic)
~2925, ~2855C-H Stretch-C-H (aliphatic)
~1642C=C StretchAlkene
~1465C-H Bend-CH₂- (scissoring)
~991, ~910C-H Bend=C-H (out-of-plane bend)

Table 3: Key IR Absorption Bands for this compound.

The most crucial peaks for identification are those unique to the alkene functional group. The absorption band just above 3000 cm⁻¹ (~3079 cm⁻¹) is a definitive indicator of C-H bonds on sp²-hybridized carbons. The peak at ~1642 cm⁻¹ corresponds to the C=C double bond stretching vibration. Finally, the strong absorptions at ~991 and ~910 cm⁻¹ are characteristic out-of-plane bending vibrations (wags) for the =CH₂ and -CH=CH₂ groups of a monosubstituted alkene, providing conclusive evidence for the terminal position of the double bond.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Expertise & Experience: The Rationale Behind MS Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides two critical pieces of information: the molecular weight of the compound and, based on its fragmentation pattern, clues about its structure. For this compound, we expect to see a clear molecular ion peak corresponding to its molecular weight, and a predictable fragmentation pattern characteristic of long-chain alkenes.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of this compound (~10-100 µg/mL) in a volatile organic solvent such as methanol or hexane.

  • Sample Introduction: The sample is introduced into the ion source of the mass spectrometer, often via direct infusion or through a gas chromatograph (GC-MS). The high vacuum of the instrument causes the solvent and sample to vaporize.

  • Ionization (Electron Ionization - EI): In the ion source, the vaporized molecules are bombarded by a high-energy beam of electrons (typically 70 eV). This energetic collision knocks an electron out of the molecule, forming a positively charged molecular ion (M⁺•).

  • Fragmentation: The high energy of EI causes the molecular ion to be energetically unstable, leading it to break apart into smaller, charged fragments and neutral radicals. This fragmentation is not random and follows predictable chemical pathways.

  • Mass Analysis and Detection: The ions (both the molecular ion and the fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio. The detector then records the abundance of each ion.

Workflow for EI-Mass Spectrometry

G cluster_prep Sample Preparation cluster_acq MS Analysis dissolve Prepare Dilute Solution in Volatile Solvent inject Inject & Vaporize dissolve->inject ionize Electron Ionization (70 eV) (M -> M+•) inject->ionize fragment Fragmentation ionize->fragment analyze Mass Analysis (m/z) fragment->analyze detect Detection analyze->detect

Caption: Workflow for obtaining an EI mass spectrum.

Data Interpretation and Assignment

The mass spectrum is a plot of relative ion abundance versus m/z.

  • Molecular Ion (M⁺•): The molecular formula of this compound is C₁₄H₂₈, giving it a molecular weight of 196.37 g/mol . The mass spectrum will show a clear molecular ion peak at m/z = 196 .

  • Fragmentation Pattern: Long-chain alkenes undergo characteristic fragmentation. The most prevalent pathways are cleavages that form stable carbocations.

    • Allylic Cleavage: The most common fragmentation for alkenes is the cleavage of the bond allylic to the double bond (the C3-C4 bond in this case). This results in a resonance-stabilized allylic carbocation. For this compound, this would produce a fragment with m/z = 41 ([C₃H₅]⁺), which is often a very prominent peak.

    • Alkyl Chain Fragmentation: The spectrum will also show a series of peaks separated by 14 mass units (-CH₂-), corresponding to the sequential loss of alkyl fragments (e.g., m/z = 181, 167, 153, etc.). These peaks typically decrease in intensity as the fragment size increases.

    • McLafferty Rearrangement: Alkenes with a γ-hydrogen can undergo a McLafferty rearrangement. This involves a six-membered ring transition state, leading to the cleavage of the bond between the α and β carbons. For this compound, this would result in a characteristic fragment, though it may be less prominent than other fragments in long-chain alkenes.

The overall pattern of a clear molecular ion at m/z 196 and a series of hydrocarbon fragments dominated by allylic cleavage provides strong, corroborating evidence for the structure of this compound.

Conclusion

The structural elucidation of this compound is a clear example of the synergy between different spectroscopic techniques. ¹H and ¹³C NMR provide an unambiguous map of the C-H framework, confirming the terminal position of the double bond and the linear 14-carbon chain. IR spectroscopy offers a rapid and definitive confirmation of the key alkene functional group. Finally, mass spectrometry validates the molecular weight and provides structural confirmation through predictable fragmentation patterns. Together, these methods form a self-validating system, ensuring the identity and purity of this critical chemical intermediate for researchers and industry professionals.

Authored for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Tetradecene (CAS 1120-36-1)

Abstract

This compound, registered under CAS number 1120-36-1, is a linear alpha-olefin (LAO) of significant industrial and research importance.[1] As a C14 aliphatic hydrocarbon, its single terminal double bond imparts a reactivity that makes it a versatile precursor in a multitude of chemical syntheses.[1][2] This guide provides a comprehensive overview of its core physicochemical properties, chemical reactivity, key applications in synthesis and material science, and essential safety and handling protocols. The content is structured to deliver not just data, but also the causal logic behind its utility, empowering researchers to leverage this fundamental building block to its full potential.

Core Physicochemical & Thermodynamic Properties

This compound is a colorless, watery liquid at ambient temperature with a mild, characteristic hydrocarbon odor.[2][3] Its long fourteen-carbon chain dictates its physical behavior, rendering it non-polar and hydrophobic. This fundamental property profile governs its selection as a reagent and solvent in various applications.

Key Property Data

The essential physical and chemical properties of this compound are summarized in the table below for quick reference. These values are critical for experimental design, process modeling, and safety assessments.

PropertyValueSource(s)
CAS Number 1120-36-1[2][4]
Molecular Formula C₁₄H₂₈[2][4]
Molecular Weight 196.37 g/mol [1][4]
Appearance Colorless, clear liquid[5][6]
Melting Point -13 to -11 °C[5][7]
Boiling Point 251 °C (at 760 mmHg)[5][7]
Density 0.775 g/mL at 25 °C[5][7]
Flash Point 110-115 °C[6][7][8]
Autoignition Temp. 235 °C / 455 °F[7][8]
Refractive Index (n²⁰/D) 1.436[5][9]
Vapor Density 6.8 (air = 1)[7][9][10]
Vapor Pressure 0.015 mmHg at 25 °C[6]
LogP (octanol/water) 7.08[3][6][9]
Solubility Profile

The hydrophobic nature of the long alkyl chain is the dominant factor in this compound's solubility.

  • Water Solubility : It is considered insoluble in water.[2][11][12]

  • Organic Solvents : It is readily soluble in a wide range of non-polar organic solvents, including hydrocarbons (e.g., hexane), ethers, benzene, and chloroform.[5][11][13][14]

  • Temperature Effects : The solubility of this compound in organic solvents generally increases with rising temperature, a key consideration for reaction and purification processes.[13]

Chemical Structure and Reactivity

This compound is defined by its 14-carbon unbranched chain with a double bond located between the first and second carbon atoms (C-1 and C-2).[2][5][9] This terminal unsaturation is the molecule's reactive center and the primary reason for its utility as a chemical intermediate.[1]

Caption: Chemical structure of this compound (C₁₄H₂₈).

The reactivity of this compound is characteristic of alpha-olefins, dominated by addition reactions at the terminal double bond. This allows for the functionalization of the long alkyl chain, making it a foundational component for molecules with tailored properties.

Reactivity_of_1_Tetradecene cluster_reactions Key Synthetic Transformations start This compound (R-CH=CH₂) poly Polymerization (e.g., with Ethylene) start->poly Ziegler-Natta Catalyst hydrog Hydrogenation (+ H₂ / Catalyst) start->hydrog Ni, Pd, or Pt alkyl Alkylation (+ Benzene / Acid Catalyst) start->alkyl Friedel-Crafts add Addition Reactions (+ HX, X₂, SO₃) start->add Electrophilic/Radical p_poly Polyolefins (LLDPE) (Branched Polymer) poly->p_poly p_hydrog n-Tetradecane (Saturated Alkane) hydrog->p_hydrog p_alkyl Linear Alkylbenzene (LAB) (Detergent Precursor) alkyl->p_alkyl p_add Functionalized C14 Chains (Halides, Sulfonates) add->p_add

Caption: Major reaction pathways involving this compound.

  • Polymerization : As a comonomer, this compound is used in the production of polymers like Linear Low-Density Polyethylene (LLDPE). Its incorporation introduces short-chain branches, which disrupts the polymer crystal structure, thereby lowering density and increasing flexibility and impact strength.[1]

  • Hydrogenation : The terminal double bond can be readily saturated through catalytic hydrogenation to produce n-tetradecane, a stable paraffin.[15] This reaction is often used to remove residual unsaturation in the production of synthetic base oils.[15]

  • Alkylation : In the presence of an acid catalyst (e.g., AlCl₃ or HF), this compound alkylates aromatic compounds like benzene. This Friedel-Crafts reaction produces linear alkylbenzenes (LABs), which are key precursors to linear alkylbenzene sulfonates (LAS), a major class of synthetic detergents.[16]

  • Other Addition Reactions : this compound undergoes various addition reactions, including hydroformylation to produce C15 oxo-alcohols, halogenation to form 1,2-dihalides, and sulfonation with sulfur trioxide to yield alkene sulfonic acids.[16][17][18]

Applications in Research and Industry

The versatile reactivity of this compound underpins its widespread use across multiple sectors.

  • Surfactants and Detergents : It is a fundamental building block for producing nonionic surfactants and alpha-olefin sulfonates (AOS), which are valued for their cleaning and emulsifying properties in household and industrial cleaning products.[1][18]

  • Synthetic Lubricants : this compound is a critical precursor for the synthesis of polyalphaolefins (PAOs). PAOs are high-performance synthetic base oils used in premium lubricants, offering superior thermal stability, oxidation resistance, and low-temperature fluidity compared to conventional mineral oils.[1][19]

  • Polymers and Plasticizers : Its role as a comonomer in polyethylene manufacturing allows for precise control over polymer properties, leading to high-performance materials.[1] It is also used in the production of linear plasticizers.[19]

  • Analytical Chemistry : Due to its high purity and well-defined structure, this compound serves as an excellent standard in analytical chemistry. It is frequently used as an internal standard in gas chromatography (GC) for the quantification of hydrocarbon mixtures and the analysis of fatty acid composition in food and environmental samples.[7][17]

  • Cosmetics and Personal Care : In cosmetic formulations, this compound functions as an emollient, solvent, and viscosity control agent, contributing to the texture and performance of skin care products.[6][20]

  • Specialty Chemicals : It serves as a starting material in the synthesis of a wide range of specialty chemicals, including fragrances, flavor compounds, fatty acids, amines, and epoxides.[1][5][18]

Safety, Toxicology, and Handling

While this compound has low acute toxicity, it presents a significant physical hazard that dictates strict handling protocols.

Hazard Identification and Classification
  • Primary Hazard : The most critical hazard is Aspiration Toxicity, Category 1 . The substance's low viscosity means that if it is swallowed and then vomited, it can be inhaled into the lungs, potentially causing fatal chemical pneumonitis.[7][10][21][22] The corresponding hazard statement is H304: May be fatal if swallowed and enters airways .[10][22]

  • Secondary Hazard : Repeated or prolonged skin contact may cause defatting of the skin, leading to dryness or cracking (EUH066).[10]

Toxicological Summary
EndpointResultClassification/RemarksSource(s)
Acute Oral Toxicity (LD50, Rat) > 5,600 mg/kgLow acute toxicity[10][23]
Acute Dermal Toxicity (LD50) > 2,020 mg/kgLow acute toxicity[21]
Skin Corrosion/Irritation Not classified as an irritantProlonged contact may cause dryness[10][23]
Eye Damage/Irritation Not classified as an irritantMinimal to no irritation expected[21][23]
Carcinogenicity Not classified by IARCNo evidence of carcinogenicity[23]
Handling and Storage Protocol
  • Ventilation : Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.

  • Personal Protective Equipment (PPE) : Wear protective gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.[7]

  • Ingestion Prevention : Do not pipette by mouth. Avoid eating, drinking, or smoking in work areas.

  • Storage Conditions : Store in a cool, dry, well-ventilated place, away from sources of ignition.[23] Keep containers tightly sealed and store below +30°C.[5][9]

  • Inert Atmosphere : For long-term storage or applications sensitive to oxidation, this compound should be stored under a dry, inert atmosphere (e.g., nitrogen) to prevent auto-oxidation, which can form impurities.[18]

  • Incompatibilities : Avoid contact with strong oxidizing agents (e.g., peroxides, nitrates, chlorates), with which it can react violently.[5][9][10]

First Aid Measures
  • If Swallowed : CRITICAL - DO NOT INDUCE VOMITING . Immediately call a poison control center or physician. The risk of aspiration into the lungs is the primary danger.[8][10]

  • If on Skin : Remove contaminated clothing. Wash the affected area with soap and plenty of water.[23]

  • If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[23]

  • If Inhaled : Move the person to fresh air and keep them comfortable for breathing.[23]

Exemplar Experimental Protocol: Friedel-Crafts Alkylation

This protocol outlines the synthesis of a linear alkylbenzene (LAB), a precursor to common surfactants, using this compound. It is a self-validating system where reaction progress can be monitored by GC analysis, and product identity confirmed by NMR and MS.

Experimental_Workflow_Alkylation s1 1. Reactor Setup Inert atmosphere (N₂), equipped with stirrer, thermometer, and dropping funnel. s2 2. Reagent Charging Charge reactor with excess dry benzene (reactant and solvent). s1->s2 s3 3. Catalyst Addition Slowly add anhydrous AlCl₃ catalyst under positive N₂ pressure. s2->s3 s4 4. Substrate Addition Add this compound dropwise via funnel. Control temperature below 30°C. s3->s4 s5 5. Reaction Monitoring Stir for 2-4 hours. Monitor by GC to confirm consumption of this compound. s4->s5 s6 6. Quenching Slowly pour reaction mixture over ice/water to deactivate the AlCl₃ catalyst. s5->s6 s7 7. Workup Separate organic layer. Wash with dilute HCl, NaHCO₃(aq), and brine. Dry over MgSO₄. s6->s7 s8 8. Purification Filter and remove excess benzene via rotary evaporation. Purify product by vacuum distillation. s7->s8 s9 9. Analysis Confirm structure of 2-phenyltetradecane (and other isomers) via ¹H NMR, ¹³C NMR, and MS. s8->s9

Caption: Workflow for the synthesis of linear alkylbenzene.

Methodology:

  • Reactor Preparation : A multi-neck, round-bottom flask is dried in an oven and assembled while hot under a stream of dry nitrogen. It is equipped with a magnetic stirrer, a digital thermometer, a pressure-equalizing dropping funnel, and a reflux condenser topped with a nitrogen inlet.

  • Reagent Loading : The reactor is charged with an excess of anhydrous benzene (e.g., 5-10 molar equivalents).

  • Catalyst Introduction : Anhydrous aluminum chloride (AlCl₃, ~1.1 eq.) is added portion-wise to the stirred benzene. The formation of a reddish-brown complex is typically observed.

  • This compound Addition : this compound (1.0 eq.) is added dropwise from the dropping funnel over 30-60 minutes. The reaction is exothermic; an ice bath may be required to maintain the internal temperature between 20-25°C. The causality here is critical: slow addition prevents temperature spikes that could lead to unwanted side reactions like polymerization or isomerization.

  • Reaction Progression : The mixture is stirred at room temperature for 2-4 hours. The reaction is self-validating as its progress can be tracked by taking small aliquots, quenching them, and analyzing by GC-MS to observe the disappearance of the this compound peak and the appearance of product peaks.

  • Catalyst Quenching : The reaction is carefully quenched by slowly pouring the mixture into a beaker containing crushed ice and dilute hydrochloric acid. This hydrolyzes the aluminum chloride catalyst.

  • Aqueous Workup : The mixture is transferred to a separatory funnel. The organic layer is separated and washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Each wash removes different impurities: acid removes residual catalyst, bicarbonate neutralizes acid, and brine removes bulk water.

  • Drying and Concentration : The isolated organic layer is dried over an anhydrous salt like magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator to remove the excess benzene.

  • Purification : The crude product is purified by vacuum distillation to isolate the linear alkylbenzene product from any high-boiling oligomers or unreacted starting material.

References

Introduction: The Strategic Importance of the Terminal Alkene in 1-Tetradecene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Terminal Double Bond in 1-Tetradecene

This compound (C₁₄H₂₈) is a linear alpha-olefin whose value in chemical synthesis is fundamentally derived from the reactivity of its terminal carbon-carbon double bond.[1][2][3] This accessible and sterically unhindered functional group serves as a versatile handle for a multitude of chemical transformations, enabling the construction of complex molecular architectures. For researchers in materials science and drug development, this compound is not merely a starting material but a model substrate for investigating reaction mechanisms and a foundational building block for surfactants, lubricants, and polymers.[1] This guide provides a detailed exploration of the principal reaction pathways involving the terminal double bond of this compound, focusing on the underlying mechanisms, field-proven experimental protocols, and the causal logic behind methodological choices.

Oxidation Reactions: Introducing Oxygen Functionality

The selective introduction of oxygen-containing functional groups is a cornerstone of organic synthesis. The electron-rich π-bond of this compound is highly susceptible to electrophilic attack by various oxidizing agents, leading to valuable intermediates like epoxides, diols, and ketones.

Epoxidation to 1,2-Epoxytetradecane and Subsequent Hydrolysis

Epoxidation represents one of the most fundamental transformations of an alkene. The reaction involves the transfer of a single oxygen atom to the double bond, forming a strained three-membered cyclic ether known as an epoxide (or oxirane).[4] This epoxide, 1,2-epoxytetradecane, is a highly valuable intermediate due to the ring strain that facilitates nucleophilic ring-opening reactions.

Mechanistic Rationale: The epoxidation of this compound is typically achieved using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds via a concerted mechanism where the alkene's π-bond acts as the nucleophile, attacking the electrophilic terminal oxygen of the peroxyacid.[4][5] This concerted pathway ensures a syn-addition, where the oxygen atom is delivered to one face of the double bond, preserving the stereochemistry of the starting material.[6]

Caption: Concerted mechanism for the epoxidation of this compound.

Protocol 1.1.1: Synthesis of 1,2-Epoxytetradecane

  • Rationale: Dichloromethane (DCM) is selected as the solvent due to its inertness and ability to dissolve both the nonpolar alkene and the polar m-CPBA. The reaction is run at 0°C initially to control the exothermic reaction and then allowed to warm to room temperature to ensure completion.

  • Procedure:

    • Dissolve this compound (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath.

    • Add m-CPBA (approx. 77% purity, 1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5°C.

    • Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct.

    • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude epoxide.

Protocol 1.1.2: Acid-Catalyzed Hydrolysis to 1,2-Tetradecanediol

The resulting epoxide can be readily opened to form a vicinal diol (glycol).[7] Acid-catalyzed hydrolysis proceeds via an Sₙ2-like mechanism, resulting in anti-dihydroxylation.[6][8]

  • Rationale: A dilute solution of a strong acid like perchloric acid (HClO₄) in a mixed solvent system (THF/water) is used. THF ensures miscibility of the nonpolar epoxide and the aqueous acid. The acid protonates the epoxide oxygen, making the ring carbons more electrophilic and susceptible to nucleophilic attack by water.

  • Procedure:

    • Dissolve the crude 1,2-epoxytetradecane (1.0 eq) in a 3:1 mixture of THF and water.

    • Add a catalytic amount of 0.1 M perchloric acid (HClO₄).

    • Stir the mixture at room temperature for 2-3 hours, monitoring by TLC.

    • Neutralize the reaction with saturated NaHCO₃ solution.

    • Remove the THF under reduced pressure and extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield 1,2-tetradecanediol.[9]

Reaction Reagent Solvent Key Outcome Typical Yield
Epoxidationm-CPBADCMsyn-addition of oxygen>90%
HydrolysisH₃O⁺ (cat.)THF/H₂Oanti-dihydroxylation>95%
Wacker-Tsuji Oxidation to 2-Tetradecanone

The Wacker-Tsuji oxidation is a powerful palladium-catalyzed reaction that converts terminal alkenes into methyl ketones.[10][11] This transformation follows Markovnikov's rule , where the nucleophile (water) attacks the more substituted carbon of the double bond.

Mechanistic Rationale: The catalytic cycle involves several key steps. First, the Pd(II) catalyst coordinates to the alkene. Nucleophilic attack by water on the coordinated alkene forms a hydroxy-palladium intermediate. Subsequent β-hydride elimination and reductive elimination release the ketone product and a Pd(0) species. A co-oxidant, typically copper(II) chloride (CuCl₂), is crucial to reoxidize Pd(0) back to the active Pd(II) state, allowing the cycle to continue. Oxygen from the air then reoxidizes the resulting Cu(I) to Cu(II).[10][12]

Wacker_Tsuji_Oxidation PdCl2 Pd(II)Cl₂ Pi_Complex [Pd(II)-Alkene] Complex PdCl2->Pi_Complex Alkene This compound Alkene->Pi_Complex Hydroxy_Intermediate Hydroxy-Palladium Intermediate Pi_Complex->Hydroxy_Intermediate -H⁺ H2O H₂O H2O->Hydroxy_Intermediate Nucleophilic Attack Ketone 2-Tetradecanone Hydroxy_Intermediate->Ketone β-Hydride Elimination & Reductive Elimination Pd0 Pd(0) Ketone->Pd0 -2 HCl Pd0->PdCl2 Reoxidation CuCl 2 Cu(I)Cl Pd0->CuCl -2 Cl⁻ CuCl2 2 Cu(II)Cl₂ CuCl2->PdCl2 CuCl->CuCl2 Reoxidation O2 O₂ + 4 H⁺ O2->CuCl2

Caption: Catalytic cycle of the Wacker-Tsuji oxidation.

Protocol 1.2.1: Synthesis of 2-Tetradecanone

  • Rationale: A mixed solvent system of dimethylformamide (DMF) and water is often used to solubilize both the organic substrate and the inorganic catalyst salts. A balloon of oxygen maintains the aerobic atmosphere required to regenerate the copper co-oxidant.

  • Procedure:

    • To a flask charged with palladium(II) chloride (PdCl₂, 0.05 eq) and copper(I) chloride (CuCl, 1.0 eq), add DMF and water (7:1 v/v).

    • Stir the mixture under an oxygen atmosphere (balloon) until the solution becomes homogeneous and dark green.

    • Add this compound (1.0 eq) via syringe and stir the reaction vigorously at room temperature for 18-24 hours.

    • Pour the reaction mixture into 1 M HCl and extract with diethyl ether (3x).

    • Combine the organic layers, wash with saturated NaHCO₃ and brine, then dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Hydration via Hydroboration-Oxidation: Anti-Markovnikov Alcohol Synthesis

To synthesize the primary alcohol, 1-tetradecanol, from this compound, a regioselectivity opposite to that of acid-catalyzed hydration is required. Hydroboration-oxidation accomplishes this, providing the anti-Markovnikov product with high fidelity.[13][14][15]

Mechanistic Rationale: The reaction is a two-step process.[13]

  • Hydroboration: Borane (BH₃), typically used as a complex with tetrahydrofuran (THF) for stability, adds across the double bond.[16] Boron is the electrophilic atom and adds to the less-substituted carbon (C1), while the hydride (H⁻) adds to the more-substituted carbon (C2). This occurs in a concerted, four-membered transition state, resulting in a syn-addition of the H and BH₂ groups.[16][17][18][19] The process repeats to form a trialkylborane.

  • Oxidation: The trialkylborane is then oxidized in situ with basic hydrogen peroxide. The hydroperoxide anion attacks the boron atom, followed by a 1,2-alkyl shift where the alkyl chain migrates from boron to the adjacent oxygen. This step proceeds with retention of stereochemistry.[17] Subsequent hydrolysis liberates the alcohol, 1-tetradecanol.

Hydroboration_Oxidation cluster_hydroboration Step 1: Hydroboration (syn-addition) cluster_oxidation Step 2: Oxidation-Hydrolysis Alkene This compound Transition_State Four-membered Transition State Alkene->Transition_State BH3 BH₃•THF BH3->Transition_State Alkylborane Tri(tetradecyl)borane Transition_State->Alkylborane Anti-Markovnikov Addition Intermediate Borate Ester Intermediate Alkylborane->Intermediate Oxidation with retention of stereochemistry H2O2 H₂O₂, NaOH H2O2->Intermediate Alcohol 1-Tetradecanol Intermediate->Alcohol Hydrolysis

Caption: Workflow for hydroboration-oxidation of this compound.

Protocol 2.1: Synthesis of 1-Tetradecanol

  • Rationale: THF is the solvent of choice as it stabilizes the highly reactive borane monomer as a BH₃•THF complex, making it easier and safer to handle.[16] The oxidation step is performed under basic conditions to generate the nucleophilic hydroperoxide anion (HOO⁻) required for the oxidation of the alkylborane.

  • Procedure:

    • In a flame-dried, three-neck flask under a nitrogen atmosphere, place this compound (1.0 eq) and dry THF.

    • Cool the flask to 0°C in an ice bath. Add 1.0 M BH₃•THF complex in THF (0.4 eq, to account for the stoichiometry of 3:1 alkene:BH₃) dropwise via syringe.

    • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2 hours.

    • Cool the mixture back to 0°C. Cautiously add 3 M aqueous NaOH, followed by the slow, dropwise addition of 30% aqueous hydrogen peroxide (H₂O₂), ensuring the temperature is maintained below 25°C.

    • Stir the mixture at room temperature for 1 hour, then heat to 50°C for an additional hour to ensure complete oxidation.

    • Cool to room temperature, separate the layers, and extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield 1-tetradecanol.

Polymerization: Building Macromolecular Chains

The terminal double bond of this compound allows it to act as a monomer in addition polymerization reactions, forming long-chain polyolefins.[2][20] The choice of catalyst system dictates the mechanism and the resulting polymer properties.

Ziegler-Natta Polymerization

Ziegler-Natta (Z-N) catalysis is an industrially vital method for producing stereoregular polymers from alpha-olefins.[21][22] These catalysts, typically heterogeneous systems based on titanium halides and organoaluminum co-catalysts, allow for the synthesis of linear, high-molecular-weight polymers.[23][24]

Mechanistic Rationale: The active catalyst is formed at the surface of the titanium halide crystal. The organoaluminum compound (e.g., triethylaluminum, Al(C₂H₅)₃) alkylates the titanium center. The polymerization proceeds via the Cossee-Arlman mechanism, where the alkene monomer first coordinates to a vacant site on the titanium atom via its π-bond. Subsequently, the coordinated alkene inserts into the titanium-alkyl bond. This process repeats, extending the polymer chain with each monomer insertion.[21][24]

Protocol 3.1.1: Synthesis of Poly(this compound)

  • Rationale: The reaction must be conducted under strictly inert conditions (anhydrous and anaerobic) as the Z-N catalyst components are highly reactive towards water and oxygen. Toluene is a common non-polar solvent for this type of polymerization.

  • Procedure:

    • Assemble a flame-dried Schlenk flask under an argon or nitrogen atmosphere.

    • Charge the flask with dry toluene, followed by the addition of triethylaluminum (Al(C₂H₅)₃) as a co-catalyst.

    • In a separate vessel, prepare a slurry of titanium(IV) chloride (TiCl₄) on a magnesium chloride (MgCl₂) support in toluene.

    • Add the TiCl₄/MgCl₂ slurry to the reaction flask. Stir the mixture at a controlled temperature (e.g., 70°C).

    • Inject purified, anhydrous this compound monomer into the flask to initiate polymerization.

    • Allow the reaction to proceed for the desired time (e.g., 2-4 hours). The polymer will precipitate from the solution.

    • Quench the reaction by slowly adding acidified methanol to destroy the catalyst and precipitate the polymer fully.

    • Filter the polymer, wash extensively with methanol, and dry under vacuum.

Catalyst System Monomer Key Feature Resulting Polymer
TiCl₄/Al(C₂H₅)₃This compoundCoordination-InsertionLinear, high MW poly(this compound)
Cationic Polymerization

Cationic polymerization is initiated by an electrophile, such as a strong protic or Lewis acid.[25][26] The mechanism involves the formation of a carbocation intermediate. Alkenes with electron-donating substituents that can stabilize the carbocation are ideal monomers.[25][27]

Mechanistic Rationale: The reaction is initiated by the addition of an electrophile (E⁺) to the double bond of this compound. This addition follows Markovnikov's rule, forming the more stable secondary carbocation at C2. This carbocation then acts as an electrophile for the next monomer unit, propagating the polymer chain. Chain transfer or termination can occur, limiting the final molecular weight.[27]

Other Key Transformations

Catalytic Hydrogenation

Catalytic hydrogenation reduces the double bond to a single bond, converting this compound into the saturated alkane, tetradecane. This is a thermodynamically favorable process but requires a metal catalyst to proceed at a reasonable rate.[28]

  • Mechanism: The reaction occurs on the surface of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂).[28] Both hydrogen gas and the alkene adsorb onto the metal surface. The H-H bond cleaves, and the hydrogen atoms are transferred sequentially to the same face of the double bond (syn-addition).

  • Protocol: this compound is dissolved in a solvent like ethanol or ethyl acetate. A catalytic amount of Pd/C is added, and the mixture is stirred under an atmosphere of hydrogen gas (typically using a balloon or a Parr hydrogenator) until the reaction is complete.[29]

Olefin Metathesis

Olefin metathesis is a powerful reaction that "scrambles" or redistributes alkylidene fragments of alkenes, catalyzed by transition metal carbene complexes (e.g., Grubbs' or Schrock catalysts).[30][31] For a terminal alkene like this compound, self-metathesis leads to the formation of ethylene gas and an internal alkene, 13-hexacosene (C₂₆H₅₂), in a dynamic equilibrium. The Chauvin mechanism, involving a metallacyclobutane intermediate, is the accepted pathway.[30][31]

Conclusion

The terminal double bond of this compound is a locus of rich and varied reactivity, providing synthetic chemists with a reliable entry point to a vast array of functionalized long-chain alkanes and polymers. The choice of reagents and reaction conditions allows for precise control over regioselectivity (Markovnikov vs. anti-Markovnikov) and stereochemistry (syn vs. anti addition). Understanding the mechanisms behind these transformations is paramount for troubleshooting, optimization, and the rational design of novel synthetic routes in academic and industrial research.

References

Thermal stability and decomposition of 1-Tetradecene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1-Tetradecene

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition pathways of this compound (C₁₄H₂₈), a long-chain alpha-olefin of significant industrial relevance. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the fundamental principles governing its thermal degradation, the analytical methodologies for its characterization, and the interpretation of the resulting data. We will explore the theoretical underpinnings of radical chain mechanisms, detail experimental protocols for thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS), and present expected outcomes. This guide emphasizes the causality behind experimental design and data interpretation, ensuring a robust and scientifically grounded perspective.

Introduction to this compound

This compound is a linear alpha-olefin with the chemical formula CH₃(CH₂)₁₁CH=CH₂.[1] As a member of the long-chain alpha-olefin family, it serves as a crucial intermediate in the chemical industry. Its applications are diverse, ranging from the synthesis of surfactants, detergents, and plasticizers to its use as a comonomer in polymer production and as a solvent in various formulations including perfumes, dyes, and resins.[1][2] Understanding the thermal limits of this compound is critical for defining safe operating temperatures in manufacturing processes, storage, and for predicting its fate in high-temperature applications such as lubricants or as a component in fuel mixtures.

Table 1: Selected Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₂₈[3]
Molecular Weight 196.37 g/mol [1]
CAS Number 1120-36-1[3]
Appearance Colorless, watery liquid[1]
Boiling Point 252.6 °C (486.6 °F)[3]
Melting Point -12.9 °C (8.8 °F)[4]
Flash Point 110 °C (230 °F)[4]
Autoignition Temp. 235 °C (455 °F)[4]
Density 0.775 g/cm³ at 20 °C[1]
Solubility Insoluble in water; Soluble in ethanol, ether, benzene[1][4]

The Mechanism of Thermal Decomposition (Pyrolysis)

Thermal decomposition, or pyrolysis, is the process by which a chemical substance breaks down into smaller, simpler molecules at elevated temperatures in an inert atmosphere.[5] For long-chain hydrocarbons like this compound, this process is not a simple fragmentation but a complex series of free-radical chain reactions. The generally accepted mechanism can be broken down into three main stages: initiation, propagation, and termination.

  • Initiation: The process begins with the homolytic cleavage of a chemical bond to form two free radicals. In a long-chain alkene, the C-C bonds are weaker than C-H bonds, and thus are more likely to break first. The energy required for this step is the bond dissociation energy, which dictates the onset temperature of decomposition.

  • Propagation: This is a cascade of reactions where the initial radicals react with other molecules to form new products and new radicals, which continue the chain. Key propagation steps for a long-chain olefin include:

    • Hydrogen Abstraction: A radical removes a hydrogen atom from another this compound molecule, creating a new, more stable secondary or tertiary radical and a saturated molecule.

    • Radical Isomerization: The radical center can move along the carbon chain through intramolecular hydrogen abstraction, typically forming more stable secondary radicals from primary ones.

    • β-Scission: This is the primary product-forming step. The C-C bond beta to the radical center cleaves, resulting in the formation of a smaller alkene and a new, smaller primary radical. This process is responsible for the "cracking" of the long chain into a variety of smaller hydrocarbon products.

  • Termination: The chain reaction ceases when two radicals combine to form a stable, non-radical product.

The pyrolysis of polyolefins, which share structural similarities with this compound, is known to produce a wide range of smaller alkanes and alkenes through these mechanisms.[6][7]

Proposed Decomposition Pathway for this compound

Based on the principles of hydrocarbon pyrolysis, a primary decomposition pathway for this compound involves the formation of a variety of smaller alpha-olefins and alkanes. The β-scission rule dictates the fragmentation pattern, leading to a complex mixture of products.

G cluster_initiation Initiation cluster_propagation Propagation Cascade cluster_termination Termination Tetradecene This compound (C14) R1_R2 Alkyl Radicals (e.g., C12• + C2•) Tetradecene->R1_R2 C-C Scission Heat Heat (Δ) H_Abstraction H-Abstraction R1_R2->H_Abstraction R1_R2->H_Abstraction C14_Radical Tetradecenyl Radical (C14•) Isomerization Isomerization C14_Radical->Isomerization Beta_Scission β-Scission Isomerization->Beta_Scission Products Products: Shorter Alkene (e.g., 1-Hexene) + Shorter Radical (e.g., C8•) Beta_Scission->Products Products->H_Abstraction New Radical Propagates H_Abstraction->C14_Radical New_C14 New this compound Molecule Radical_Combination Radical + Radical Stable_Product Stable Product (e.g., Alkane) Radical_Combination->Stable_Product

Caption: Proposed free-radical mechanism for this compound thermal decomposition.

Experimental Analysis of Thermal Stability

A multi-faceted experimental approach is required to fully characterize the thermal stability and decomposition of this compound. The primary techniques employed are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8] For pyrolysis studies, the experiment is run under an inert nitrogen or argon atmosphere. The resulting data provides critical information on the onset temperature of decomposition, the temperature of maximum decomposition rate, and the mass of any non-volatile residue.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[9] It is used to detect thermal events such as melting, boiling, and decomposition, which can be endothermic or exothermic. When used in conjunction with TGA, it helps to characterize the energy changes associated with decomposition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This is the definitive technique for identifying the volatile products of decomposition. The sample is rapidly heated to a specific pyrolysis temperature in a micro-furnace pyrolyzer, and the resulting fragments are immediately swept into a GC-MS system. The gas chromatograph separates the individual components of the product mixture, and the mass spectrometer identifies them based on their mass-to-charge ratio and fragmentation patterns. This provides a detailed "fingerprint" of the decomposition process.[6]

Experimental Protocols & Workflow

Adherence to rigorous, self-validating protocols is essential for generating reliable and reproducible data.

Workflow for Thermal Analysis

The logical flow of experimentation involves a preliminary thermal screening followed by detailed product analysis.

G cluster_workflow Experimental Workflow A Sample Preparation (this compound, high purity) B TGA Analysis (Determine T_onset, T_peak) A->B C DSC Analysis (Characterize heat flow) A->C D Py-GC-MS Analysis (Identify decomposition products) B->D Select Pyrolysis T E Data Synthesis & Interpretation B->E C->E D->E

Caption: Integrated workflow for thermal stability and decomposition analysis.

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability profile of this compound.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Place 5-10 mg of high-purity this compound into a clean, inert TGA pan (e.g., alumina or platinum).

  • Atmosphere: Purge the TGA furnace with high-purity nitrogen or argon at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere. Maintain this flow throughout the experiment.

    • Causality: An inert atmosphere is crucial to study pyrolysis (thermal decomposition) exclusively. The presence of oxygen would lead to oxidation, a different chemical process that occurs at lower temperatures.[10]

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

    • Causality: A controlled heating rate (e.g., 10, 15, 20 °C/min) is essential for kinetic analysis. Multiple heating rates can be used with model-free methods (e.g., Flynn-Wall-Ozawa) to determine the activation energy of decomposition.[11]

  • Data Acquisition: Record the sample mass (TG curve) and its first derivative (DTG curve) as a function of temperature.

Protocol 2: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile products formed during the thermal decomposition of this compound.

Methodology:

  • System Preparation: Condition the GC column and ensure the pyrolyzer, GC, and MS are performing to specification.

  • Sample Preparation: Place a small, precise amount of this compound (typically 0.1-0.5 µL) into a pyrolysis sample cup.

  • Pyrolysis:

    • Insert the sample into the pyrolyzer furnace.

    • Rapidly heat the sample to a predetermined temperature (e.g., 550 °C, selected based on TGA data showing significant decomposition). Hold for a short duration (e.g., 15-30 seconds).

    • Causality: Fast pyrolysis minimizes secondary reactions, allowing for the characterization of the primary decomposition products.[6]

  • GC Separation:

    • The pyrolysis products are swept by helium carrier gas onto the GC column (e.g., a non-polar DB-5ms column).

    • Run a temperature program to separate the compounds, for example: hold at 40 °C for 5 minutes, then ramp to 280 °C at 8 °C/min.

  • MS Detection and Identification:

    • As compounds elute from the GC column, they enter the mass spectrometer.

    • Scan a mass range of m/z 35-550.

    • Identify the separated compounds by comparing their mass spectra to a reference library (e.g., NIST).

Data Interpretation & Expected Results

The data from these experiments provide a comprehensive picture of this compound's thermal behavior.

TGA and DSC Data

The TGA curve will show a single, sharp mass loss step corresponding to the volatilization and decomposition of the sample. The DTG curve will show a peak at the temperature of the maximum rate of mass loss.

Table 2: Illustrative TGA/DSC Thermal Data for this compound (Note: These are expected values based on similar long-chain hydrocarbons. Actual experimental values may vary.)

ParameterExpected ValueDescription
T_onset (Onset Temp.)~230 - 250 °CThe temperature at which significant decomposition begins (e.g., 5% mass loss).
T_peak (Peak Temp.)~260 - 280 °CThe temperature of the maximum rate of decomposition, from the DTG peak.
Endothermic Peak (DSC) Corresponds to T_peakIndicates that energy is absorbed during the bond-breaking decomposition process.[12]
Residual Mass @ 600°C < 1%As this compound is a volatile hydrocarbon, it is expected to decompose completely into volatile products, leaving little to no char.
Py-GC-MS Data

The Py-GC-MS chromatogram will be complex, showing a series of peaks corresponding to numerous decomposition products. Based on the β-scission mechanism, a homologous series of 1-alkenes and n-alkanes is expected.

Table 3: Expected Major Decomposition Products from this compound Pyrolysis (Based on pyrolysis mechanisms of analogous long-chain hydrocarbons[13])

Compound ClassExpected Products (Examples)
1-Alkenes Propene, 1-Butene, 1-Pentene, 1-Hexene, 1-Heptene, 1-Octene, 1-Nonene, 1-Decene, 1-Undecene, 1-Dodecene
n-Alkanes Methane, Ethane, Propane, Butane, Pentane, Hexane, Heptane, Octane
Dienes 1,3-Butadiene, Propadiene (Allene)

The distribution of these products will be temperature-dependent. At higher pyrolysis temperatures, secondary reactions can lead to the formation of smaller molecules like methane and ethene, as well as aromatic compounds like benzene.[12][13]

Conclusion

The thermal stability of this compound is governed by a well-understood but complex free-radical chain mechanism. Its decomposition begins around 230-250 °C and results in a broad spectrum of smaller alkene and alkane products. A systematic analytical approach utilizing TGA, DSC, and Py-GC-MS is essential for a complete characterization of its thermal properties. The protocols and insights provided in this guide offer a robust framework for researchers to investigate the thermal behavior of this compound, enabling better process control, safety assessments, and development of high-temperature applications.

References

Discovery and history of 1-Tetradecene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and Synthesis of 1-Tetradecene

Abstract

This compound (C₁₄H₂₈) is a linear alpha-olefin (LAO) of significant industrial value, serving as a critical building block for a diverse array of chemical products, including polyalphaolefin (PAO) synthetic lubricants, surfactants, detergents, and as a comonomer in the production of high-performance polymers like linear low-density polyethylene (LLDPE).[1][2] Its utility is derived from the high reactivity of its terminal double bond, which allows for various addition reactions.[1][3] This guide provides a comprehensive overview of the historical discovery and the evolution of synthetic methodologies for this compound, intended for researchers, scientists, and professionals in the field of chemical synthesis and drug development. We will explore the paradigm shift from early, non-selective thermal methods to the revolutionary catalytic oligomerization of ethylene, detailing the underlying mechanisms, industrial processes, and the rationale behind key experimental choices.

Chapter 1: The Pre-Catalytic Era: Early Olefin Production

Prior to the mid-20th century, the production of specific long-chain olefins like this compound was not a targeted endeavor. The primary methods for generating olefins were brute-force thermal processes, such as steam or thermal cracking of larger hydrocarbon feedstocks like paraffin waxes.[4][5]

In these processes, saturated hydrocarbons are subjected to extremely high temperatures (often around 850°C) and steam in the absence of oxygen.[6] This harsh environment initiates a free-radical mechanism, causing the hydrocarbon chains to cleave into a wide, indiscriminate mixture of smaller saturated and unsaturated molecules, including various olefins.[7][8]

Causality Behind Experimental Choices:

  • High Temperature: Necessary to provide the activation energy required to break strong C-C and C-H bonds in the paraffin feedstock.

  • Steam Co-feed: The addition of steam serves a dual purpose. It reduces the partial pressure of the hydrocarbons, which thermodynamically favors the formation of more gaseous products (olefins).[9] Secondly, it helps to minimize the formation of coke, a carbonaceous deposit that fouls reactor walls and deactivates the process.[6]

The fundamental limitation of thermal cracking for producing this compound was its profound lack of selectivity. The process yielded a complex mixture of isomers and olefins of various chain lengths, making the isolation of high-purity this compound economically and technically challenging.

Chapter 2: The Ziegler Revolution: A Paradigm Shift in Alkene Synthesis

The landscape of olefin synthesis was irrevocably changed in the 1950s by the work of German chemist Karl Ziegler at the Max Planck Institute for Coal Research.[10] In 1953, Ziegler discovered that organoaluminum compounds, specifically triethylaluminium, could catalyze the oligomerization of ethylene in a controlled manner.[11][12] This reaction, which he termed the "Aufbaureaktion" (growth reaction), allowed for the stepwise addition of ethylene units to an aluminum-alkyl bond.[13][14]

This discovery was monumental because it offered, for the first time, a pathway to synthesize linear, unbranched alpha-olefins with high purity. By controlling the reaction conditions, the chain length of the resulting alkyl groups on the aluminum could be directed, which, upon displacement, yielded specific alpha-olefins. This work, which led to the development of Ziegler-Natta catalysts, earned Karl Ziegler the Nobel Prize in Chemistry in 1963.[10][12]

The Ziegler process operates by inserting ethylene monomers into the aluminum-carbon bond of a triethylaluminium initiator. The chain growth continues until a termination step, typically β-hydride elimination, releases a linear alpha-olefin and regenerates an aluminum hydride species, which can then start a new chain.[15] While this process produces a statistical distribution of olefin chain lengths (known as a Schulz-Flory distribution), it was a transformative leap in selectivity compared to thermal cracking.[16]

Chapter 3: Modern Industrial Synthesis of this compound

Today, the vast majority of this compound is produced via the catalytic oligomerization of ethylene. Several major industrial processes have been developed, with the Shell Higher Olefin Process (SHOP) being one of the most sophisticated and flexible.

The Shell Higher Olefin Process (SHOP)

Commercialized by Shell in 1977, SHOP is an elegant, multi-step process that provides exceptional control over the carbon number distribution of the final olefin products.[17] This process allows for the targeted production of commercially valuable fractions, such as the C₁₂-C₁₈ range for detergents, by cleverly manipulating chemical equilibria.[17] The annual global production of olefins via this method exceeds one million tons.[17]

The process consists of three core stages:

  • Ethylene Oligomerization: Ethylene is fed into a reactor containing a nickel-phosphine complex catalyst in a polar solvent like 1,4-butanediol.[18] The reaction is typically conducted at 80-120°C and 70-140 bar.[17] This produces a Schulz-Flory distribution of even-numbered linear alpha-olefins (C₄ to C₄₀+).

  • Isomerization: The desired this compound fraction (along with other commercially valuable cuts) is separated via distillation. The remaining, less valuable fractions (e.g., C₁₈) are sent to a second reactor where they are passed over an alkaline alumina catalyst. This causes the terminal double bond to migrate, forming a thermodynamic equilibrium mixture of internal olefins.[17][18]

  • Olefin Metathesis: This mixture of internal olefins is then fed into a metathesis reactor containing a supported molybdenum or rhenium catalyst.[18] Here, the olefin chains are cleaved at the double bond and recombined in a statistical fashion. This scrambling process regenerates, among other products, 2-tetradecene (an internal C₁₄ olefin), which falls within the desired commercial range and can be separated.[17] This ingenious recycling of unwanted fractions is the key to the high efficiency and flexibility of the SHOP process.

Other Industrial Routes
  • Ziegler-based Processes: Several companies operate full-range LAO plants based on Ziegler's original organoaluminum chemistry. These processes, such as those developed by Chevron Phillips Chemical and Ineos, are robust and efficient but are generally less flexible than SHOP in manipulating the product distribution.[19]

  • Fischer-Tropsch (F-T) Synthesis: While not a direct synthesis route, the F-T process, which converts syngas (CO + H₂) into hydrocarbons, can produce a stream containing alpha-olefins.[20][21] Companies like Sasol utilize F-T synthesis and can separate valuable LAOs, including this compound, from the product mixture.[22]

Chapter 4: Mechanistic Insights: The Cossee-Arlman Mechanism

The catalytic cycle for ethylene oligomerization in both the Ziegler and SHOP processes is widely understood to proceed via the Cossee-Arlman mechanism . This mechanism describes the step-by-step process of chain growth at the transition metal center.

The key steps are:

  • Olefin Coordination: An ethylene molecule coordinates to a vacant site on the active metal catalyst, which is typically a metal-hydride (M-H) or metal-alkyl (M-R) species.

  • Migratory Insertion: The coordinated ethylene molecule inserts into the metal-alkyl (or metal-hydride) bond. This is the primary chain propagation step, extending the alkyl chain by two carbons and creating a new vacant coordination site.

  • Chain Propagation: Steps 1 and 2 repeat, with successive ethylene molecules coordinating and inserting, progressively lengthening the alkyl chain.

  • Chain Termination (β-Hydride Elimination): The reaction terminates when a β-hydrogen atom from the growing alkyl chain is transferred back to the metal center. This liberates the final linear alpha-olefin product and regenerates the metal-hydride catalyst, which is now ready to initiate a new cycle.

Cossee_Arlman_Mechanism cluster_cycle cluster_products M_H Active Catalyst [M]-H Coord1 Ethylene Coordination π-Complex Insert1 First Insertion [M]-CH₂CH₃ Coord2 Second Coordination Insert2 Chain Growth [M]-(CH₂)₃CH₃ Termination β-Hydride Elimination Product α-Olefin Product H₂C=CH-(CH₂)ₓCH₃ Termination->Product Product Release caption Fig. 1: Catalytic cycle for ethylene oligomerization.

Chapter 5: Comparative Analysis of Synthesis Routes

The choice of a specific synthesis route depends heavily on factors like feedstock availability, desired product slate, and capital investment.

Parameter Ziegler Process Shell Higher Olefin Process (SHOP) Fischer-Tropsch Synthesis Steam Cracking
Primary Feedstock EthyleneEthyleneSyngas (CO + H₂)Naphtha, LPG, Waxes
Catalyst Organoaluminum (e.g., TEAL)Nickel-phosphine complex; Metathesis catalystIron or Cobalt-basedNone (Thermal)
Typical Temp. 100-250 °C80-120 °C (Oligomerization)200-350 °C>800 °C
Typical Pressure 20-100 bar70-140 bar10-40 bar~1.7-2.5 bar
Selectivity for C₁₄ Moderate (Schulz-Flory limited)High (Tunable via recycle)Low (Broad distribution)Very Low (Broad distribution)
Key Advantage Robust, well-establishedHigh flexibility and yield of target olefinsUtilizes non-petroleum feedstocksFeedstock flexibility
Key Disadvantage Inflexible product distributionHigher complexity and capital costLow selectivity for specific LAOsLow selectivity, energy-intensive

Chapter 6: Representative Laboratory-Scale Synthesis Protocol

This section outlines a conceptual, step-by-step methodology for the oligomerization of ethylene using a Ziegler-type catalyst system under laboratory conditions. Note: This protocol is illustrative. All work with organoaluminum compounds must be conducted by trained personnel in an inert atmosphere using appropriate Schlenk line or glovebox techniques, as they are pyrophoric.

Objective: To synthesize a mixture of linear alpha-olefins from ethylene using a triethylaluminum (TEAL) catalyst.

Methodology:

  • Reactor Preparation: A high-pressure stainless-steel autoclave reactor (e.g., Parr reactor) is thoroughly dried in an oven at 120°C overnight and then cooled under a stream of dry nitrogen. The reactor must be scrupulously free of air and moisture.

  • Solvent and Catalyst Loading:

    • Causality: An inert, anhydrous solvent (e.g., toluene or heptane) is cannulated into the reactor under positive nitrogen pressure. The solvent serves to dissipate the heat of reaction and control viscosity.

    • A precise amount of triethylaluminum (TEAL), typically as a solution in hexane, is injected into the reactor via a gas-tight syringe. The catalyst concentration is a critical parameter for controlling reaction rate and molecular weight distribution.

  • Reaction Initiation:

    • The reactor is sealed, and stirring is initiated. The system is purged several times with high-purity ethylene to remove any residual nitrogen.

    • The reactor is heated to the target temperature (e.g., 120°C).

    • Causality: The reactor is then pressurized with ethylene to the desired pressure (e.g., 30 bar). The pressure is maintained throughout the reaction, as ethylene is consumed. The reaction is highly exothermic, and careful temperature control is essential to prevent runaway polymerization.

  • Reaction and Monitoring: The reaction is allowed to proceed for a set duration (e.g., 2-4 hours). The consumption of ethylene can be monitored by the pressure drop in the feed cylinder.

  • Quenching:

    • After the reaction time, the reactor is cooled to room temperature, and any excess ethylene is carefully vented.

    • Causality: The reaction is quenched by slowly adding a protic solvent, such as isopropanol or water, often diluted in the reaction solvent. This step is highly exothermic and must be performed with extreme caution behind a blast shield. The quench destroys the active catalyst and hydrolyzes the aluminum-alkyl bonds to release the hydrocarbon products.

  • Workup and Isolation:

    • The resulting mixture is washed with dilute acid (e.g., 1M HCl) to remove aluminum salts, followed by a wash with brine.

    • The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and filtered.

    • The solvent is removed via rotary evaporation.

  • Analysis: The resulting mixture of alpha-olefins is analyzed by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) to determine the product distribution and identify the this compound fraction.

Lab_Workflow start Start: Dry Autoclave load_solvent 1. Load Anhydrous Solvent (Inert Atmosphere) start->load_solvent load_catalyst 2. Inject TEAL Catalyst load_solvent->load_catalyst seal_purge 3. Seal and Purge with Ethylene load_catalyst->seal_purge react 4. Heat and Pressurize (e.g., 120°C, 30 bar C₂H₄) seal_purge->react quench 5. Cool, Vent, and Quench (e.g., with Isopropanol) react->quench workup 6. Acid/Brine Wash and Dry quench->workup analyze 7. Analyze Products (GC/GC-MS) workup->analyze end_node End: Product Distribution Data analyze->end_node caption Fig. 2: Workflow for laboratory synthesis.

Conclusion and Future Outlook

The synthesis of this compound has evolved from an unselective byproduct of thermal cracking to a highly targeted product of sophisticated catalytic chemistry. The discoveries of Karl Ziegler laid the foundation for a multi-billion dollar industry centered on the controlled oligomerization of ethylene. Processes like SHOP demonstrate a high level of chemical engineering ingenuity, maximizing the yield of desired products through integrated reaction and separation steps.

Looking forward, research continues to focus on developing more selective, active, and stable catalysts.[23][24] There is also growing interest in producing linear alpha-olefins from renewable, bio-based feedstocks to create more sustainable supply chains, although these technologies are still in early stages of development.[25] The journey of this compound synthesis is a compelling narrative of how fundamental catalytic discovery translates into large-scale industrial processes that shape the modern chemical industry.

References

Methodological & Application

Application Note: A Guide to the Kinetics of Ethylene-1-Tetradecene Copolymerization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the kinetics of ethylene-1-tetradecene copolymerization. It delves into the theoretical underpinnings, offers detailed experimental protocols, and presents methodologies for kinetic modeling. By elucidating the causal relationships behind experimental choices and emphasizing self-validating protocols, this guide aims to equip researchers with the expertise to design, execute, and interpret copolymerization experiments with confidence and scientific rigor.

Introduction: The Significance of Ethylene-1-Tetradecene Copolymers

Ethylene-1-tetradecene copolymers are a class of polyolefins that bridge the properties of high-density polyethylene (HDPE) and linear low-density polyethylene (LLDPE). The incorporation of the long-chain α-olefin, 1-tetradecene, as a comonomer introduces short-chain branches into the polyethylene backbone. This controlled introduction of branching disrupts the crystalline structure of the polymer, leading to a material with tailored properties such as lower density, enhanced flexibility, and improved impact strength. The precise control over the extent and distribution of these branches is paramount in determining the final material properties, making a thorough understanding of the copolymerization kinetics essential.

The kinetics of this copolymerization process are influenced by a multitude of factors, including the choice of catalyst system, monomer concentrations, temperature, and pressure. Both Ziegler-Natta and metallocene catalysts are employed for this purpose, each exhibiting distinct kinetic behaviors and producing copolymers with different microstructures.[1][2] Metallocene catalysts, being single-site catalysts, are known for producing copolymers with a narrow molecular weight distribution and a more homogeneous comonomer incorporation compared to the multi-sited Ziegler-Natta catalysts.[2][3]

This application note will provide a detailed exploration of the kinetic aspects of ethylene-1-tetradecene copolymerization, with a focus on providing practical, field-proven insights and protocols.

Theoretical Background: Fundamentals of Copolymerization Kinetics

The kinetic study of ethylene-1-tetradecene copolymerization primarily revolves around determining the relative rates of monomer incorporation into the growing polymer chain. The terminal model, a first-order Markovian model, is a fundamental framework for describing this process.[4] It assumes that the reactivity of a growing polymer chain is only dependent on the nature of the terminal monomer unit.

The key parameters in this model are the reactivity ratios, r_E (for ethylene) and r_T (for this compound). These ratios are defined as the ratio of the rate constant for a propagating chain ending in a particular monomer adding the same monomer to the rate constant for it adding the other monomer.

  • r_E = k_EE / k_ET

  • r_T = k_TT / k_TE

Where:

  • k_EE is the rate constant for the addition of ethylene to a chain ending in ethylene.

  • k_ET is the rate constant for the addition of this compound to a chain ending in ethylene.

  • k_TT is the rate constant for the addition of this compound to a chain ending in this compound.

  • k_TE is the rate constant for the addition of ethylene to a chain ending in this compound.

The values of the reactivity ratios provide insight into the copolymer microstructure:

  • r_E > 1, r_T < 1 : Tendency towards block copolymerization of ethylene.

  • r_E < 1, r_T > 1 : Tendency towards block copolymerization of this compound.

  • r_E * r_T = 1 : Ideal or random copolymerization.

  • r_E * r_T < 1 : Tendency towards alternating copolymerization.

  • r_E = r_T = 0 : Perfectly alternating copolymerization.

Accurate determination of these reactivity ratios is a primary goal of kinetic studies, as they allow for the prediction and control of the copolymer composition and, consequently, its properties.[5][6][7]

Experimental Protocols

This section provides a detailed, step-by-step methodology for conducting an ethylene-1-tetradecene copolymerization experiment and for the subsequent characterization of the resulting copolymer.

Materials and Reagents
Material/ReagentGradeSupplierNotes
EthylenePolymerization Grade (>99.9%)Major Gas SupplierUse as received.
This compoundAnhydrous (>98%)Chemical SupplierStore over molecular sieves and pass through an alumina column before use.[8]
TolueneAnhydrousChemical SupplierTransfer into a bottle with molecular sieves in a dry box.[8]
Metallocene Catalyst(e.g., Cp*TiCl2(O-2,6-iPr2-4-SiEt3C6H2))Catalyst SupplierHandle under an inert atmosphere.
Cocatalyst(e.g., Methylaluminoxane, MAO)Chemical SupplierHandle under an inert atmosphere.
MethanolReagent GradeChemical SupplierFor quenching the reaction.
Hydrochloric AcidReagent GradeChemical SupplierFor catalyst residue removal.
Experimental Workflow: A Step-by-Step Guide

The following protocol outlines a typical slurry-phase copolymerization experiment. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.[9]

Diagram of the Experimental Workflow:

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Reactor_Prep Reactor Preparation (Drying & Purging) Solvent_Prep Solvent & Monomer Purification Reactor_Prep->Solvent_Prep Catalyst_Prep Catalyst Solution Preparation Solvent_Prep->Catalyst_Prep Solvent_Charge Charge Toluene Comonomer_Charge Charge this compound Solvent_Charge->Comonomer_Charge Ethylene_Feed Introduce Ethylene Comonomer_Charge->Ethylene_Feed Catalyst_Injection Inject Catalyst/Cocatalyst Ethylene_Feed->Catalyst_Injection Polymerization Maintain Temperature & Pressure Catalyst_Injection->Polymerization Quenching Quench with Methanol/HCl Polymerization->Quenching Filtration Filter & Wash Polymer Quenching->Filtration Drying Dry Polymer Filtration->Drying Characterization Characterize Copolymer (NMR, GPC, DSC) Drying->Characterization

Caption: A schematic representation of the experimental workflow for ethylene-1-tetradecene copolymerization.

Protocol Steps:

  • Reactor Setup and Preparation:

    • Thoroughly clean and dry a glass or stainless-steel polymerization reactor.

    • Assemble the reactor with a mechanical stirrer, temperature probe, gas inlet, and injection port.

    • Purge the reactor with high-purity nitrogen or argon for at least one hour to remove oxygen and moisture. This is a critical step as Ziegler-Natta and metallocene catalysts are highly sensitive to these impurities.

  • Solvent and Monomer Charging:

    • Under an inert atmosphere, transfer the desired amount of anhydrous toluene into the reactor.

    • Inject the purified this compound into the reactor. The initial comonomer concentration is a key variable in kinetic studies.

  • Ethylene Introduction:

    • Pressurize the reactor with ethylene to the desired partial pressure. Maintain a constant ethylene pressure throughout the reaction to ensure a constant monomer concentration in the liquid phase. The solubility of ethylene in the reaction medium is temperature and pressure-dependent, a factor that must be considered in kinetic modeling.

  • Catalyst and Cocatalyst Preparation and Injection:

    • In a separate Schlenk flask or in a glovebox, prepare a solution of the metallocene catalyst in toluene.

    • In another flask, prepare a solution of the MAO cocatalyst. The Al/metal ratio is a crucial parameter that affects catalyst activity.

    • Inject the cocatalyst solution into the reactor, followed by the catalyst solution to initiate the polymerization. The order of addition can influence the catalyst activation process.

  • Polymerization:

    • Maintain the reaction at the desired temperature using a thermostat-controlled bath. Temperature significantly affects the rate constants of propagation and termination reactions.

    • Continuously monitor the ethylene uptake to track the polymerization rate.

    • Allow the reaction to proceed for a predetermined time. For kinetic studies, it is often desirable to stop the reaction at low monomer conversion (<10%) to ensure that the monomer concentrations remain relatively constant.[6][8]

  • Reaction Quenching and Polymer Isolation:

    • Terminate the polymerization by injecting a quenching agent, such as methanol containing a small amount of hydrochloric acid. The acid helps to neutralize the catalyst residues.

    • Vent the excess ethylene pressure.

    • Precipitate the copolymer by pouring the reaction mixture into a large volume of methanol.

    • Collect the polymer by filtration, wash it thoroughly with methanol to remove any unreacted monomers and catalyst residues, and then dry it in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

Copolymer Characterization

Accurate characterization of the synthesized copolymer is essential for kinetic analysis.

TechniquePurposeKey Parameters Obtained
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy To determine the copolymer composition and microstructure.Mole fraction of ethylene and this compound, sequence distribution (dyads, triads).[8]
Gel Permeation Chromatography (GPC) To determine the molecular weight and molecular weight distribution.Number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
Differential Scanning Calorimetry (DSC) To determine the thermal properties.Melting temperature (Tm), crystallization temperature (Tc), and degree of crystallinity.[8][10]

Kinetic Modeling: From Data to Insight

The experimental data obtained from a series of copolymerization reactions with varying initial monomer feed ratios can be used to determine the reactivity ratios.

Determination of Reactivity Ratios

Several methods can be employed to calculate the reactivity ratios from the copolymer composition data. The Fineman-Ross and Kelen-Tüdős methods are linear graphical methods, while non-linear methods, such as the error-in-variables model (EVM), are generally more accurate as they account for errors in both the feed and copolymer composition measurements.[7]

Diagram of the Kinetic Modeling Process:

KineticModeling cluster_exp Experimental Data cluster_model Modeling & Analysis cluster_validation Validation & Interpretation Exp_Data Copolymerization Experiments (Varying Monomer Feed Ratios) NMR_Analysis ¹³C NMR Analysis (Copolymer Composition) Exp_Data->NMR_Analysis Data_Input Input: Monomer Feed (f) & Copolymer Composition (F) NMR_Analysis->Data_Input Model_Selection Select Kinetic Model (e.g., Terminal Model) Data_Input->Model_Selection Parameter_Estimation Estimate Reactivity Ratios (r_E, r_T) (e.g., Non-linear Regression) Model_Selection->Parameter_Estimation Model_Validation Validate Model Fit Parameter_Estimation->Model_Validation Interpretation Interpret Reactivity Ratios (Copolymer Microstructure) Model_Validation->Interpretation Prediction Predict Copolymer Composition Interpretation->Prediction

Caption: A flowchart illustrating the process of kinetic modeling for ethylene-1-tetradecene copolymerization.

Advanced Kinetic Models

While the terminal model is a good starting point, in some cases, the penultimate model, which considers the influence of the second-to-last monomer unit on the reactivity of the growing chain, may provide a more accurate description of the copolymerization kinetics, especially when bulky comonomers are involved.[4]

Data Interpretation and Troubleshooting

  • Inconsistent Kinetic Data: This can arise from impurities in the monomers or solvent, or from poor temperature and pressure control. Ensure rigorous purification of all reagents and precise control of reaction conditions.

  • Broad Molecular Weight Distribution (with metallocene catalysts): While metallocenes typically produce narrow distributions, broadening can occur due to catalyst deactivation or the presence of multiple active site species.

  • Low Comonomer Incorporation: This may be due to a high r_E value for the chosen catalyst system or unfavorable reaction conditions (e.g., high ethylene pressure). Consider screening different catalysts or adjusting the monomer feed ratio.

Conclusion

A thorough understanding and application of kinetic principles are indispensable for the successful development of ethylene-1-tetradecene copolymers with tailored properties. This application note has provided a comprehensive framework, from theoretical foundations to practical experimental protocols and data analysis techniques. By following these guidelines, researchers can systematically investigate the copolymerization kinetics, leading to the rational design of novel polyolefin materials.

References

Application Note: Synthesis of High-Performance Surfactants from 1-Tetradecene

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of various surfactants using 1-tetradecene as a primary feedstock. We delve into the detailed mechanisms, present field-proven experimental protocols, and offer insights into the characterization of the resulting products. This guide emphasizes the synthesis of anionic Alpha-Olefin Sulfonates (AOS) through continuous falling film sulfonation, a commercially significant process. Additionally, alternative routes to produce non-ionic surfactants via epoxidation and hydroformylation are discussed. The protocols are designed to be self-validating, with explanations of the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of this compound in Surfactant Chemistry

This compound, a linear alpha-olefin (LAO) with the formula C₁₄H₂₈, is a pivotal building block in the modern surfactant industry. Its C₁₄ alkyl chain length represents an optimal balance of hydrophobicity and hydrophilicity in the final surfactant molecule, conferring desirable properties such as excellent detergency, high foaming capacity, and good solubility in hard water. The terminal position of the double bond provides a reactive site for a variety of chemical transformations, allowing for the synthesis of a diverse range of anionic and non-ionic surfactants.

This application note will focus primarily on the industrial synthesis of Alpha-Olefin Sulfonates (AOS), which are widely used in detergents, personal care products, and industrial applications like enhanced oil recovery.[1][2]

Primary Synthesis Route: Sulfonation to Alpha-Olefin Sulfonates (AOS)

The most common industrial method for producing AOS from this compound is through sulfonation with sulfur trioxide (SO₃), typically in a continuous falling film reactor.[1][3] This process yields a complex mixture of alkene sulfonic acids and sultones, which are subsequently neutralized and hydrolyzed to form the final, highly water-soluble surfactant product.[1][2][4]

Reaction Mechanism

The sulfonation of this compound with SO₃ is a complex electrophilic substitution reaction. The SO₃ molecule, a powerful electrophile, attacks the electron-rich double bond of the olefin.[5][6][7] The reaction proceeds through several key stages:

  • Electrophilic Attack & Zwitterion Formation: SO₃ attacks the terminal double bond, forming a zwitterionic intermediate.

  • Rearrangement to Sultones: This intermediate rapidly rearranges to form cyclic sulfonic acid esters known as sultones (primarily γ- and δ-sultones). A smaller fraction forms alkene sulfonic acids.[1][4]

  • Aging/Digestion: The reaction mixture is briefly aged to allow for isomerization of less desirable intermediates.[8]

  • Neutralization: The acidic mixture is neutralized with an alkali, typically sodium hydroxide (NaOH), to form sodium sulfonates.

  • Hydrolysis: The crucial final step involves heating the neutralized mixture to hydrolyze the sultone rings, converting them into a mixture of sodium hydroxyalkane sulfonates and sodium alkene sulfonates.[1][4] This step is critical for maximizing the active surfactant content and ensuring water solubility.

Experimental Protocol: Continuous Falling Film Sulfonation

This protocol outlines the synthesis of C14 Alpha-Olefin Sulfonate (AOS) using a laboratory or pilot-scale falling film reactor.

Equipment:

  • Sulfur burner and SO₂-to-SO₃ catalytic converter (or source of stabilized SO₃)

  • Continuous, jacketed falling film reactor

  • Metering pumps for liquid this compound and gaseous SO₃/air mixture

  • Aging/Digestion vessel with temperature control

  • Neutralization/Hydrolysis reactor with robust agitation and temperature control

  • pH meter and titration equipment

Reagents:

  • This compound (high purity, >98%)

  • Sulfur (for SO₃ generation) or stabilized liquid SO₃

  • Dry Air or Nitrogen (as a diluent for SO₃)

  • Sodium Hydroxide (NaOH) solution (e.g., 50% w/w)

  • Deionized Water

Step-by-Step Methodology:

  • SO₃ Generation & Dilution: If starting from sulfur, burn it in an excess of dry air to produce SO₂ gas. Pass the SO₂ over a vanadium pentoxide (V₂O₅) catalyst bed at ~450°C to convert it to SO₃. Dilute the resulting SO₃ gas with additional dry air or nitrogen to a concentration of 3-5% by volume. This dilution is critical to control the highly exothermic reaction and prevent charring.

  • Sulfonation:

    • Pre-heat the falling film reactor jacket to the desired reaction temperature, typically between 30-40°C.[9]

    • Introduce the liquid this compound at the top of the reactor, allowing it to form a thin film on the inner wall.

    • Concurrently, introduce the diluted SO₃ gas stream into the reactor.

    • The reaction occurs instantaneously as the gas contacts the liquid film. The molar ratio of SO₃ to this compound should be carefully controlled, typically between 1.05 and 1.15 to ensure complete conversion of the olefin.[8][10]

  • Aging (Digestion): The acidic product mixture exiting the reactor is immediately transferred to an aging vessel. Hold the mixture at 40-50°C for a short period (5-15 minutes) to allow for isomerization of intermediates.[8]

  • Neutralization: Rapidly introduce the aged acid mixture into a stirred vessel containing a chilled aqueous NaOH solution. The neutralization is highly exothermic and must be controlled to maintain a temperature below 50°C to prevent unwanted side reactions. The target pH is typically 8-9.

  • Hydrolysis: Heat the neutralized solution to 90-95°C and hold for 60-90 minutes.[9] This step ensures the complete ring-opening of the sultones into the active hydroxyalkane sulfonate and alkene sulfonate species.

  • Final Adjustment: Cool the final AOS solution and adjust the pH if necessary. The final product is an aqueous solution of C14-AOS, typically at 30-40% active matter.

Workflow and Data Summary

G cluster_prep Reagent Preparation cluster_reaction Core Synthesis cluster_output Product SO3_Gen SO₃ Generation & Dilution (3-5% in Air) Reactor Falling Film Reactor 30-40°C SO₃:Olefin ~1.1:1 SO3_Gen->Reactor Olefin_Feed This compound Feed Olefin_Feed->Reactor Aging Aging Vessel 40-50°C, 5-15 min Reactor->Aging Acidic Mixture Neutralization Neutralization Reactor <50°C, with NaOH Aging->Neutralization Hydrolysis Hydrolysis Reactor 90-95°C, 60-90 min Neutralization->Hydrolysis Neutralized Slurry Product AOS Surfactant Solution (30-40% Active) Hydrolysis->Product

ParameterTypical ValuePurpose & Rationale
Sulfonation Temperature 30 - 40 °CBalances reaction rate with minimizing side reactions and color formation.[9]
SO₃:Olefin Molar Ratio 1.05 - 1.15An excess of SO₃ ensures high conversion of the olefin, but too much can lead to disulfonation and color issues.[8][10]
Aging Time & Temp. 5-15 min @ 40-50°CAllows for the beneficial isomerization of sultone intermediates before neutralization.[8]
Hydrolysis Temperature 90 - 95 °CEnsures complete ring-opening of sultones to maximize the yield of water-soluble active surfactants.[9]
Expected Yield > 95% (based on olefin)High conversion is typical for this optimized continuous process.
Active Matter 30 - 40% in waterA common concentration for commercial liquid AOS products.

Alternative Synthesis Routes from this compound

While sulfonation is dominant, this compound's reactivity allows for the synthesis of other surfactant types, particularly non-ionics.

Epoxidation and Ring-Opening for Non-ionic Surfactants

This two-step process creates surfactants with different properties, often used in applications requiring lower foam or specific emulsification capabilities.

  • Epoxidation: The double bond of this compound is first converted into an epoxide (oxirane) ring. This is typically achieved using an oxidizing agent like a peroxy acid (e.g., peracetic acid) or hydrogen peroxide with a catalyst.[11][12] The epoxide is a highly strained, reactive intermediate.[12][13]

  • Ring-Opening: The epoxide ring is then opened by a nucleophile.[14][15]

    • To form a Diol: Using water under acidic or basic catalysis yields 1,2-tetradecanediol.

    • To form an Ether: Using an alcohol or a poly(ethylene glycol) (PEG) chain as the nucleophile results in an alcohol ethoxylate-type non-ionic surfactant.[16]

Hydroformylation and Subsequent Modification

Hydroformylation (the "oxo" process) is a powerful method for converting olefins into aldehydes.[17]

  • Hydroformylation: this compound is reacted with synthesis gas (a mixture of carbon monoxide, CO, and hydrogen, H₂) in the presence of a catalyst (typically based on cobalt or rhodium).[18][19] This adds a formyl group (-CHO) and a hydrogen atom across the double bond, primarily yielding pentadecanal.

  • Derivatization: The resulting aldehyde can be:

    • Reduced to form a fatty alcohol (pentadecanol), which can then be ethoxylated to create a non-ionic surfactant or sulfated to form an anionic alcohol sulfate.

    • Oxidized to form a fatty acid (pentadecanoic acid), a precursor for soaps and ester-based surfactants.

    • Reductively aminated to produce fatty amines, which are precursors for cationic surfactants and amine oxides.[20]

Characterization of this compound-Derived Surfactants

Proper characterization is essential to validate the synthesis and determine the properties of the final product.

TechniquePurposeASTM Standard (Example)
Potentiometric Titration Determines the percentage of active anionic surfactant matter in the final product.ASTM D6173, ASTM D4251[21][22][23][24]
High-Performance Liquid Chromatography (HPLC) Separates and quantifies the different components (alkene sulfonates, hydroxy sulfonates, unreacted olefin).N/A
Gas Chromatography-Mass Spectrometry (GC-MS) Identifies and quantifies residual unreacted this compound and other volatile impurities.N/A
Tensiometry (Du Noüy Ring or Wilhelmy Plate) Measures critical micelle concentration (CMC) and the degree of surface tension reduction, key performance indicators.N/A
Colorimetric Analysis (e.g., Klett scale) Assesses the color of the final product, an important quality parameter for consumer goods.N/A

Conclusion

This compound is a remarkably versatile and efficient platform chemical for the synthesis of high-performance surfactants. The industrial standard of continuous falling film sulfonation provides a robust and scalable method for producing economically important Alpha-Olefin Sulfonates. By understanding the underlying mechanisms and carefully controlling process parameters, researchers can consistently produce high-quality AOS. Furthermore, alternative pathways such as epoxidation and hydroformylation open the door to a wide array of specialty non-ionic, cationic, and other surfactant types, enabling the fine-tuning of molecular structure to meet specific performance demands across diverse scientific and industrial applications.

References

Application Notes and Protocols for 1-Tetradecene as a Phase Change Material for Thermal Energy Storage

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Phase change materials (PCMs) are at the forefront of thermal energy storage (TES) technologies, offering a high-density means of storing and releasing thermal energy at a nearly constant temperature. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 1-tetradecene as a latent heat storage material. We will delve into the fundamental thermophysical properties of this compound, detailed protocols for its characterization, methods for enhancing its thermal performance through composite fabrication, and procedures for evaluating its long-term stability. This guide is designed to provide both the theoretical underpinning and the practical, field-proven methodologies necessary to effectively utilize this compound in advanced thermal management applications.

Introduction: The Promise of this compound in Thermal Energy Storage

Thermal energy storage is a critical component in a wide array of applications, from improving the efficiency of renewable energy systems to ensuring the stable temperature control required in pharmaceutical and drug development processes. Organic PCMs, such as paraffin and fatty acids, are particularly attractive due to their high latent heat of fusion, chemical stability, and non-corrosive nature.

This compound (C₁₄H₂₈), a linear alpha-olefin, presents itself as a promising candidate for low-temperature thermal energy storage applications.[1] Its key advantage lies in its solid-liquid phase transition within a specific temperature range, allowing for the absorption and release of significant amounts of energy. However, like many organic PCMs, its inherently low thermal conductivity can impede efficient heat transfer, a challenge that can be addressed through the formation of composite materials. This document will serve as a practical guide to harnessing the potential of this compound for TES.

Core Thermophysical Properties of this compound

A thorough understanding of the thermophysical properties of a PCM is paramount for its effective application. The following table summarizes the key properties of this compound relevant to its use in thermal energy storage.

PropertyValueUnitSource(s)
Molecular Formula C₁₄H₂₈-[2][3]
Molecular Weight 196.37 g/mol [2][3]
Melting Point ~ -12 to -13.9°C[4][5]
Latent Heat of Fusion (Calculated) 30.74kJ/mol[6]
Boiling Point ~251 - 252°C[4]
Density (liquid @ 15°C) 775 kg/m ³[5]
Thermal Conductivity (liquid @ 25°C) 0.128892W/(m·K)[4]
Specific Heat Capacity (liquid @ 25°C) 2.08507kJ/(kg·K)[4]

Note: The latent heat of fusion presented is a calculated value. Experimental verification via Differential Scanning Calorimetry (DSC) is highly recommended for specific applications.

Experimental Protocols

Protocol 1: Characterization of this compound using Differential Scanning Calorimetry (DSC)

Objective: To experimentally determine the melting temperature, freezing temperature, and latent heat of fusion of this compound.

Causality: DSC is a fundamental thermal analysis technique that measures the heat flow into or out of a sample as it is subjected to a controlled temperature program.[1] This allows for the precise determination of the phase transition temperatures and the energy associated with these transitions, which are critical parameters for a PCM.

Materials:

  • This compound (high purity)

  • DSC instrument (e.g., METTLER TOLEDO 820C or similar)[7]

  • Aluminum DSC pans and lids

  • Crimper for sealing pans

  • Inert gas supply (e.g., Nitrogen)

Procedure:

  • Sample Preparation: a. Accurately weigh 5-10 mg of this compound into an aluminum DSC pan. b. Hermetically seal the pan using a crimper to prevent any loss of material during heating.

  • Instrument Setup: a. Place the sealed sample pan and an empty reference pan into the DSC cell. b. Purge the DSC cell with an inert gas (e.g., nitrogen at 50 mL/min) to provide a stable and inert atmosphere.

  • Thermal Program: a. Equilibrate the sample at a temperature well below its expected melting point (e.g., -30°C). b. Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature significantly above its melting point (e.g., 20°C). c. Hold the sample at this temperature for a few minutes to ensure complete melting. d. Cool the sample at a controlled rate (e.g., 10°C/min) back to the initial temperature.

  • Data Analysis: a. From the heating curve, determine the onset and peak melting temperatures. b. Integrate the area under the melting peak to calculate the latent heat of fusion (ΔHfus). c. From the cooling curve, determine the onset and peak crystallization temperatures. d. Integrate the area under the crystallization peak to calculate the latent heat of solidification (ΔHcrys).

Diagram: DSC Analysis Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Measurement cluster_analysis Data Analysis prep1 Weigh 5-10 mg This compound prep2 Place in Al pan prep1->prep2 prep3 Hermetically seal prep2->prep3 dsc1 Load sample and reference pans prep3->dsc1 dsc2 Purge with N2 dsc1->dsc2 dsc3 Run thermal program (heat/cool cycle) dsc2->dsc3 an1 Determine melting/freezing temperatures from curve dsc3->an1 an2 Integrate peak area for latent heat (ΔH) an1->an2

Caption: Workflow for the characterization of this compound using DSC.

Protocol 2: Preparation of a this compound/Expanded Graphite Composite PCM

Objective: To enhance the thermal conductivity of this compound by creating a shape-stabilized composite with expanded graphite (EG).

Causality: Expanded graphite is a highly porous material with excellent thermal conductivity. By impregnating the liquid this compound into the EG matrix, a composite material is formed that retains the high latent heat of the PCM while significantly improving its heat transfer capabilities.[8][9] The porous structure of the EG also helps to prevent leakage of the PCM in its liquid state.

Materials:

  • This compound

  • Expanded Graphite (EG)

  • Oven

  • Vacuum oven

  • Beaker

  • Stirring rod

  • Filter paper

Procedure:

  • EG Preparation: Dry the expanded graphite in an oven at 100°C for 12 hours to remove any moisture.[8]

  • Melting of this compound: Gently heat the this compound in a beaker to a temperature above its melting point (e.g., 0°C).

  • Mixing: Add the dried expanded graphite to the molten this compound. A typical mass ratio of this compound to EG can be around 9:1, but this can be optimized for specific applications.[10] Stir the mixture for 30-60 minutes to ensure a uniform dispersion.

  • Vacuum Impregnation: Place the beaker containing the mixture into a vacuum oven preheated to a temperature slightly above the melting point of this compound. Apply a vacuum for 1-2 hours to facilitate the complete infiltration of the molten PCM into the pores of the EG.[11]

  • Cooling and Solidification: Release the vacuum and allow the composite to cool down to room temperature.

  • Finishing: Once solidified, remove the composite from the beaker and wipe off any excess this compound from the surface with filter paper.[11]

  • Leakage Test: To confirm the shape stability of the composite, place a sample on a piece of filter paper in an oven set to a temperature above the melting point of this compound (e.g., 10°C) for several hours. There should be no visible leakage of the PCM onto the filter paper.[11]

Diagram: Composite PCM Preparation Workflow

Composite_Prep_Workflow start Start dry_eg Dry Expanded Graphite (100°C, 12h) start->dry_eg melt_pcm Melt this compound (e.g., 0°C) start->melt_pcm mix Mix EG and molten This compound dry_eg->mix melt_pcm->mix vacuum Vacuum Impregnation (in vacuum oven) mix->vacuum cool Cool to Room Temperature vacuum->cool finish Remove and Clean Composite cool->finish leak_test Perform Leakage Test finish->leak_test end End leak_test->end

Caption: Step-by-step workflow for preparing a this compound/EG composite PCM.

Protocol 3: Thermal Cycling Stability Test

Objective: To evaluate the long-term thermal reliability and stability of this compound or its composite after repeated melting and freezing cycles.

Causality: For practical applications, a PCM must maintain its thermophysical properties over a large number of charge-discharge cycles.[5] Thermal cycling tests are crucial to identify any degradation in the material's performance, such as a decrease in latent heat or a shift in the phase change temperature.[7][12]

Materials:

  • This compound or this compound/EG composite

  • Programmable thermal cycling chamber or water bath

  • DSC instrument

Procedure:

  • Initial Characterization: Perform an initial DSC analysis (as per Protocol 1) on a sample of the PCM to establish its baseline thermophysical properties.

  • Thermal Cycling: a. Place a sample of the PCM in the thermal cycling chamber. b. Subject the sample to a repeated temperature profile that cycles between a temperature below its freezing point and a temperature above its melting point (e.g., -20°C to 10°C). c. The heating and cooling rates should be controlled and relevant to the intended application. d. Perform a large number of cycles (e.g., 100, 500, or 1000 cycles).[7]

  • Post-Cycling Characterization: After the completion of the thermal cycles, perform another DSC analysis on the cycled sample.

  • Comparison and Analysis: Compare the melting temperature, freezing temperature, and latent heat of fusion of the cycled sample with the initial values. A stable PCM should exhibit minimal changes in these properties.

Diagram: Thermal Cycling Test Logic

Thermal_Cycling_Logic start Start initial_dsc Initial DSC Analysis (Baseline Data) start->initial_dsc thermal_cycle Perform N Thermal Cycles (e.g., 1000 cycles) initial_dsc->thermal_cycle post_dsc Post-Cycling DSC Analysis thermal_cycle->post_dsc compare Compare Pre and Post DSC Results post_dsc->compare evaluate Evaluate Stability (% change in ΔH and Tm) compare->evaluate end End evaluate->end

Caption: Logical flow for assessing the thermal stability of a PCM.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[5] It is important to avoid contact with strong oxidizing agents.[5] When handling this compound, it is recommended to use personal protective equipment, including safety glasses and gloves. Ensure adequate ventilation in the working area. For detailed safety information, always refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

This compound holds significant potential as a phase change material for low-temperature thermal energy storage applications. Its favorable thermophysical properties, coupled with the ability to enhance its thermal conductivity through the formation of composites, make it a versatile material for researchers and scientists. The protocols detailed in this guide provide a robust framework for the characterization, preparation, and stability testing of this compound-based PCMs, enabling their effective implementation in a variety of advanced thermal management systems.

References

Functionalization of the Terminal Double Bond in 1-Tetradecene: A Guide to Synthetic Protocols and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a C14 Alpha-Olefin

1-Tetradecene, a linear alpha-olefin with the chemical formula C₁₄H₂₈, serves as a pivotal building block in the synthesis of a diverse array of functionalized molecules.[1] Its terminal double bond is a reactive handle that readily participates in a variety of addition reactions, making it a valuable precursor in the production of surfactants, detergents, lubricants, polymers, and specialty chemicals.[1][2] The long hydrophobic C₁₂ alkyl chain coupled with the reactive terminal alkene functionality allows for the precise tuning of molecular properties, making the functionalization of this compound a subject of significant interest for researchers, scientists, and professionals in drug development and materials science.

This technical guide provides an in-depth exploration of key functionalization reactions of this compound's double bond. We will delve into the mechanistic underpinnings of these transformations, present detailed, field-proven experimental protocols, and offer insights into the practical considerations for achieving high-yield, selective conversions.

Epoxidation: Synthesis of 1,2-Epoxytetradecane

The epoxidation of this compound yields 1,2-epoxytetradecane (also known as this compound oxide), a versatile intermediate for the synthesis of vicinal diols, amino alcohols, and other fine chemicals. Peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly employed for this transformation.[3]

Mechanistic Insight: The "Butterfly" Transition State

The reaction between an alkene and a peroxyacid proceeds through a concerted mechanism, often referred to as the "Prilezhaev reaction."[4] The peroxyacid delivers an oxygen atom to the double bond in a single, stereospecific step, resulting in syn-addition.[3][4] The transition state is often depicted as a "butterfly" conformation where the alkene approaches the peroxyacid perpendicularly.[3]

Diagram 1: Epoxidation of this compound with m-CPBA

epoxidation Tetradecene This compound Epoxide 1,2-Epoxytetradecane Tetradecene->Epoxide O //   R-C=O mCPBA m-CPBA mCBA m-Chlorobenzoic Acid mCPBA->mCBA Proton Transfer dihydroxylation cluster_cycle Catalytic Cycle cluster_reoxidation Re-oxidation OsO4 OsO₄ Alkene This compound Osmate Osmate Ester Intermediate Alkene->Osmate + OsO₄ [3+2] Cycloaddition Diol 1,2-Tetradecanediol Osmate->Diol + H₂O Hydrolysis OsVI Os(VI) OsVI->OsO4 + NMO NMO NMO NMO_reduced N-methylmorpholine NMO->NMO_reduced hydroboration_oxidation cluster_step1 Step 1: Hydroboration cluster_step2 Step 2: Oxidation Tetradecene This compound Trialkylborane Tris(tetradecyl)borane Tetradecene->Trialkylborane syn-addition BH3 BH₃·THF Tetradecanol 1-Tetradecanol Trialkylborane->Tetradecanol Oxidation H2O2_NaOH H₂O₂, NaOH ziegler_natta cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Catalyst Ti-Al Catalyst Active Site GrowingChain Growing Polymer Chain (Ti-Polymer) Catalyst->GrowingChain Coordination & Insertion Monomer1 This compound Monomer1->Catalyst GrowingChain->GrowingChain Coordination & Insertion Polymer Poly(this compound) GrowingChain->Polymer Chain Transfer Catalyst_Regen Regenerated Catalyst GrowingChain->Catalyst_Regen Monomer2 This compound Monomer2->GrowingChain thiol_ene cluster_initiation Initiation cluster_propagation Propagation Initiator Photoinitiator + hν or Thermal Initiator ThiylRadical R-S• Initiator->ThiylRadical H-abstraction Thiol R-SH Thiol->ThiylRadical CarbonRadical Carbon-centered Radical Intermediate ThiylRadical->CarbonRadical Addition to Alkene Alkene This compound Thioether Thioether Product CarbonRadical->Thioether + R-SH H-abstraction Thioether->ThiylRadical Regenerates Thiyl Radical

References

The Role of 1-Tetradecene as a High-Temperature Solvent in Nanoparticle Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Solvent in High-Temperature Nanoparticle Synthesis

In the precise art of nanoparticle synthesis, the choice of solvent is a paramount decision that profoundly influences the nucleation, growth, and ultimate physicochemical properties of the resulting nanomaterials. For syntheses requiring elevated temperatures, particularly those involving the thermal decomposition of organometallic precursors, high-boiling-point solvents are indispensable.[1] Among these, 1-tetradecene, a linear alpha-olefin, has emerged as a versatile and effective medium for the fabrication of a wide array of nanoparticles, including quantum dots and metal oxides. Its high boiling point, non-coordinating nature, and appropriate thermal stability provide a robust environment for achieving monodisperse nanoparticles with controlled size and shape.[2][3]

This comprehensive guide delves into the application of this compound as a high-temperature solvent for nanoparticle synthesis. We will explore the fundamental principles governing its use, provide detailed, field-proven protocols for the synthesis of cadmium selenide (CdSe) quantum dots and iron oxide (Fe₃O₄) nanoparticles, and discuss the critical parameters that enable precise control over the final product. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound for the rational design and synthesis of advanced nanomaterials.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its effective application in nanoparticle synthesis.

PropertyValueReference
Molecular Formula C₁₄H₂₈[2]
Molecular Weight 196.38 g/mol [2]
Boiling Point ~252 °C[2]
Density ~0.775 g/cm³[2]
Structure Linear alpha-olefin[2]

The high boiling point of this compound allows for the attainment of temperatures necessary for the thermal decomposition of a variety of organometallic precursors.[3][4] Its linear chain structure and the presence of a terminal double bond contribute to its role as a non-coordinating solvent, which is crucial for preventing unwanted side reactions and allowing for the controlled growth of nanoparticles.[1]

The Mechanism of Nanoparticle Formation in this compound

The synthesis of nanoparticles in a high-temperature solvent like this compound typically proceeds via the thermal decomposition of organometallic precursors and can be understood through the lens of classical nucleation and growth theories, such as the LaMer model.[5][6]

Nucleation: The Birth of a Nanoparticle

Upon reaching a sufficiently high temperature, the organometallic precursors decompose, leading to a rapid increase in the concentration of atomic or molecular species (monomers) in the solution. When the monomer concentration reaches a critical supersaturation level, spontaneous nucleation occurs, forming small, thermodynamically stable nuclei.[5][7] The non-coordinating nature of this compound is advantageous during this stage as it does not strongly bind to the newly formed nuclei, allowing for their unhindered formation.

Growth: From Nuclei to Nanocrystals

Following the initial burst of nucleation, the monomer concentration drops below the critical level for new nucleus formation. The existing nuclei then continue to grow by the diffusion of monomers from the solution to their surface. This growth phase is a critical determinant of the final nanoparticle size and size distribution.[7] The high temperatures afforded by this compound facilitate the diffusion of monomers and the annealing of the growing nanocrystals, leading to higher crystallinity.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of CdSe quantum dots and Fe₃O₄ nanoparticles using this compound as the high-temperature solvent. These protocols are based on established methods and have been adapted to ensure reproducibility and control over the final product.[3][8][9]

Protocol 1: Synthesis of Cadmium Selenide (CdSe) Quantum Dots

This protocol describes the synthesis of high-quality, monodisperse CdSe quantum dots via the hot-injection method.

Materials:

  • Cadmium oxide (CdO)

  • Oleic acid

  • This compound

  • Selenium (Se) powder

  • Trioctylphosphine (TOP)

  • Methanol (for purification)

  • Toluene (for redispersion)

Equipment:

  • Three-neck round-bottom flask

  • Heating mantle with magnetic stirrer

  • Condenser

  • Thermocouple or thermometer

  • Syringe for injection

  • Centrifuge

Procedure:

  • Preparation of Cadmium Precursor: In a 100 mL three-neck flask, combine 0.026 g of CdO, 1.2 mL of oleic acid, and 20 mL of this compound.

  • Degassing: Heat the mixture to 150 °C under a flow of argon or nitrogen for 30 minutes to remove water and oxygen.

  • Heating to Injection Temperature: Increase the temperature of the cadmium precursor solution to 240 °C.

  • Preparation of Selenium Precursor: In a glovebox, dissolve 0.06 g of selenium powder in 1 mL of trioctylphosphine.

  • Hot Injection: Swiftly inject the selenium precursor solution into the hot cadmium precursor solution. A rapid color change should be observed, indicating the nucleation of CdSe quantum dots.

  • Nanocrystal Growth and Monitoring: Maintain the reaction temperature at 220 °C. The size of the quantum dots will increase with time. The growth can be monitored by taking small aliquots at different time intervals and observing their photoluminescence under a UV lamp.

  • Quenching the Reaction: Once the desired size (and corresponding emission color) is achieved, cool the reaction mixture to room temperature.

  • Purification:

    • Add 20 mL of methanol to the crude solution to precipitate the quantum dots.

    • Centrifuge the mixture and discard the supernatant.

    • Wash the precipitated quantum dots with methanol twice more.

    • Redisperse the purified quantum dots in toluene for storage and characterization.

Causality Behind Experimental Choices:

  • Oleic acid acts as a capping agent, binding to the surface of the growing nanoparticles to prevent aggregation and control their growth rate.[9]

  • Trioctylphosphine (TOP) serves as a solvent for selenium and a stabilizing agent for the selenium precursor.

  • The hot-injection technique allows for a rapid nucleation event, which is crucial for achieving a narrow size distribution of the resulting nanoparticles.[10]

  • The growth temperature directly influences the rate of monomer addition and the final size of the quantum dots. Higher temperatures generally lead to faster growth and larger nanoparticles.[3]

Protocol 2: Synthesis of Iron Oxide (Fe₃O₄) Nanoparticles

This protocol details the thermal decomposition of an iron-oleate complex to produce monodisperse Fe₃O₄ nanoparticles.

Materials:

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Sodium oleate

  • This compound

  • Oleic acid

  • Ethanol (for purification)

  • Hexane (for redispersion)

Equipment:

  • Three-neck round-bottom flask

  • Heating mantle with magnetic stirrer

  • Condenser

  • Thermocouple or thermometer

  • Separatory funnel

Procedure:

  • Preparation of Iron-Oleate Complex:

    • Dissolve 10.8 g of FeCl₃·6H₂O and 36.5 g of sodium oleate in a mixture of 80 mL ethanol, 60 mL distilled water, and 140 mL hexane.

    • Reflux the mixture at 70 °C for 4 hours.

    • After cooling, wash the upper organic layer containing the iron-oleate complex with distilled water three times in a separatory funnel.

    • Remove the hexane under vacuum to obtain the iron-oleate complex.

  • Thermal Decomposition:

    • In a 250 mL three-neck flask, combine 3.6 g of the iron-oleate complex, 0.57 g of oleic acid, and 20 g of this compound.

    • Heat the mixture to 320 °C with a constant heating rate of 3.3 °C/min under a flow of nitrogen.

    • Maintain the reaction at 320 °C for 30 minutes. The solution will turn from a clear reddish-brown to a turbid black, indicating the formation of Fe₃O₄ nanoparticles.[3]

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Add 40 mL of ethanol to precipitate the nanoparticles.

    • Centrifuge the mixture and discard the supernatant.

    • Wash the nanoparticles with ethanol twice.

    • Redisperse the final product in hexane.

Causality Behind Experimental Choices:

  • The pre-synthesis of the iron-oleate complex provides a well-defined precursor that decomposes at a specific temperature, allowing for better control over the nucleation and growth processes.[3]

  • The addition of excess oleic acid acts as a surfactant, controlling the size and preventing the aggregation of the nanoparticles.[11]

  • The slow heating rate and the final high reaction temperature in this compound ensure the separation of the nucleation and growth stages, which is critical for achieving monodispersity.[12]

Visualization of Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the key workflows and mechanisms.

Nanoparticle_Synthesis_Workflow cluster_precursor Precursor Preparation cluster_synthesis High-Temperature Synthesis cluster_purification Purification Precursor_Salt Metal Salt (e.g., CdO, FeCl₃) Precursor_Solution Precursor Solution Precursor_Salt->Precursor_Solution Ligand Ligand (e.g., Oleic Acid) Ligand->Precursor_Solution Solvent_1 Solvent (e.g., this compound) Solvent_1->Precursor_Solution Heating Heating to High Temperature Precursor_Solution->Heating Injection Hot Injection (for QDs) Heating->Injection Decomposition Thermal Decomposition Heating->Decomposition Nucleation Nucleation Injection->Nucleation Decomposition->Nucleation Growth Growth Nucleation->Growth Precipitation Precipitation (with anti-solvent) Growth->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Washing Washing Centrifugation->Washing Redispersion Redispersion Washing->Redispersion

Caption: General workflow for high-temperature nanoparticle synthesis in this compound.

LaMer_Mechanism Precursor_Decomposition Precursor Decomposition Monomer_Concentration_Increase Increase in Monomer Concentration Precursor_Decomposition->Monomer_Concentration_Increase Supersaturation Supersaturation Monomer_Concentration_Increase->Supersaturation Nucleation_Burst Nucleation Burst Supersaturation->Nucleation_Burst Growth_Phase Growth of Nuclei Supersaturation->Growth_Phase Monomers diffuse to nuclei Monomer_Concentration_Decrease Decrease in Monomer Concentration Nucleation_Burst->Monomer_Concentration_Decrease Monomer_Concentration_Decrease->Growth_Phase

Caption: The LaMer mechanism for nanoparticle nucleation and growth.

Considerations and Potential Challenges

While this compound is a robust solvent for nanoparticle synthesis, researchers should be aware of potential challenges. A significant concern with alpha-olefins like 1-octadecene, and by extension this compound, is their propensity to polymerize at high temperatures.[13][14] This can lead to the formation of waxy byproducts that are difficult to separate from the nanoparticles.[15]

Mitigation Strategies:

  • Use of Saturated Alkanes: In some cases, saturated alkanes with similar boiling points (e.g., hexadecane) can be used as an alternative to minimize polymerization.[15]

  • Robust Purification: The purification protocols provided, involving precipitation with an anti-solvent and multiple washing steps, are designed to effectively remove such impurities.[16][17]

  • Reaction Time and Temperature Optimization: Minimizing the reaction time at very high temperatures can help reduce the extent of solvent polymerization.

Conclusion

This compound serves as an excellent high-temperature, non-coordinating solvent for the synthesis of a variety of nanoparticles. Its well-defined physical and chemical properties provide a controllable environment for the thermal decomposition of organometallic precursors, enabling the production of monodisperse nanocrystals with high crystallinity. By carefully controlling key experimental parameters such as temperature, precursor concentration, and reaction time, researchers can tailor the size, shape, and properties of the resulting nanoparticles to meet the demands of various applications, from advanced electronics to targeted drug delivery. The protocols and insights provided in this guide offer a solid foundation for the successful application of this compound in the exciting and rapidly evolving field of nanotechnology.

References

Application Notes and Protocols for the Synthesis of Specialty Chemicals from 1-Tetradecene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 1-Tetradecene as a Versatile C14 Building Block

This compound (CH₃(CH₂)₁₁CH=CH₂), a linear alpha-olefin, stands as a cornerstone in the chemical industry for the synthesis of a diverse array of specialty chemicals.[1][2] Its terminal double bond provides a reactive handle for numerous chemical transformations, making it a valuable precursor for surfactants, lubricants, polymers, and fine chemical intermediates.[3][4][5] The C14 alkyl chain imparts desirable properties such as hydrophobicity, lubricity, and specific steric bulk to the final products. This guide provides detailed application notes and laboratory-scale protocols for the synthesis of key specialty chemicals derived from this compound, aimed at researchers and professionals in chemical synthesis and drug development.

I. Synthesis of Anionic Surfactants

Anionic surfactants derived from this compound are widely used in detergents, emulsifiers, and foaming agents due to their excellent surface activity.[6] The long C14 chain provides a robust hydrophobic tail, balancing the hydrophilic head group.

A. Alpha Olefin Sulfonates (AOS)

Alpha Olefin Sulfonates (AOS) are a class of anionic surfactants known for their high detergency, good foaming properties, and biodegradability.[7][8] The synthesis involves the sulfonation of this compound with sulfur trioxide, followed by neutralization.[8]

The reaction proceeds via an electrophilic addition of sulfur trioxide (SO₃) to the double bond of this compound. This is a highly exothermic reaction that initially forms a mixture of alkene sulfonic acids and cyclic sulfonate esters known as sultones.[8] Subsequent aging and hydrolysis with a strong base, typically sodium hydroxide, opens the sultone rings to form a mixture of alkene sulfonates and hydroxyalkane sulfonates, which collectively constitute the AOS product.[8] The choice of a falling film reactor in industrial settings is to manage the high heat of reaction and ensure efficient mass transfer between the gaseous SO₃ and the liquid olefin.[8] For laboratory synthesis, careful control of temperature and the rate of SO₃ addition is crucial to prevent charring and unwanted side reactions.

Materials:

  • This compound (99% purity)

  • Sulfur trioxide (SO₃), stabilized

  • Dichloromethane (DCM), anhydrous

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Nitrogen gas (inert atmosphere)

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet adapter, and a dropping funnel/gas dispersion tube.

  • Dry ice/acetone condenser

  • Ice bath

  • Heating mantle with temperature controller

  • pH meter or pH paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a fume hood, assemble a flame-dried 250 mL three-necked round-bottom flask with a mechanical stirrer, a gas inlet, and a dropping funnel. Place the flask in an ice bath. Purge the system with dry nitrogen.

  • Sulfonation:

    • Dissolve 19.6 g (0.1 mol) of this compound in 100 mL of anhydrous dichloromethane and add it to the flask.

    • Cool the solution to 0-5 °C with stirring.

    • Prepare a solution of 8.8 g (0.11 mol) of sulfur trioxide in 50 mL of anhydrous dichloromethane and add it to the dropping funnel.

    • Add the SO₃ solution dropwise to the this compound solution over 1-2 hours, maintaining the reaction temperature below 10 °C. The reaction is highly exothermic.

  • Aging: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes. This "aging" step allows for the isomerization and rearrangement of the intermediate sultones.

  • Hydrolysis and Neutralization:

    • Slowly and carefully add 50 mL of deionized water to the reaction mixture while maintaining cooling with the ice bath. The mixture may form an emulsion.

    • Prepare a 20% (w/v) aqueous solution of sodium hydroxide.

    • Add the NaOH solution dropwise with vigorous stirring until the pH of the aqueous layer is between 8 and 9.

    • Once neutralized, transfer the mixture to a heating mantle and heat to 50-60 °C for 1 hour with stirring to ensure complete hydrolysis of the sultones.[9]

  • Work-up and Isolation:

    • Transfer the mixture to a separatory funnel. The layers should separate upon standing.

    • Separate the lower aqueous layer containing the sodium this compound sulfonate.

    • Wash the organic layer with a small amount of deionized water and combine the aqueous layers.

    • Remove the water from the combined aqueous layers using a rotary evaporator to obtain the solid sodium this compound sulfonate. The product can be further dried in a vacuum oven.

Data Presentation:

Reactant/ProductMolecular Weight ( g/mol )Moles (mol)Mass/Volume
This compound196.380.119.6 g
Sulfur Trioxide80.060.118.8 g
Dichloromethane--150 mL
Sodium Hydroxide40.00As needed20% solution
Sodium this compound Sulfonate298.42Theoretical: 0.1Theoretical: 29.8 g

Visualization:

Sulfonation_Workflow cluster_sulfonation Sulfonation cluster_workup Work-up Tetradecene This compound in Dichloromethane Reaction_Vessel Reaction Flask (0-5 °C) Tetradecene->Reaction_Vessel SO3 Sulfur Trioxide in Dichloromethane SO3->Reaction_Vessel Dropwise Addition Aging Aging (30 min) Reaction_Vessel->Aging Intermediate (Sultones) Hydrolysis Hydrolysis & Neutralization (NaOH, 50-60 °C) Aging->Hydrolysis Separation Phase Separation Hydrolysis->Separation Evaporation Rotary Evaporation Separation->Evaporation Aqueous Layer AOS_Product Sodium this compound Sulfonate (AOS) Evaporation->AOS_Product

Caption: Workflow for the synthesis of Alpha Olefin Sulfonate (AOS).

B. Linear Alkylbenzene Sulfonates (LABS)

Linear Alkylbenzene (LAB) is a precursor to Linear Alkylbenzene Sulfonate (LAS), a major anionic surfactant in the detergent industry. LAB is synthesized via the Friedel-Crafts alkylation of benzene with this compound.[10]

The Friedel-Crafts alkylation is a classic electrophilic aromatic substitution reaction.[4][11] A Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), is used to generate a carbocation or a highly polarized complex from the alkene.[11] This electrophile then attacks the electron-rich benzene ring. A critical consideration in the alkylation with long-chain olefins is the potential for carbocation rearrangement, which can lead to a mixture of isomers.[4] Using a strong Lewis acid like AlCl₃ with an alkene proceeds through the formation of a carbocation at the most stable position, which for a terminal olefin like this compound is the secondary carbon. This leads to the formation of a mixture of phenyltetradecane isomers. The subsequent sulfonation of the aromatic ring yields LAS.

Materials:

  • This compound (99% purity)

  • Benzene, anhydrous

  • Aluminum chloride (AlCl₃), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Nitrogen gas (inert atmosphere)

Equipment:

  • Three-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a gas trap, and a dropping funnel.

  • Ice bath

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a fume hood, equip a flame-dried 500 mL three-necked round-bottom flask with a mechanical stirrer, reflux condenser (connected to a gas trap containing mineral oil or a basic solution to capture evolved HCl), and a dropping funnel. Place the flask in an ice bath and purge the system with dry nitrogen.

  • Catalyst Suspension: Add 150 mL of anhydrous benzene to the flask, followed by the careful addition of 14.7 g (0.11 mol) of anhydrous aluminum chloride in portions with stirring.

  • Alkylation:

    • Add 19.6 g (0.1 mol) of this compound to the dropping funnel.

    • Add the this compound dropwise to the stirred benzene/AlCl₃ slurry over about 1 hour, maintaining the reaction temperature between 10-20 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Work-up:

    • Cool the reaction mixture back down in an ice bath.

    • Very slowly and carefully, pour the reaction mixture over a mixture of 200 g of crushed ice and 50 mL of concentrated HCl with vigorous stirring. This will quench the reaction and dissolve the aluminum salts.[12]

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 100 mL of deionized water, 100 mL of saturated sodium bicarbonate solution, and finally with 100 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation and Purification:

    • Filter off the drying agent.

    • Remove the excess benzene and any low-boiling side products using a rotary evaporator.

    • The crude tetradecylbenzene can be purified by vacuum distillation to obtain the desired product.

Data Presentation:

Reactant/ProductMolecular Weight ( g/mol )Moles (mol)Mass/Volume
This compound196.380.119.6 g
Benzene78.11-150 mL (excess)
Aluminum Chloride133.340.1114.7 g
Tetradecylbenzene274.50Theoretical: 0.1Theoretical: 27.5 g

Visualization:

Friedel_Crafts_Workflow cluster_alkylation Friedel-Crafts Alkylation cluster_workup Work-up & Purification Benzene_AlCl3 Benzene & AlCl₃ Slurry Reaction_Vessel Reaction Flask (10-20 °C) Benzene_AlCl3->Reaction_Vessel Tetradecene This compound Tetradecene->Reaction_Vessel Dropwise Addition Quench Quench with Ice/HCl Reaction_Vessel->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Washing Washing Steps (H₂O, NaHCO₃, Brine) Extraction->Washing Drying Drying (MgSO₄) Washing->Drying Purification Vacuum Distillation Drying->Purification LAB_Product Tetradecylbenzene (LAB) Purification->LAB_Product

Caption: Workflow for the synthesis of Linear Alkylbenzene (LAB).

II. Synthesis of Poly-alpha-olefins (PAOs) for Lubricants

Poly-alpha-olefins are synthetic hydrocarbons that are widely used as high-performance lubricant base stocks.[13][14] They are produced by the oligomerization of alpha-olefins, such as this compound.

The polymerization of this compound to form PAOs is typically achieved using Ziegler-Natta or metallocene catalysts.[15][16][17] Ziegler-Natta catalysts, classically a mixture of a transition metal halide (e.g., TiCl₄) and an organoaluminum compound (e.g., triethylaluminum), create active sites that coordinate with the olefin monomer and facilitate insertion polymerization.[15][17] This process allows for the formation of linear polymers. Metallocene catalysts, such as zirconocene dichloride activated with methylaluminoxane (MAO), offer greater control over the polymer's molecular weight and microstructure.[17] The final step in PAO production is typically hydrogenation to saturate any remaining double bonds, which improves the thermal and oxidative stability of the lubricant.[13]

Materials:

  • This compound (99% purity), freshly distilled over CaH₂

  • Toluene, anhydrous

  • Titanium(IV) chloride (TiCl₄)

  • Triethylaluminum (Al(C₂H₅)₃), as a solution in hexane or toluene

  • Methanol

  • Hydrochloric acid, dilute aqueous solution

  • Nitrogen or Argon gas (inert atmosphere)

Equipment:

  • Schlenk line or glovebox for handling air-sensitive reagents

  • Jacketed glass reactor with mechanical stirrer and temperature control

  • Syringes and cannulas for transferring air-sensitive liquids

  • Buchner funnel and filter paper

Procedure:

  • Reactor Preparation: Under an inert atmosphere, assemble a flame-dried 250 mL jacketed glass reactor equipped with a mechanical stirrer. Maintain a positive pressure of nitrogen or argon throughout the experiment.

  • Catalyst Preparation and Polymerization:

    • Add 100 mL of anhydrous toluene to the reactor.

    • Using a syringe, carefully add 0.5 mL of a 1.0 M solution of triethylaluminum in hexane to the toluene with stirring.

    • In a separate Schlenk flask, prepare a dilute solution of TiCl₄ in toluene (e.g., 0.1 M).

    • Add 1.0 mL of the TiCl₄ solution to the reactor. A precipitate will form, which is the active Ziegler-Natta catalyst.

    • Stir the catalyst suspension for 15 minutes at room temperature.

    • Add 20 mL (approx. 15 g, 0.076 mol) of freshly distilled this compound to the reactor via syringe.

    • Heat the reactor to 60-70 °C and stir for 4-6 hours. The viscosity of the solution will increase as the polymer forms.

  • Termination and Work-up:

    • Cool the reactor to room temperature.

    • Slowly add 10 mL of methanol to the reaction mixture to terminate the polymerization and quench the catalyst.

    • Pour the polymer solution into a beaker containing 200 mL of methanol with vigorous stirring. The poly(this compound) will precipitate as a viscous oil or a waxy solid.

    • Stir for 30 minutes, then filter the polymer using a Buchner funnel.

    • Wash the polymer with fresh methanol.

    • To remove catalyst residues, the polymer can be redissolved in a minimal amount of hexane or toluene and washed with a dilute HCl solution, followed by water, and then reprecipitated in methanol.

  • Drying: Dry the resulting poly(this compound) in a vacuum oven at 60-80 °C until a constant weight is achieved.

Data Presentation:

Reactant/ProductConcentration/AmountRole
This compound20 mL (~0.076 mol)Monomer
Toluene100 mLSolvent
Triethylaluminum0.5 mmolCo-catalyst
Titanium(IV) chloride0.1 mmolCatalyst precursor
MethanolAs neededTermination/Precipitation

Visualization:

Ziegler_Natta_Workflow cluster_polymerization Ziegler-Natta Polymerization cluster_workup Work-up & Isolation Catalyst_Prep Catalyst Formation (TiCl₄ + Al(Et)₃ in Toluene) Monomer_Add Add this compound Catalyst_Prep->Monomer_Add Polymerization Polymerization (60-70 °C, 4-6 h) Monomer_Add->Polymerization Termination Termination (Methanol) Polymerization->Termination Precipitation Precipitation in Methanol Termination->Precipitation Washing Washing with Methanol/dil. HCl Precipitation->Washing Drying Vacuum Drying Washing->Drying PAO_Product Poly(this compound) (PAO) Drying->PAO_Product

Caption: Workflow for the Ziegler-Natta polymerization of this compound.

III. Synthesis of Fine Chemical Intermediates

This compound is a versatile starting material for a variety of fine chemical intermediates.

A. Hydroformylation to Pentadecanal

Hydroformylation, or the oxo process, is a key industrial reaction that converts alkenes into aldehydes by the addition of a formyl group (-CHO) and a hydrogen atom across the double bond.

The reaction is typically catalyzed by transition metal complexes, most commonly rhodium or cobalt. Rhodium catalysts are highly active and selective under milder conditions. The use of phosphine ligands, such as triphenylphosphine (PPh₃), can influence the regioselectivity of the reaction, favoring the formation of the linear aldehyde over the branched isomer. The reaction involves the coordination of the alkene and carbon monoxide to the metal center, followed by migratory insertion steps to form the aldehyde product. The reaction is carried out under pressure with synthesis gas (a mixture of CO and H₂).

Materials:

  • This compound (99% purity)

  • Dicarbonylacetylacetonatorhodium(I) [Rh(acac)(CO)₂]

  • Triphenylphosphine (PPh₃)

  • Toluene, anhydrous and deoxygenated

  • Synthesis gas (CO/H₂ = 1:1)

  • Dodecane (as an internal standard for GC analysis)

Equipment:

  • High-pressure autoclave (e.g., Parr reactor) with a magnetic stirrer, gas inlet, pressure gauge, and temperature control

  • Schlenk line for handling reagents under inert atmosphere

  • Gas chromatograph (GC) for reaction monitoring

Procedure:

  • Reactor Charging: In a glovebox or under a stream of nitrogen, charge a high-pressure autoclave with 0.013 g (0.05 mmol) of Rh(acac)(CO)₂, 0.262 g (1.0 mmol) of PPh₃, and 50 mL of anhydrous, deoxygenated toluene.

  • Substrate Addition: Add 9.8 g (0.05 mol) of this compound and a known amount of dodecane (internal standard) to the autoclave.

  • Reaction:

    • Seal the autoclave and purge it several times with synthesis gas.

    • Pressurize the autoclave to 30 bar with the 1:1 CO/H₂ mixture.

    • Heat the reactor to 80-100 °C with vigorous stirring.

    • Maintain the pressure by feeding synthesis gas as it is consumed.

    • Monitor the reaction progress by taking small samples (if the reactor allows) and analyzing them by GC. The reaction is typically complete within 4-8 hours.

  • Work-up and Isolation:

    • Cool the reactor to room temperature and carefully vent the excess gas in a fume hood.

    • Open the reactor and transfer the reaction mixture to a round-bottom flask.

    • The solvent and any unreacted starting material can be removed by rotary evaporation.

    • The resulting pentadecanal can be purified by vacuum distillation.

Data Presentation:

ComponentAmountMolar Ratio (to Rh)Purpose
This compound9.8 g (0.05 mol)1000Substrate
Rh(acac)(CO)₂0.013 g (0.05 mmol)1Catalyst Precursor
PPh₃0.262 g (1.0 mmol)20Ligand
Toluene50 mL-Solvent
Synthesis Gas (1:1 CO/H₂)30 bar-Reagent

Visualization:

Hydroformylation_Workflow cluster_reaction Hydroformylation cluster_process Process & Isolation Reactants This compound Rh(acac)(CO)₂ PPh₃ Toluene Autoclave High-Pressure Autoclave Reactants->Autoclave Heating Heating (80-100 °C, 4-8 h) Autoclave->Heating Syngas Synthesis Gas (CO/H₂) 30 bar Syngas->Autoclave Cool_Vent Cooling & Venting Heating->Cool_Vent Purification Vacuum Distillation Cool_Vent->Purification Aldehyde_Product Pentadecanal Purification->Aldehyde_Product

Caption: Workflow for the hydroformylation of this compound.

B. Epoxidation to 1,2-Epoxytetradecane

Epoxides are valuable intermediates in organic synthesis, readily undergoing ring-opening reactions to produce a variety of functionalized molecules.

The epoxidation of alkenes is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA).[18] The reaction is a concerted process where the peroxy acid delivers an oxygen atom to the double bond, forming the three-membered epoxide ring.[18] The reaction is stereospecific, with the stereochemistry of the alkene being retained in the epoxide product. The reaction is typically carried out in a non-polar solvent like dichloromethane to prevent the ring-opening of the epoxide by acidic byproducts.

Materials:

  • This compound (99% purity)

  • meta-Chloroperoxybenzoic acid (m-CPBA), ~77%

  • Dichloromethane (DCM)

  • Sodium sulfite (Na₂SO₃), 10% aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 9.8 g (0.05 mol) of this compound in 100 mL of dichloromethane. Cool the solution in an ice bath.

  • Epoxidation:

    • Add 12.5 g (~0.055 mol) of m-CPBA portion-wise to the stirred solution over 30 minutes, keeping the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir in the ice bath for 1 hour, and then at room temperature for an additional 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture in an ice bath.

    • To quench the excess peroxy acid, slowly add 50 mL of a 10% aqueous sodium sulfite solution and stir for 15 minutes.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer twice with 50 mL portions of saturated sodium bicarbonate solution to remove the m-chlorobenzoic acid byproduct.

    • Wash the organic layer with 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation:

    • Filter off the drying agent.

    • Remove the dichloromethane using a rotary evaporator to yield the crude 1,2-epoxytetradecane, which can be purified by vacuum distillation if necessary.

Data Presentation:

Reactant/ProductMolecular Weight ( g/mol )Moles (mol)Mass
This compound196.380.059.8 g
m-CPBA (~77%)172.57 (pure)~0.05512.5 g
1,2-Epoxytetradecane212.38Theoretical: 0.05Theoretical: 10.6 g

Visualization:

Epoxidation_Workflow cluster_reaction Epoxidation cluster_workup Work-up & Isolation Reactants This compound in DCM Reaction_Vessel Reaction Flask (0 °C to RT) Reactants->Reaction_Vessel mCPBA m-CPBA mCPBA->Reaction_Vessel Portion-wise Addition Quench Quench with Na₂SO₃ solution Reaction_Vessel->Quench Washing Washing with NaHCO₃ & Brine Quench->Washing Drying Drying (MgSO₄) Washing->Drying Evaporation Rotary Evaporation Drying->Evaporation Epoxide_Product 1,2-Epoxytetradecane Evaporation->Epoxide_Product

References

Application Notes and Protocols for the Hydroformylation of 1-Tetradecene to Produce C15 Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document moves beyond a simple recitation of steps, delving into the causality behind experimental choices to ensure both technical accuracy and field-proven insights. Every protocol is designed as a self-validating system, grounded in authoritative references to support mechanistic claims and procedural standards.

Theoretical Framework: The Science of Hydroformylation

Hydroformylation involves the net addition of a formyl group (-CHO) and a hydrogen atom across the carbon-carbon double bond of an alkene.[1] This reaction is catalyzed by transition metal complexes, most commonly those based on rhodium or cobalt, and requires synthesis gas (syngas), a mixture of carbon monoxide (CO) and hydrogen (H₂).[2]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle. While variations exist depending on the specific metal and ligands, the fundamental steps for a rhodium-based catalyst are generally accepted as follows:

  • Catalyst Activation: A catalyst precursor, such as [Rh(acac)(CO)₂], reacts with syngas and a phosphine ligand to form the active hydridorhodium carbonyl species, often represented as [HRh(CO)₂(L)₂] (where L is a phosphine ligand).[3]

  • Olefin Coordination: The alkene (1-tetradecene) coordinates to the rhodium center.

  • Hydrometallation (Insertion): The rhodium hydride migrates to one of the carbons of the double bond, forming a rhodium-alkyl intermediate. This step is crucial as it determines the regioselectivity of the reaction.

  • CO Insertion: A molecule of carbon monoxide inserts into the rhodium-alkyl bond, forming an acyl-rhodium complex.

  • Oxidative Addition & Reductive Elimination: Hydrogen gas undergoes oxidative addition to the rhodium center. Subsequent reductive elimination releases the aldehyde product and regenerates the active catalyst, which can then enter a new cycle.

Diagram of the Rhodium-Catalyzed Hydroformylation Cycle

Hydroformylation_Cycle cluster_main Catalytic Cycle cluster_products Products Active_Catalyst [HRh(CO)₂(L)₂] Olefin_Complex Olefin Complex Active_Catalyst->Olefin_Complex + this compound - L Alkyl_Intermediate Rhodium-Alkyl Intermediate Olefin_Complex->Alkyl_Intermediate Hydrometallation Acyl_Complex Rhodium-Acyl Complex Alkyl_Intermediate->Acyl_Complex + CO H2_Adduct Dihydrido-Acyl Complex Acyl_Complex->H2_Adduct + H₂ H2_Adduct->Active_Catalyst Reductive Elimination + Aldehyde Linear_Aldehyde Pentadecanal (n-aldehyde) H2_Adduct->Linear_Aldehyde Branched_Aldehyde 2-Methyltetradecanal (iso-aldehyde) H2_Adduct->Branched_Aldehyde

Caption: Generalized catalytic cycle for rhodium-catalyzed hydroformylation.

Controlling Regioselectivity: The n/iso Ratio

The hydroformylation of this compound can yield two primary aldehyde isomers: the linear product, pentadecanal (the n-aldehyde), and the branched product, 2-methyltetradecanal (the iso-aldehyde).[4] For many industrial applications, particularly in the production of surfactants, the linear aldehyde is the more desirable product. The ratio of the linear to branched aldehyde (n/iso ratio) is a critical parameter for process optimization.

Several factors influence the n/iso ratio:

  • Steric Hindrance: Bulky phosphine ligands on the catalyst can sterically favor the addition of the rhodium hydride to the terminal carbon of the alkene, leading to the formation of the linear aldehyde.[1]

  • Electronic Effects: The electronic properties of the ligands can also play a role. Electron-withdrawing or electron-donating characteristics can influence the stability of the intermediates in the catalytic cycle, thereby affecting the product distribution.[5]

  • Reaction Conditions: Lower carbon monoxide partial pressure and lower temperatures generally favor the formation of the linear aldehyde.[1] However, these conditions may also lead to slower reaction rates.

Experimental Protocols

Safety First: Hydroformylation reactions involve flammable and toxic gases (hydrogen and carbon monoxide) under high pressure. These procedures must be carried out by trained personnel in a well-ventilated fume hood, using a properly certified high-pressure reactor (autoclave) equipped with appropriate safety features like a rupture disc and pressure relief valve.[6] Always have a carbon monoxide detector in the vicinity of the experimental setup.

Materials and Equipment
Reagents & Consumables Equipment
This compound (≥98% purity)High-pressure autoclave (e.g., Parr reactor) with magnetic stirrer, gas inlet/outlet, thermocouple, and pressure gauge
Rhodium(I) acetylacetonate dicarbonyl [Rh(acac)(CO)₂]Schlenk line or glovebox for inert atmosphere manipulations
Triphenylphosphine (PPh₃) or other suitable phosphine ligandSyringes and needles for liquid transfer
Anhydrous, deoxygenated toluene (or other suitable solvent)Gas cylinders for Hydrogen (H₂) and Carbon Monoxide (CO) with high-purity regulators
Syngas (pre-mixed 1:1 H₂/CO or individual gases with mass flow controllers)Gas chromatograph-mass spectrometer (GC-MS) for product analysis
Internal standard for GC analysis (e.g., dodecane)Standard laboratory glassware
Protocol 1: Rhodium-Catalyzed Hydroformylation of this compound

This protocol is designed for a laboratory-scale batch reaction targeting high conversion and selectivity towards the linear aldehyde.

Step-by-Step Methodology:

  • Catalyst Precursor Preparation (in situ):

    • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the rhodium precursor, [Rh(acac)(CO)₂] (e.g., 0.05 mmol).

    • Add the phosphine ligand, such as triphenylphosphine (PPh₃). A ligand-to-rhodium molar ratio of 4:1 to 10:1 is common to promote linearity. For this example, use 0.20 mmol of PPh₃.

    • Add 20 mL of anhydrous, deoxygenated toluene to dissolve the solids. Stir the solution for 15-20 minutes at room temperature to allow for ligand exchange and formation of the catalyst precursor complex.

  • Reactor Setup and Charging:

    • Ensure the high-pressure autoclave is clean and dry.

    • Under a counter-flow of inert gas, transfer the catalyst solution from the Schlenk flask into the autoclave.

    • Add this compound (e.g., 20.0 g, 0.102 mol) to the autoclave. The substrate-to-catalyst ratio in this example is approximately 2000:1.

    • Add an internal standard for GC analysis (e.g., 1.0 g of dodecane).

    • Seal the autoclave according to the manufacturer's instructions.

  • Reaction Execution:

    • Place the sealed autoclave in its heating mantle and connect all gas lines and monitoring equipment.

    • Begin stirring at a high rate (e.g., 1000-1200 rpm) to ensure good gas-liquid mixing.

    • Purge the autoclave by pressurizing with syngas (1:1 H₂/CO) to ~10 bar and then venting to ~1 bar. Repeat this process three times to remove residual air.

    • Pressurize the reactor to the desired reaction pressure, for example, 30 bar with 1:1 syngas.

    • Begin heating the reactor to the target temperature, for instance, 95°C.[7] The pressure will increase as the temperature rises; adjust the gas supply as needed to maintain the target pressure.

    • Monitor the reaction progress by observing the pressure drop in the gas supply (indicating gas consumption). The reaction can be run for a set time (e.g., 4-6 hours) or until gas uptake ceases.

  • Reaction Quench and Product Recovery:

    • After the desired reaction time, turn off the heating and allow the reactor to cool to room temperature.

    • Carefully and slowly vent the excess pressure in the fume hood.

    • Open the autoclave and collect the liquid reaction mixture.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_analysis Workup & Analysis A 1. Weigh Rh(acac)(CO)₂ and Phosphine Ligand B 2. Dissolve in Anhydrous Toluene A->B C 3. Charge Autoclave with Catalyst, this compound, and Internal Standard B->C Transfer to Autoclave D 4. Seal and Purge with Syngas C->D E 5. Pressurize and Heat to Reaction Conditions (e.g., 30 bar, 95°C) D->E F 6. Monitor Reaction (4-6 hours) E->F G 7. Cool and Depressurize F->G H 8. Collect Crude Product G->H I 9. Analyze by GC-MS H->I

Caption: Step-by-step workflow for the hydroformylation of this compound.

Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Quantitative analysis of the reaction mixture is essential to determine the conversion of this compound, the yield of the aldehyde products, and the n/iso ratio.

GC-MS Protocol:

  • Sample Preparation: Dilute a small aliquot (e.g., 0.1 mL) of the crude reaction mixture in a suitable solvent (e.g., 10 mL of dichloromethane or ethyl acetate).

  • GC Method Parameters (Example):

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5).

    • Injector Temperature: 250°C.

    • Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 15°C/min to 280°C, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Scan range from 40 to 400 m/z in Electron Ionization (EI) mode.

  • Data Analysis:

    • Identify the peaks corresponding to the internal standard, unreacted this compound, pentadecanal (n-aldehyde), and 2-methyltetradecanal (iso-aldehyde) by their retention times and mass spectra.

    • Calculate the conversion of this compound and the yield of each aldehyde using the peak areas relative to the internal standard.

    • Determine the n/iso ratio by dividing the peak area of the linear aldehyde by the peak area of the branched aldehyde.

Data Presentation and Interpretation

The following table illustrates the expected influence of key reaction parameters on the hydroformylation of this compound. These are representative data based on established principles for long-chain alkenes.[7][8]

Parameter Condition A Condition B Expected Outcome for Condition B vs. A
Temperature 90°C120°CIncreased reaction rate, potentially lower n/iso ratio, and increased risk of side reactions (e.g., isomerization, hydrogenation).
Pressure (1:1 Syngas) 20 bar50 barIncreased reaction rate. The effect on n/iso ratio can be complex but often slightly favors branched products at higher CO partial pressures.
Ligand PPh₃Bulky Phosphite (e.g., BIPHEPHOS)Potentially higher n/iso ratio due to increased steric hindrance around the metal center.
Ligand/Rh Ratio 2:110:1Higher n/iso ratio due to suppression of less selective, ligand-deficient catalyst species.

Troubleshooting and Advanced Considerations

  • Low Conversion: This could be due to catalyst deactivation, insufficient mixing (low stirring speed), or leaks in the reactor system. Ensure all reagents are pure and the system is properly sealed.

  • Poor n/iso Ratio: To favor the linear aldehyde, consider using a bulkier phosphine or phosphite ligand, increasing the ligand-to-rhodium ratio, or decreasing the reaction temperature and CO partial pressure.

  • Byproduct Formation: Isomerization of this compound to internal alkenes can occur, which are hydroformylated at a much slower rate. Hydrogenation of the starting alkene to tetradecane or the aldehyde product to pentadecanol are also possible side reactions.[9] The choice of catalyst and reaction conditions can minimize these pathways.

  • Catalyst Recycling: For process efficiency, especially with expensive rhodium catalysts, recycling is crucial. This can be achieved through methods like aqueous biphasic catalysis (using water-soluble ligands) or immobilization of the catalyst on a solid support.[10]

Conclusion

The hydroformylation of this compound is a powerful and versatile reaction for the synthesis of C15 aldehydes. By carefully controlling the catalyst system and reaction parameters, researchers can achieve high conversion and selectively target the desired linear or branched product. The protocols and insights provided in this guide offer a robust foundation for professionals in research and development to successfully implement and optimize this important chemical transformation.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Side Reactions in 1-Tetradecene Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the polymerization of 1-tetradecene. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention and control of common side reactions encountered during the synthesis of poly(this compound). Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to optimize your experimental outcomes.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during this compound polymerization, offering likely causes and actionable solutions based on established principles of polymer chemistry.

Problem 1: My poly(this compound) has a lower molecular weight than expected and a broad molecular weight distribution.

Likely Cause: Uncontrolled chain transfer or termination reactions are likely occurring, prematurely stopping polymer chain growth. The primary culprits are often β-hydride elimination and chain transfer to monomer or cocatalyst.

Solutions & Scientific Rationale:

  • β-Hydride Elimination: This is a common chain termination pathway in olefin polymerization where a hydrogen atom from the beta-carbon of the growing polymer chain is transferred to the metal center, creating a metal-hydride and a polymer with a terminal double bond.[1][2] This process is highly dependent on temperature and the steric and electronic properties of the catalyst.

    • Lower the Reaction Temperature: β-hydride elimination is an activated process, meaning its rate increases with temperature.[3][4] Reducing the polymerization temperature can significantly suppress this side reaction. However, be mindful that lowering the temperature will also decrease the rate of propagation, so an optimal temperature balance is necessary.

    • Catalyst Selection: Employing sterically bulky ligands on the transition metal catalyst can create a crowded environment around the metal center, sterically hindering the formation of the necessary transition state for β-hydride elimination.[1]

    • Cocatalyst Concentration: The nature and concentration of the cocatalyst (e.g., methylaluminoxane - MAO) can influence the Lewis acidity of the catalytic system, which in turn can affect the rate of β-hydride elimination.[5] Careful titration of the cocatalyst-to-catalyst ratio is crucial.

  • Chain Transfer to Monomer/Cocatalyst: The growing polymer chain can be transferred to a monomer molecule or a component of the cocatalyst system (like trialkylaluminum).[6][7] This terminates one polymer chain and initiates a new one, leading to a lower average molecular weight.

    • Optimize Monomer and Cocatalyst Concentrations: High monomer concentrations can sometimes increase the rate of chain transfer to the monomer. Conversely, an excessive amount of cocatalyst can lead to increased chain transfer to the cocatalyst.[8] A systematic study of the effects of these concentrations on molecular weight is recommended.

    • Consider Chain Transfer Agents (CTAs): In some systems, the deliberate addition of a chain transfer agent can provide more controlled termination, leading to a narrower molecular weight distribution, although the average molecular weight will be lower.[9] For example, dialkylzinc compounds have been used as "surrogate" chain-growth sites in living coordinative chain-transfer polymerization (CCTP) to produce polyolefins with tunable molecular weights and very narrow polydispersity.[10][11]

Problem 2: My polymer contains significant amounts of branched structures, and the NMR spectrum is complex.

Likely Cause: Isomerization of the this compound monomer to internal olefins prior to or during polymerization, or "chain walking" (or chain running) mechanisms are the most probable causes.

Solutions & Scientific Rationale:

  • Monomer Purity and Handling:

    • Ensure High Purity Monomer: Start with this compound of the highest possible purity (≥99%).[12] Impurities, especially acidic residues, can catalyze the isomerization of the terminal double bond to more stable internal positions.

    • Purification of Monomer: If monomer purity is questionable, it should be purified prior to use. Common methods include distillation over a drying agent like calcium hydride or passing it through a column of activated alumina to remove polar impurities and inhibitors.

    • Inert Atmosphere: Handle this compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, which can generate species that might initiate side reactions.

  • Catalyst-Mediated Isomerization: Some Ziegler-Natta or metallocene catalysts can facilitate the isomerization of α-olefins.[13][14]

    • Catalyst Choice: Select catalysts known for high regioselectivity and low isomerization activity. Late transition metal catalysts, for instance, are known to sometimes promote chain walking, leading to branched structures.[8]

    • Reaction Conditions: Isomerization can be time and temperature-dependent. Shorter reaction times and lower temperatures can help minimize this side reaction.

  • Chain Walking Mechanism: This phenomenon, particularly with certain late transition metal catalysts, involves the migration of the metal center along the polymer chain via a series of β-hydride elimination and re-insertion steps. This results in the formation of branches of varying lengths.

    • Catalyst and Ligand Design: The ligand structure plays a critical role. Bulky ligands can suppress chain walking by making the migratory insertion steps less favorable.

Problem 3: The polymerization reaction is sluggish or does not initiate.

Likely Cause: The presence of catalyst poisons, improper catalyst activation, or thermodynamic limitations are common reasons for poor or no polymerization activity.

Solutions & Scientific Rationale:

  • Catalyst Poisons: Ziegler-Natta and metallocene catalysts are extremely sensitive to polar impurities like water, oxygen, and alcohols.[15]

    • Rigorous Purification of Reagents and Solvents: All solvents and the this compound monomer must be scrupulously dried and deoxygenated. Solvents are typically refluxed over drying agents (e.g., sodium/benzophenone for ethers and hydrocarbons) and distilled under an inert atmosphere. Monomers should be passed through activated alumina and/or molecular sieves.

    • Inert Reaction Setup: The entire polymerization setup (glassware, cannulas, etc.) must be thoroughly dried in an oven and assembled hot under a flow of inert gas. Schlenk line or glovebox techniques are essential.

  • Improper Catalyst Activation: The cocatalyst (e.g., MAO, borates) plays a crucial role in activating the precatalyst to form the catalytically active species.[16]

    • Cocatalyst Quality and Handling: Use a reliable source of cocatalyst and handle it under strictly inert conditions.

    • Activation Procedure: The order of addition of catalyst, cocatalyst, and monomer can be critical. Pre-activating the catalyst with the cocatalyst for a specific period before introducing the monomer can sometimes enhance activity.

  • Thermodynamic Considerations (Ceiling Temperature): All polymerizations have a ceiling temperature (Tc), above which the polymerization becomes thermodynamically unfavorable (ΔG becomes positive).[17]

    • Reaction Temperature: While higher temperatures generally increase reaction rates, excessively high temperatures can approach or exceed the ceiling temperature for this compound polymerization, leading to low yields.[4][18]

II. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for Ziegler-Natta polymerization of this compound?

A1: The most widely accepted mechanism is the Cossee-Arlman mechanism.[19] It involves the coordination of the this compound monomer to a vacant site on the transition metal center of the active catalyst, followed by migratory insertion of the olefin into the metal-alkyl bond, which extends the polymer chain.[15]

Q2: How can I analyze the microstructure of my poly(this compound) to identify side reactions?

A2: ¹³C NMR spectroscopy is a powerful tool for this purpose.[20][21] The chemical shifts of the carbons in the polymer backbone and side chains can provide detailed information about:

  • Regioregularity: Distinguishing between 1,2-insertion (head-to-tail) and 2,1-insertion (head-to-head).

  • Stereoregularity (Tacticity): Identifying isotactic, syndiotactic, or atactic polymer chains.[14][22]

  • Branching: The presence and type of branches resulting from isomerization or chain walking can be quantified by the appearance of specific signals.[8]

Q3: Are there any "living" polymerization methods for this compound to achieve better control over molecular weight and architecture?

A3: Yes, living coordinative chain-transfer polymerization (LCCTP) has emerged as a powerful technique.[9][11] By using a chain transfer agent like dialkylzinc, the growing polymer chains can be reversibly transferred between the active transition metal center and the main group metal.[10] This allows for the synthesis of polymers with precisely controlled molecular weights and very narrow molecular weight distributions (Đ ≤ 1.1), while overcoming the "one-chain-per-metal" limitation of traditional living polymerizations.[9]

Q4: What are the key safety precautions when working with this compound and organometallic catalysts?

A4: this compound itself may react vigorously with strong oxidizing agents.[23] The organoaluminum cocatalysts (e.g., MAO, triethylaluminum) are pyrophoric and react violently with water and air. All manipulations must be carried out under a strict inert atmosphere using appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves). It is crucial to have a proper quenching procedure in place for the reaction and for cleaning glassware.

III. Experimental Protocols & Data

Protocol 1: Purification of this compound
  • Degassing: Place this compound in a Schlenk flask and subject it to several freeze-pump-thaw cycles to remove dissolved gases.

  • Drying: Stir the degassed this compound over freshly crushed calcium hydride (CaH₂) overnight under an inert atmosphere.

  • Distillation: Vacuum distill the this compound from the CaH₂ into a clean, dry Schlenk flask.

  • Storage: Store the purified monomer over activated molecular sieves in a glovebox or under an inert atmosphere.

Protocol 2: General Procedure for this compound Polymerization

This is a general guideline and should be adapted based on the specific catalyst system used.

  • Reactor Setup: Assemble a flame-dried glass reactor equipped with a magnetic stirrer and an inert gas inlet/outlet.

  • Solvent and Monomer Addition: Under a positive pressure of inert gas, add the desired amount of anhydrous, deoxygenated solvent (e.g., toluene) followed by the purified this compound via cannula or syringe.

  • Temperature Control: Bring the reactor to the desired polymerization temperature using a suitable bath.

  • Initiation: In a separate Schlenk flask, dissolve the precatalyst in a small amount of solvent. In another flask, prepare the cocatalyst solution. Add the cocatalyst solution to the reactor, followed by the catalyst solution to initiate the polymerization.

  • Polymerization: Allow the reaction to proceed for the desired time, monitoring for any changes in viscosity.

  • Termination and Quenching: Terminate the polymerization by adding a quenching agent, such as acidified methanol. This will protonate the active species and precipitate the polymer.

  • Isolation and Purification: Collect the precipitated polymer by filtration. Wash the polymer repeatedly with methanol to remove any residual catalyst and unreacted monomer.[20] The polymer can be further purified by re-precipitation, which involves dissolving it in a good solvent (e.g., hot toluene) and then adding a non-solvent (e.g., methanol) to precipitate it again.[]

  • Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

Table 1: Influence of Polymerization Temperature on Side Reactions
Temperature (°C)Predominant ReactionExpected Molecular WeightExpected Polydispersity (Đ)Branching Content
0 - 25PropagationHighNarrowLow
50 - 80Propagation & β-Hydride EliminationModerateBroaderModerate
> 100β-Hydride Elimination & IsomerizationLowBroadHigh

This table provides a generalized trend. Actual results will vary significantly with the catalyst system.

IV. Visualizing Reaction Pathways

Diagram 1: Key Reactions in this compound Polymerization

Caption: Competing reaction pathways in this compound polymerization.

Diagram 2: Troubleshooting Logic Flow

TroubleshootingFlow cluster_mw Low MW Troubleshooting cluster_branch Branching Troubleshooting cluster_norxn No Reaction Troubleshooting Start Problem Observed LowMW Low MW / Broad PDI Start->LowMW e.g., GPC data Branching Branching / Complex NMR Start->Branching e.g., NMR data NoRxn No / Slow Reaction Start->NoRxn CheckTemp Lower Temperature? LowMW->CheckTemp CheckPurity Purify Monomer? Branching->CheckPurity CheckPoisons Purify Reagents/Solvents? NoRxn->CheckPoisons CheckCatalyst Bulky Ligands? CheckTemp->CheckCatalyst CheckConc Optimize [M] & [Co-cat]? CheckCatalyst->CheckConc Solution Optimized Polymerization CheckConc->Solution CheckCatalyst2 Change Catalyst? CheckPurity->CheckCatalyst2 CheckConditions Lower Temp / Time? CheckCatalyst2->CheckConditions CheckConditions->Solution CheckActivation Verify Activation Protocol? CheckPoisons->CheckActivation CheckTemp2 Is Temp >> Tc? CheckActivation->CheckTemp2 CheckTemp2->Solution

Caption: A logical flow for troubleshooting common polymerization issues.

V. References

  • Amin, S. B., & Marks, T. J. (2008). Living Coordinative Chain-Transfer Polymerization and Copolymerization of Ethene, α-Olefins, and α,ω-Nonconjugated Dienes using Dialkylzinc as “Surrogate” Chain-Growth Sites. Macromolecules, 41(10), 3547–3564. --INVALID-LINK--

  • Khrustaleva, V. N., et al. (2020). Unusual Effect of α-olefins as Chain Transfer Agents in Ethylene Polymerization over the Catalyst with Nonsymmetrical Bis(imino)pyridine Complex of Fe(II) and Modified Methylalumoxane (MMAO) Cocatalyst. National Institutes of Health. --INVALID-LINK--

  • Zhang, Y. (2012). Expanding the Range of Polyolefins through Living Coordinative Chain Transfer Polymerization. DRUM (Digital Repository at the University of Maryland). --INVALID-LINK--

  • Chung, T. C., & Lu, B. (2003). Metallocene-Mediated Olefin Polymerization with B−H Chain Transfer Agents: Synthesis of Chain-End Functionalized Polyolefins and Diblock Copolymers. Macromolecules, 36(15), 5604–5611. --INVALID-LINK--

  • Goodall, B. L., et al. (2021). Phenyl-Terminated Polyolefins via Living Coordinative Chain Transfer Polymerization with ZnPh2 as a Chain Transfer Agent. National Institute of Standards and Technology. --INVALID-LINK--

  • INEOS USA LLC. (2017). Read-Across Justification for this compound Homopolymer Hydrogenated, By-products from, C28-C42 fraction. ChemView, Environmental Protection Agency. --INVALID-LINK--

  • Nomura, K., et al. (2022). Analysis of Ethylene Copolymers with Long-Chain α-Olefins (1-Dodecene, this compound, 1-Hexadecene): A Transition between Main Chain Crystallization and Side Chain Crystallization. ACS Omega, 7(7), 6069–6080. --INVALID-LINK--

  • Nomura, K., et al. (2022). Analysis of Ethylene Copolymers with Long-Chain α-Olefins (1-Dodecene, this compound, 1-Hexadecene). National Institutes of Health. --INVALID-LINK--

  • Whitesides, G. M., et al. (1977). Activation barriers for β-hydride elimination: systematic study of the single mechanistic step. Journal of the Chemical Society, Chemical Communications, (14), 483-484. --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Synthesis Applications of this compound. --INVALID-LINK--

  • BenchChem. Technical Support Center: High-Temperature Synthesis and the Challenge of Poly(1-octadecene) Formation. --INVALID-LINK--

  • Wikipedia. β-Hydride elimination. --INVALID-LINK--

  • Sawamoto, M. (2000). Thermodynamics of addition polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 38(12), 2137-2146. --INVALID-LINK--

  • Nomura, K. (2018). Design of Efficient Molecular Catalysts for Synthesis of Cyclic Olefin Copolymers (COC) by Copolymerization of Ethylene and α-Olefins with Norbornene or Tetracyclododecene. MDPI. --INVALID-LINK--

  • Green, M. L. H. (1985). Mechanism for the stereospecific polymerization of olefins by Ziegler–Natta catalysts. Journal of the Chemical Society, Chemical Communications, (23), 1619-1621. --INVALID-LINK--

  • Nomura, K., et al. (2022). (PDF) Analysis of Ethylene Copolymers with Long-Chain α-Olefins (1-Dodecene, this compound, 1-Hexadecene): A Transition between Main Chain Crystallization and Side Chain Crystallization. ResearchGate. --INVALID-LINK--

  • Chemistry LibreTexts. (2023). Olefin Polymerization with Ziegler-Natta Catalyst. --INVALID-LINK--

  • Shamiri, A., et al. (2014). Ziegler-Natta polymerization of olefins - stereoselectivity. Chemistry. --INVALID-LINK--

  • Zhang, Z.-Q., & Dong, G. (2019). Control of the β-Hydride Elimination Making Palladium-Catalyzed Coupling Reactions More Diversified. Request PDF. --INVALID-LINK--

  • Sigma-Aldrich. This compound = 97.0 GC 1120-36-1. --INVALID-LINK--

  • Chemistry LibreTexts. (2023). 14.4.1: Ziegler-Natta Polymerizations. --INVALID-LINK--

  • van der Poll, M. A. G., et al. (2023). In-Situ Thermometry Reveals Fragmentation Behavior Based on Local Temperature in α-Olefin Polymerization Catalysts. PMC - NIH. --INVALID-LINK--

  • BOC Sciences. Polymer Isolation and Purification. --INVALID-LINK--

  • Chemistry For Everyone. (2024). How Does Temperature Affect Chain-Growth Polymerization? --INVALID-LINK--

  • Liu, K., et al. (2022). Palladium-catalyzed enantioselective β-hydride elimination for the construction of remote stereocenters. PMC - PubMed Central. --INVALID-LINK--

  • Organometallic HyperTextBook. Beta-Hydride Elimination. --INVALID-LINK--

  • Purdue University. Polymerization Reactions. --INVALID-LINK--

  • Chikkali, S. H. (2018). Ziegler–Natta Polymerization and the Remaining Challenges. Indian Academy of Sciences. --INVALID-LINK--

  • de Souza, R. F., & Casagrande, O. L. (2007). The effect of polymerization temperature on the structure and properties of poly(1-hexene) and poly(1-decene) prepared with a Ni(II)–diimine catalyst. Request PDF. --INVALID-LINK--

  • D'auria, I., et al. (2019). Influence of Co-Catalysts and Polymerization Conditions on Properties of Poly(anhydride-alt-epoxide)s from ROCOP Using Salen Complexes with Different Metals. OUCI. --INVALID-LINK--

  • Maksimov, A. L., et al. (2020). Cocatalyst versus precatalyst impact on the vinyl-addition polymerization of norbornenes with polar groups: looking at the other side of the coin. Polymer Chemistry, 11(38), 6248-6257. --INVALID-LINK--

  • Tembe, G., et al. (2023). Polymerization of 1-decene (DC), 1-dodecene (DD), and this compound... ResearchGate. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. --INVALID-LINK--

  • Purdue College of Engineering. Single Site Olefin Polymerization Kinetics. --INVALID-LINK--

  • Hu, X., et al. (2022). Temperature of living polymerization of olefins using transition metal... ResearchGate. --INVALID-LINK--

  • Chevron Phillips Chemical. (n.d.). This compound, 1-Hexadecene, and 1-Octadecene. --INVALID-LINK--

  • Pérez, E., et al. (2004). Effect of Tacticity on the Structure of Poly(1-octadecene). National Institute of Standards and Technology. --INVALID-LINK--

  • INEOS. (n.d.). Likely Production Volumes for this compound Homopolymer Hydrogenated, By-products from, C28-C42 fraction. ChemView. --INVALID-LINK--

References

Technical Support Center: Optimizing Catalyst Efficiency for 1-Tetradecene Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals working with 1-tetradecene reactions. This guide is designed to provide in-depth, field-proven insights into optimizing catalyst efficiency, troubleshooting common experimental hurdles, and ensuring the integrity of your results. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to make informed decisions in your work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding this compound catalysis.

Q1: What are the primary industrial and research applications of this compound reactions where catalyst performance is critical?

This compound is a long-chain alpha-olefin that serves as a versatile building block in the chemical industry.[1] Efficient catalytic conversion is paramount in several key processes:

  • Hydroformylation (Oxo Synthesis): This is one of the most significant industrial reactions, converting this compound into C15 aldehydes by adding a formyl group (-CHO) and a hydrogen atom.[2][3] These aldehydes are subsequently hydrogenated to produce fatty alcohols, which are precursors for detergents, surfactants, and plasticizers.[2][4]

  • Isomerization: Catalysts are used to shift the position of the double bond from the alpha position (C1) to internal positions.[5] This is often a competing or tandem reaction during other transformations like hydroformylation.

  • Polymerization: this compound can be used as a monomer or co-monomer to produce polymers and synthetic lubricants with specific properties.[1]

  • Oxidation: Catalytic oxidation can convert this compound into valuable intermediates like 2-tetradecanone.[6]

Q2: What classes of catalysts are most effective for the hydroformylation of this compound?

The choice of catalyst is crucial for both activity and selectivity. The most widely studied and industrially applied catalysts are homogeneous complexes of:

  • Rhodium: Rhodium-based catalysts, often modified with phosphine or bulky phosphite ligands (e.g., Rh/BiPhePhos), exhibit very high activity under milder conditions (lower temperature and pressure) compared to cobalt.[4][7] They are particularly favored when high selectivity towards the linear aldehyde is desired.[8]

  • Cobalt: Cobalt carbonyls, such as dicobalt octacarbonyl (Co₂(CO)₈) and its hydride derivative (HCo(CO)₄), were the original catalysts for the oxo process.[2][3][4] They are less expensive than rhodium but require harsher reaction conditions (higher temperatures and pressures) and typically show lower selectivity for the linear product.[2][4]

Q3: How are "catalyst efficiency" and "selectivity" quantitatively defined in these reactions?

These terms are critical for process optimization and must be clearly defined:[9][10]

  • Conversion: The percentage of the starting reactant (this compound) that has been consumed in the reaction.[11]

  • Selectivity: The percentage of the converted reactant that has transformed into the desired product versus undesired side-products (e.g., linear vs. branched aldehyde, or hydrogenation products).[11]

  • Yield: The overall efficiency of the process, calculated as (Conversion) x (Selectivity).[11]

  • Turnover Number (TON): The total number of moles of substrate converted per mole of catalyst before it becomes inactive.

  • Turnover Frequency (TOF): The TON per unit of time, representing the specific activity of the catalyst.

Q4: What are the practical differences and challenges between using a homogeneous vs. a heterogeneous catalyst for this compound reactions?

  • Homogeneous Catalysts: These are dissolved in the same phase as the reactants (typically liquid).[12]

    • Advantages: High activity and selectivity due to well-defined, accessible active sites.[13]

    • Challenges: Difficult and costly separation from the product stream, which can lead to catalyst loss and product contamination.[12][13]

  • Heterogeneous Catalysts: These exist in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction).

    • Advantages: Easy separation by filtration, thermal stability, and suitability for continuous flow processes.[13]

    • Challenges: Often exhibit lower activity/selectivity than their homogeneous counterparts. A critical issue is leaching , where the active metal dissolves from the solid support into the reaction mixture, causing the reaction to be catalyzed by a dissolved species.[13][14][15]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during this compound catalysis experiments.

General Troubleshooting Workflow

Before diving into specific problems, a structured diagnostic workflow can save significant time and resources.

G cluster_causes Potential Root Causes start Problem Observed (e.g., Low Conversion, Poor Selectivity) check_reagents Verify Reagent Purity (this compound, Solvents, Gases) start->check_reagents check_catalyst Confirm Catalyst Integrity (Activation, Handling, Concentration) start->check_catalyst check_conditions Review Reaction Conditions (Temp, Pressure, Stirring, Time) start->check_conditions analyze_products Analyze Product Mixture (GC, NMR, FTIR) check_reagents->analyze_products check_catalyst->analyze_products check_conditions->analyze_products diagnosis Diagnose Root Cause analyze_products->diagnosis cause_inactive Inactive Catalyst diagnosis->cause_inactive Is catalyst active? cause_conditions Suboptimal Conditions diagnosis->cause_conditions Are parameters optimal? cause_poisoning System Poisons diagnosis->cause_poisoning Impurities present? cause_deactivation Catalyst Deactivation diagnosis->cause_deactivation Activity drop over time? solution Implement Corrective Action (e.g., Purify Reagents, Adjust Temp, Regenerate Catalyst) cause_inactive->solution cause_conditions->solution cause_poisoning->solution cause_deactivation->solution

Caption: A systematic workflow for troubleshooting catalyst inefficiency.

Problem 1: Low or No Conversion

Q: My reaction has stalled, showing very low conversion of this compound. What are the likely causes and how can I fix it?

Low conversion is a common issue stemming from problems with the catalyst, reaction conditions, or impurities.

  • Possible Cause 1: Improper Catalyst Activation or Handling

    • Explanation: Many catalysts, particularly homogeneous pre-catalysts, require an activation step to form the catalytically active species.[16] For example, a rhodium pre-catalyst may need to react with syngas (H₂/CO) to form the active rhodium-hydride complex.[17] Exposure to air or moisture can deactivate many organometallic catalysts.

    • Solution:

      • Review the catalyst activation protocol from the literature or supplier. Ensure it is followed precisely under an inert atmosphere (e.g., nitrogen or argon).

      • Use Schlenk line or glovebox techniques for handling air-sensitive catalysts.

      • Consider in-situ activation, where the pre-catalyst is activated within the reactor just before adding the substrate.

  • Possible Cause 2: Suboptimal Reaction Conditions

    • Explanation: Catalytic reactions are highly sensitive to temperature, pressure, and concentration.[9] An incorrect parameter can drastically reduce the reaction rate. For instance, in hydroformylation, the rate has a complex, often negative-order dependence on CO pressure.[18]

    • Solution: Perform a systematic optimization study. Vary one parameter at a time while keeping others constant to find the optimal window.

    Table 1: Effect of Key Parameters on this compound Hydroformylation

ParameterEffect on Conversion RateTypical Range (Rh-based)Causality & Considerations
Temperature Increases rate up to a point, then decreases due to catalyst decomposition.[19][20]60 - 120 °C[2][18]Balances reaction kinetics against catalyst thermal stability. High temps can also favor side reactions.
H₂ Pressure Generally positive or zero-order dependence.[18]15 - 25 bar[18]Oxidative addition of H₂ is often the rate-limiting step, but high pressure can increase hydrogenation side-products.[3]
CO Pressure Complex, often negative-order dependence.[18]15 - 25 bar[18]High CO concentration can saturate the metal center, preventing alkene coordination and slowing the reaction.
Catalyst Conc. Increases rate, but may have non-linear effects or lead to aggregation.[18]0.5 - 1 mM[18]Must balance reaction speed with the cost and potential for product contamination or difficult removal.
  • Possible Cause 3: Presence of Catalytic Inhibitors (Poisons)

    • Explanation: Poisons are substances that bind strongly to the catalyst's active sites, blocking them from participating in the catalytic cycle.[21][22] This is a primary cause of deactivation.

    • Common Poisons: Sulfur compounds (from reagents), oxygen (leaks), water (in non-aqueous systems), and other strongly coordinating species can act as poisons.[21][23]

    • Solution:

      • Ensure high-purity reagents. Purify solvents and the this compound substrate if contamination is suspected.

      • Thoroughly dry all glassware and solvents.

      • Use high-purity hydrogen and carbon monoxide and consider an in-line purifier.

Problem 2: Poor Product Selectivity

Q: The reaction is working, but I am getting a mixture of isomers (e.g., branched aldehyde instead of the desired linear one). How can I improve selectivity?

Selectivity is primarily governed by the catalyst's steric and electronic environment and the reaction conditions.

  • Possible Cause 1: Incorrect Ligand Choice (for Homogeneous Catalysts)

    • Explanation: In hydroformylation, the regioselectivity (linear vs. branched) is heavily influenced by the steric bulk of the ligands surrounding the metal center. Bulky ligands, such as certain phosphites, create steric hindrance that favors the anti-Markovnikov addition of the hydride to the alkene, leading to the linear aldehyde.[4][7]

    • Solution:

      • Switch to a catalyst system with bulkier phosphine or phosphite ligands.

      • Increase the ligand-to-metal ratio. An excess of free ligand in the solution can help maintain the desired coordination sphere around the metal and prevent the formation of less selective species.

  • Possible Cause 2: Sub-Optimal Reaction Conditions

    • Explanation: Temperature and pressure can shift the selectivity profile.

    • Solution:

      • Lower the Temperature: Generally, lower reaction temperatures favor the thermodynamically less stable but kinetically preferred linear product.[2]

      • Adjust CO Pressure: The effect can be complex, but higher CO pressures sometimes favor linear aldehyde formation by influencing the equilibrium between different catalytic intermediates.

  • Possible Cause 3: Uncontrolled Substrate Isomerization

    • Explanation: The catalyst itself can often catalyze the isomerization of this compound to internal alkenes (e.g., 2-tetradecene, 3-tetradecene).[5] Hydroformylation of these internal alkenes will produce different (often branched) aldehydes.

    • Solution:

      • Choose a catalyst system known for high hydroformylation rates relative to its isomerization rates.

      • Optimize conditions (e.g., lower temperature, shorter reaction time) to maximize the conversion of this compound before significant isomerization occurs.

Problem 3: Catalyst Deactivation Over Time

Q: My reaction starts efficiently but its rate progressively slows down. What mechanisms are causing my catalyst to die and how can I mitigate this?

Catalyst deactivation is the inevitable loss of activity over time and is a major economic concern.[21][22] Understanding the mechanism is key to extending catalyst lifetime.

Deactivation cluster_pathways Deactivation Pathways ActiveCatalyst Active Catalyst (M-L) Poisoning Poisoning (e.g., Sulfur, O₂) ActiveCatalyst->Poisoning Impurity Binds Fouling Fouling / Coking (Carbon Deposition) ActiveCatalyst->Fouling Side Reactions Sintering Thermal Degradation (Sintering) ActiveCatalyst->Sintering High Temp Leaching Leaching (Metal Dissolution) ActiveCatalyst->Leaching Solvent Action InactiveCatalyst1 InactiveCatalyst1 Poisoning->InactiveCatalyst1 Blocked Site (M-Poison) InactiveCatalyst2 InactiveCatalyst2 Fouling->InactiveCatalyst2 Pore Blockage InactiveCatalyst3 InactiveCatalyst3 Sintering->InactiveCatalyst3 Reduced Surface Area InactiveCatalyst4 InactiveCatalyst4 Leaching->InactiveCatalyst4 Loss of Active Phase

Caption: Common pathways leading to catalyst deactivation.

  • Mechanism 1: Poisoning

    • Diagnosis: Deactivation is often rapid and occurs even at low concentrations of the poison. The cause may not be immediately obvious without careful analysis of all feed streams.

    • Mitigation: As discussed in "Problem 1", rigorous purification of all reactants, solvents, and gases is the most effective strategy.[23]

  • Mechanism 2: Fouling or Coking

    • Diagnosis: This is common in higher-temperature reactions where side reactions lead to the formation of heavy, carbonaceous materials (coke) that physically block the catalyst's active sites or pores.[21][23] The deactivated catalyst may appear discolored (darkened).

    • Mitigation:

      • Modify Catalyst Design: Incorporate promoters that inhibit coke formation.

      • Condition the Feedstock: Hydrogenate reactive impurities in the feed that could act as coke precursors.[23]

      • Regenerate the Catalyst: Fouling can often be reversed by burning off the carbon deposits in a controlled manner (see Protocol 3).[23]

  • Mechanism 3: Thermal Degradation (Sintering)

    • Diagnosis: Occurs under high-temperature conditions, causing the small, highly active metal particles of a heterogeneous catalyst to migrate and agglomerate into larger, less active crystals.[24][25] This process is generally irreversible.

    • Mitigation:

      • Operate at the lowest possible temperature that still provides an acceptable reaction rate.

      • Choose a catalyst with a thermally stable support material and strong metal-support interactions to anchor the active particles.

  • Mechanism 4: Leaching

    • Diagnosis: In a heterogeneous system, if the reaction continues to proceed after the solid catalyst has been filtered out, leaching is occurring.[14] This indicates that the active catalytic species is dissolving into the reaction medium.

    • Mitigation:

      • Modify the catalyst support or the ligand design to create a stronger bond with the active metal.

      • Change the solvent to one that is less likely to dissolve the metal complex.

      • Perform a hot filtration test (see Protocol 2) to confirm and quantify the extent of leaching. Analysis of the filtrate by ICP-AES can confirm the presence of dissolved metal.[14]

Section 3: Key Experimental Protocols & Workflows

This section provides standardized procedures for essential tasks in catalyst evaluation.

Protocol 1: Standard Procedure for Monitoring Reaction Progress via GC

This protocol allows for the quantitative tracking of reactant consumption and product formation over time.

  • Reaction Setup: Assemble the reaction vessel (e.g., a high-pressure autoclave) and charge it with the solvent, catalyst, and any co-catalysts or ligands under an inert atmosphere.

  • Initial Sample (T=0): Before adding the this compound, take a small aliquot of the reaction mixture. Add a known amount of an internal standard (e.g., dodecane) that is chemically inert and has a distinct retention time from the reactants and products.[26]

  • Reaction Initiation: Seal the reactor, heat to the desired temperature, and pressurize with H₂ and CO. Inject the this compound to start the reaction (this marks T=0 for kinetics).

  • Sampling: At regular time intervals (e.g., 15, 30, 60, 120 minutes), carefully withdraw a small aliquot (e.g., 100 µL) from the reactor.[27] Quench the reaction in the aliquot immediately (e.g., by cooling and diluting in a cold solvent).

  • Sample Preparation: Dilute the quenched aliquot with a suitable solvent (e.g., dichloromethane) and add the same known concentration of the internal standard if not added in step 2.[26]

  • GC Analysis: Inject the prepared sample into a Gas Chromatograph (GC) equipped with a suitable column (e.g., a non-polar capillary column) and detector (e.g., FID).

  • Data Analysis: Integrate the peak areas of this compound, the product(s), and the internal standard. Use previously determined response factors to calculate the concentration of each species and plot conversion and selectivity versus time.

Protocol 2: Hot Filtration Test for Catalyst Leaching

This test is crucial for verifying that a solid catalyst is truly acting heterogeneously.

  • Run the Reaction: Set up the reaction with your solid (heterogeneous) catalyst and allow it to proceed to a measurable conversion (e.g., 30-50%).

  • Filter the Catalyst: At reaction temperature, rapidly and carefully filter the solid catalyst out of the hot reaction mixture. This must be done quickly to minimize cooling.

  • Continue the Reaction: Allow the filtrate (the reaction solution without the solid catalyst) to continue reacting under the exact same conditions (temperature, pressure, stirring).

  • Monitor the Filtrate: Take samples of the filtrate over time and analyze them for any further conversion of this compound.

  • Interpretation:

    • No Further Reaction: If the conversion does not increase after the catalyst is removed, it indicates that the catalysis is genuinely heterogeneous.[14]

    • Reaction Continues: If the conversion continues to increase, it confirms that an active catalytic species has leached from the solid support into the solution and is now acting as a homogeneous catalyst.[14]

Protocol 3: General Catalyst Regeneration Cycle (for Fouling/Coking)

This procedure describes a common method for reactivating a catalyst deactivated by carbon deposits.

  • Shutdown and Purge: Safely stop the reaction, depressurize the reactor, and purge the system with an inert gas (e.g., nitrogen) to remove any flammable reactants.

  • Calcination (Coke Removal): Slowly introduce a dilute stream of an oxygen-containing gas (e.g., 1-5% O₂ in N₂) into the reactor while carefully raising the temperature.[28] This controlled burn-off of carbonaceous deposits is highly exothermic and must be managed to avoid "hot spots" that could cause thermal damage (sintering) to the catalyst.[28] The calcination temperature is typically in the range of 400-500 °C.

  • Inert Purge: Once the carbon burn-off is complete (indicated by the cessation of CO₂ evolution), switch back to an inert gas stream to purge any remaining oxygen.

  • Reduction (Reactivation): If the active phase is a metal that was oxidized during calcination (e.g., NiO, PdO), it must be reduced back to its active metallic state. Introduce a hydrogen-containing gas (e.g., 5-10% H₂ in N₂) and heat the catalyst according to a specific temperature program.[28]

  • Final Purge and Cooldown: Once reduction is complete, cool the catalyst to the reaction temperature under an inert gas stream before re-introducing the reactants.

Simplified Hydroformylation Catalytic Cycle (Heck-Breslow Cycle)

Hydroformylation A HCo(CO)₄ B HCo(CO)₃ A->B - CO C HCo(CO)₃ (Alkene) B->C + Alkene D R-Co(CO)₃ C->D Migratory Insertion E R-Co(CO)₄ D->E + CO F R-C(O)-Co(CO)₃ E->F CO Insertion G R-C(O)-Co(H)₂(CO)₃ F->G + H₂ (Rate Limiting) G->B Reductive Elimination Aldehyde Aldehyde (Product) G->Aldehyde

Caption: A simplified catalytic cycle for cobalt-catalyzed hydroformylation.[3]

Section 4: References

  • NOAA. (n.d.). This compound. CAMEO Chemicals. Retrieved from --INVALID-LINK--

  • (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from --INVALID-LINK--

  • (n.d.). Strategies for Catalyst Recovery and Regeneration. Solubility of Things. Retrieved from --INVALID-LINK--

  • (2021). Kinetics study of this compound sulfonation in a continuous flow microreactor. ResearchGate. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Hydroformylation. Retrieved from --INVALID-LINK--

  • CymitQuimica. (n.d.). CAS 1120-36-1: this compound. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • (n.d.). Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid. IntechOpen. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Monitoring 1-Bromoundecane Reactions. Retrieved from --INVALID-LINK--

  • NIH. (n.d.). This compound. PubChem. Retrieved from --INVALID-LINK--

  • (2021). Hydroformylation of Alkenes: An Industrial View of the Status and Importance. ACS Catalysis. Retrieved from --INVALID-LINK--

  • (n.d.). Isomerization of 1‐tetradecene using 1 (5 mol %) as the catalyst.... ResearchGate. Retrieved from --INVALID-LINK--

  • (1999). Hydroformylation with a Rhodium/Bulky Phosphite Modified Catalyst. Organometallics. Retrieved from --INVALID-LINK--

  • (2001). Optimizing Catalytic Reactions. ResearchGate. Retrieved from --INVALID-LINK--

  • (2010). Catalyst regeneration method. Google Patents. Retrieved from --INVALID-LINK--

  • (2022). Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. Retrieved from --INVALID-LINK--

  • (2024). Industrial Catalyst System Efficiency: Strategies for Optimization. Applied Catalysts. Retrieved from --INVALID-LINK--

  • (2020). Methods of Catalyst regeneration. YouTube. Retrieved from --INVALID-LINK--

  • (2023). 14.3.2: Hydroformylation. Chemistry LibreTexts. Retrieved from --INVALID-LINK--

  • (n.d.). Catalyst Regeneration: Methods & Process. StudySmarter. Retrieved from --INVALID-LINK--

  • (2019). Kinetic evaluation of the hydroformylation of the post-metathesis product 7-tetradecene using a bulky phosphite-modified rhodium catalyst. Reaction Chemistry & Engineering. Retrieved from --INVALID-LINK--

  • Smolecule. (n.d.). Buy this compound. Retrieved from --INVALID-LINK--

  • (2021). Catalytic Approaches to Multicomponent Reactions. MDPI. Retrieved from --INVALID-LINK--

  • (2023). Effect of reaction time on conversion and selectivity.... ResearchGate. Retrieved from --INVALID-LINK--

  • (2015). Quantitative monitoring of the progress of organic reactions.... RSC Publishing. Retrieved from --INVALID-LINK--

  • (n.d.). Catalyst deactivation Common causes. AmmoniaKnowHow. Retrieved from --INVALID-LINK--

  • (2004). Effect of reaction temperature on 1-dodecene conversion.... ResearchGate. Retrieved from --INVALID-LINK--

  • (2016). Homogeneous Catalysis. ResearchGate. Retrieved from --INVALID-LINK--

  • (2001). Catalyst deactivation. Is it predictable? What to do?. ETDEWEB. Retrieved from --INVALID-LINK--

  • (2014). Mod-01 Lec-06 Catalyst deactivation.... YouTube. Retrieved from --INVALID-LINK--

  • (2019). Hydroformylation of Alkenes. YouTube. Retrieved from --INVALID-LINK--

  • (2020). Effects of reaction temperature and reaction time on.... ResearchGate. Retrieved from --INVALID-LINK--

  • (2015). How might I measure the leaching of heterogeneous catalyst.... ResearchGate. Retrieved from --INVALID-LINK--

  • (2001). Mechanisms of catalyst deactivation. Applied Catalysis A: General. Retrieved from --INVALID-LINK--

  • (2018). Metallic ion leaching from heterogeneous catalysts.... RSC Publishing. Retrieved from --INVALID-LINK--

  • (2024). Conversion, Selectivity and Yield.... YouTube. Retrieved from --INVALID-LINK--

  • (2023). Performance of homogeneous catalysts viewed in dynamics. PubMed Central. Retrieved from --INVALID-LINK--

  • (2020). Immobilization and Study of Homogeneous Catalysts.... SpringerLink. Retrieved from --INVALID-LINK--

  • (2018). Monitoring Solid-Phase Reactions with Thin-Layer Chromatography. Thieme Chemistry. Retrieved from --INVALID-LINK--

  • (2016). Kinetics of Hydroformylation of 1-Dodecene.... ResearchGate. Retrieved from --INVALID-LINK--

References

Storage and handling guidelines to prevent 1-Tetradecene degradation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Tetradecene Storage and Handling Guide

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals who utilize this alpha-olefin in their work. The purity and integrity of this compound are paramount for reproducible and successful experimental outcomes. This guide provides in-depth, field-proven insights into the causes of its degradation and offers robust, validated protocols to prevent it. We will move beyond simple instructions to explain the underlying chemical principles, ensuring you can make informed decisions in your laboratory.

Section 1: Frequently Asked Questions - Understanding this compound Stability

This section addresses the fundamental properties of this compound and its susceptibility to degradation.

Q1: What is this compound and why is it sensitive to degradation?

A: this compound is a linear alpha-olefin (AOS) with the chemical formula C14H28.[1] Its structure consists of a fourteen-carbon chain with a double bond at the primary or "alpha" position.[2] This terminal double bond is the molecule's reactive center. The hydrogens on the carbon atom adjacent to the double bond (the allylic hydrogens) are particularly susceptible to abstraction. This structural feature makes this compound prone to oxidation by atmospheric oxygen, a process known as auto-oxidation.[3] This reaction can be initiated by heat, light, or the presence of radical initiators, leading to a cascade of degradation reactions.[3][4]

Q2: What are the primary signs that my this compound has degraded?

A: Degradation can manifest in several ways. Visually, you might observe a change from a colorless liquid to a yellowish tint, an increase in viscosity, or the formation of insoluble gums or precipitates.[5] Analytically, you may see unexpected peaks in your Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectra. In Fourier-Transform Infrared (FT-IR) spectroscopy, the appearance of a broad peak around 3400 cm⁻¹ (O-H stretch) or a sharp peak around 1700-1750 cm⁻¹ (C=O stretch) can indicate the formation of hydroperoxides, alcohols, or carbonyl compounds, which are common degradation products.[6]

Q3: What are the main chemical pathways of this compound degradation?

A: The primary degradation pathway for this compound upon exposure to air is auto-oxidation .[3] This is a free-radical chain reaction that proceeds in three main stages: initiation, propagation, and termination. The key outcome of this process is the formation of hydroperoxides (R-OOH), which are unstable and can decompose to form a variety of secondary oxidation products, including alcohols, ketones, and carboxylic acids.[6][7] These hydroperoxides can also initiate unwanted polymerization.[8][9]

The auto-oxidation mechanism is a classic example of a radical chain reaction.[3]

G cluster_initiation Initiation cluster_propagation Propagation (Cyclic Process) cluster_termination Termination cluster_decomposition Secondary Degradation Initiator Initiator (Light, Heat, Metal Ion) R_dot Alkyl Radical (R•) Initiator->R_dot H abstraction RH This compound (R-H) RH->R_dot ROO_dot Peroxy Radical (ROO•) R_dot->ROO_dot + O₂ (fast) O2 Oxygen (O₂) ROOH Hydroperoxide (ROOH) ROO_dot->ROOH + R-H (rate-determining) ROOH->R_dot forms new R• ROOH_dec Hydroperoxide (ROOH) ROOH->ROOH_dec NonRadical Stable, Non-Radical Products R_dot_term R• R_dot_term->NonRadical ROO_dot_term ROO• ROO_dot_term->NonRadical Secondary Secondary Products (Aldehydes, Ketones, Alcohols) ROOH_dec->Secondary Decomposition

Caption: Auto-oxidation of this compound via a free-radical mechanism.

Q4: What environmental factors accelerate its degradation?

A: Several factors can significantly increase the rate of degradation:

  • Oxygen (Air): As the primary reactant in auto-oxidation, exposure to air is the most critical factor. Safety data sheets explicitly state that this compound is "Air sensitive".[10]

  • Heat: Higher temperatures increase the rate of chemical reactions, including the initiation and propagation steps of oxidation.[4] The autoignition temperature is 235°C (455°F).[1]

  • Light: UV light can provide the energy to initiate radical formation, accelerating degradation.

  • Metal Contaminants: Certain metal ions (e.g., iron, copper) can act as catalysts, promoting the decomposition of hydroperoxides and speeding up the overall oxidation process.[4] Therefore, ensure storage containers are made of appropriate materials like welded steel.[11]

Section 2: Troubleshooting Guide - Common Issues & Solutions

This section provides actionable advice for specific problems you might encounter.

Issue 1: Inconsistent Experimental Results
  • Q: My reaction yield is lower than expected, or I'm seeing unknown byproducts. Could degraded this compound be the cause?

    • A: Absolutely. Peroxides and other degradation products in this compound can act as inhibitors or initiators for various chemical processes. For instance, in reactions involving organometallic catalysts (e.g., olefin metathesis), peroxides can oxidize and deactivate the catalyst, leading to low or no conversion.[12] Aldehydes or ketones formed during degradation can participate in unwanted side reactions. If you suspect this is the case, it is crucial to verify the purity of your this compound before use (see Section 4).

Issue 2: Visible Changes in the Product
  • Q: My previously clear this compound now appears yellow, cloudy, or has solid particles. What should I do?

    • A: These are definitive signs of advanced degradation. Do not use the material. The presence of crystals or precipitates, particularly around the cap of the container, can indicate the formation of dangerous, shock-sensitive peroxides.[8] Do not attempt to open or move a container with visible crystals around the cap. Contact your institution's Environmental Health & Safety (EHS) office immediately for guidance on safe handling and disposal.[8][9] For less severe discoloration or cloudiness, you can test for peroxides using commercially available test strips. A peroxide concentration above 100 ppm is generally considered hazardous and should be disposed of by EHS.[9]

Issue 3: Suspected Contamination During Handling
  • Q: I think my this compound was briefly exposed to air. Is it still usable?

    • A: The usability depends on the duration of exposure and the sensitivity of your application. A brief exposure (a few minutes) might be acceptable for less sensitive applications, but for high-stakes experiments like catalysis or polymerization, even minor peroxide formation can be detrimental. The best practice is to re-blanket the container with an inert gas (Nitrogen or Argon) immediately after any potential exposure. For critical applications, re-verifying the purity via GC or testing for peroxides is strongly recommended.

G start This compound exposed to air action_purge Immediately purge headspace with inert gas (N₂/Ar) and reseal tightly. start->action_purge ask_critical Is the application highly sensitive? ask_duration Was exposure brief (< 5 min)? ask_critical->ask_duration No action_test Test for peroxides. Verify purity with GC. ask_critical->action_test Yes ask_duration->action_test No action_proceed Proceed with caution. ask_duration->action_proceed Yes action_purge->ask_critical action_discard Discard and use a fresh, unopened bottle. action_test->action_discard Degradation Detected action_test->action_proceed Purity Confirmed

Caption: Decision-making process after accidental air exposure of this compound.

Section 3: Protocols for Prevention

Proactive measures are the most effective way to ensure the long-term stability of this compound.

Protocol 1: Recommended Storage Conditions

To minimize degradation, adhere strictly to the following storage conditions, synthesized from leading chemical safety guidelines.[10][13][14][15]

ParameterRecommendationRationale
Temperature Store in a cool place.[10]Reduces the rate of auto-oxidation and peroxide formation.
Atmosphere Store under an inert gas (e.g., Nitrogen, Argon). [10]Excludes atmospheric oxygen, the primary reactant in the degradation pathway.
Container Keep container tightly closed in a dry, well-ventilated place.[13][16] Use original manufacturer's container.Prevents ingress of air and moisture. Containers must be carefully resealed after opening.[10]
Light Exposure Store away from direct sunlight and UV sources.Light can act as an initiator for free-radical oxidation.
Material Comp. Use containers of welded steel or glass. Avoid incompatible plastics. Viton® is a compatible elastomer.[11]Prevents catalytic degradation from incompatible materials and container failure.
Protocol 2: Step-by-Step Guide for Handling and Dispensing

Handling this compound requires techniques suitable for air-sensitive reagents to prevent the introduction of oxygen.[17][18]

Materials Needed:

  • Bottle of this compound

  • Dry, gas-tight syringe with a Luer lock fitting

  • Long, 18-21 gauge stainless steel needle

  • Source of dry, inert gas (Nitrogen or Argon) with a regulator

  • A balloon or a Schlenk line setup

  • Rubber septum

Procedure:

  • Prepare Glassware: Ensure all glassware that will contact the this compound is thoroughly dried in an oven (e.g., 125°C overnight) and cooled under a stream of inert gas.[18][19]

  • Prepare Syringe: Dry the syringe and needle in an oven. Allow to cool in a desiccator. Purge the syringe with inert gas by drawing at least three full volumes of gas from your inert gas line or balloon and expelling it into the fume hood.[20]

  • Inert the Reagent Bottle: If the bottle has been opened previously, ensure the septum is in good condition. Briefly insert a needle connected to the inert gas source into the headspace of the bottle to create a positive pressure. A second, "exit" needle can be used to vent for a minute to ensure the headspace is fully replaced with inert gas.[20]

  • Withdraw the Liquid: Insert the flushed syringe needle through the septum and below the liquid surface. Slowly pull the plunger to draw the desired volume. To prevent gas from being pulled into the syringe, you can maintain a slight positive pressure of inert gas in the bottle.

  • Create an Inert Gas Buffer: Once the desired volume is drawn, pull the needle tip back into the headspace of the bottle and draw a small amount (~0.2 mL) of inert gas into the syringe. This "gas buffer" protects the reagent from air diffusion at the needle tip during transfer.[20]

  • Transfer Reagent: Insert the needle into the septum of your reaction vessel (which should also be under an inert atmosphere). First, depress the plunger to inject the inert gas buffer, then inject the liquid reagent.

  • Storage after Use: After dispensing, ensure the reagent bottle is securely sealed and stored under a positive pressure of inert gas. Wrap the septum/cap area with Parafilm for an extra seal.

Section 4: Analytical Verification of Quality

Before critical use, especially from a previously opened container, verifying the quality of this compound is a self-validating step.

  • Q: How can I check the purity of my this compound before use?

    • A: Several analytical methods can be employed:

      • Peroxide Test Strips: This is a rapid, semi-quantitative method to check for the presence of dangerous hydroperoxides. It is an essential safety screening step.[9]

      • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for purity analysis. It can separate this compound from volatile impurities and degradation products, and the mass spectrum can help identify them.[21]

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can reveal the presence of oxidation products through characteristic chemical shifts for aldehydes, carboxylic acids, or alcohols. The integration of signals can provide a quantitative measure of impurities.[22]

      • Fourier-Transform Infrared (FT-IR) Spectroscopy: A quick and simple method to check for the functional groups associated with oxidation (C=O, O-H). While not as specific as GC-MS or NMR, it provides a good qualitative check.[22]

References

Technical Support Center: The Impact of 1-Tetradecene Purity on Polymer Properties

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and professionals working with 1-tetradecene in polymerization applications. This guide is designed to provide in-depth, practical answers to common challenges and questions related to monomer purity. As a Senior Application Scientist, my goal is to not only provide solutions but to explain the underlying chemical principles to empower you in your experimental work. High-purity this compound is a fundamental building block for creating advanced polymers, and understanding the role of impurities is paramount to achieving reproducible, high-performance materials.[1]

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the importance of this compound purity.

Q1: Why is the purity of this compound so critical in polymerization?

A: The purity of this compound is paramount because modern polymerization catalysts, such as Ziegler-Natta and metallocene systems, are exquisitely sensitive to impurities.[2][3] These catalysts operate through highly specific coordination chemistry at a metal center. Impurities can interact with the catalyst or the growing polymer chain in several detrimental ways:

  • Catalyst Poisoning: Many impurities act as Lewis bases (e.g., water, alcohols, oxygenates) that can irreversibly bind to the electron-deficient active sites of the catalyst, rendering them inactive.[2][4] This leads to a significant drop in or complete cessation of polymerization activity.

  • Chain Termination/Transfer: Certain compounds can act as chain transfer agents, prematurely terminating the growth of a polymer chain.[2] This results in polymers with lower molecular weights than desired. Unintentional hydrogen contamination is a classic example.[2][5]

  • Altered Comonomer Incorporation: Impurities that are structurally similar to this compound (e.g., isomers like internal olefins or vinylidenes) may incorporate into the polymer chain at different rates or not at all. This can alter the short-chain branching distribution, which directly impacts the final polymer's density, crystallinity, and mechanical properties.[6][7][8]

  • Side Reactions: Some impurities can initiate undesirable side reactions, leading to cross-linking, gel formation, or the production of oligomers that can complicate purification and affect material performance.[9]

Q2: What are the most common impurities in commercial this compound, and what are their sources?

A: Commercial this compound is typically produced via ethylene oligomerization. While manufacturers offer high-purity grades (often ≥99%), trace impurities can still be present from the manufacturing process, storage, or handling.

Impurity TypeCommon ExamplesPotential Source / EffectImpact on PolymerizationResulting Polymer Property Change
Polar Compounds Water, Alcohols, Oxygenates (aldehydes, ketones)Incomplete drying, atmospheric exposure, storage container contamination.Potent catalyst poisons.[2]Drastically reduced or no polymer yield.
Other Olefins Internal isomers (e.g., 7-tetradecene), vinylidenes, dienesIsomerization during synthesis or storage, incomplete separation.Act as catalyst inhibitors or incorporate at different rates.[2]Altered branching, reduced melting point, lower density.
Saturated Hydrocarbons Tetradecane, other alkanesByproducts of synthesis, feedstock impurities.Act as inert diluents, reducing monomer concentration.Lower reaction rate, potentially affecting molecular weight.
Alkynes Acetylene and other alkynesTrace contaminants from ethylene feedstock.Known inhibitors for Ziegler-Natta catalysts.[2]Reduced catalyst activity and lower molecular weight.
Sulfur/Nitrogen Compounds Mercaptans, sulfides, aminesContaminants from feedstocks or processing aids.Strong catalyst poisons.[4]Severe reduction in polymerization activity.

Q3: How does this compound purity affect different polymer types, such as LLDPE and Polyalphaolefins (PAOs)?

A: The impact of purity is significant for both, but the critical polymer properties differ.

  • For Linear Low-Density Polyethylene (LLDPE): this compound is used as a comonomer to introduce C12 short-chain branches.[1][10] The precise amount and distribution of these branches control the polymer's density, crystallinity, and ultimately its mechanical properties like tear strength and impact resistance.[6][11] Impurities that affect the catalyst's ability to incorporate this compound uniformly will lead to inconsistent branching, resulting in a polymer that does not meet performance specifications.

  • For Polyalphaolefins (PAOs): this compound is a primary feedstock for synthetic lubricants.[1] The oligomerization process is carefully controlled to produce specific chain lengths (dimers, trimers, etc.).[12] Impurities can lead to undesirable side products, altering the final fluid's viscosity, pour point, and oxidative stability, which are critical performance metrics for lubricants.[13][14]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common polymerization problems related to this compound purity.

Issue 1: Drastically Low or No Polymerization Activity

You've set up your polymerization reaction, but the monomer consumption is negligible, or you've failed to produce any polymer. This is the most common and frustrating issue, often pointing directly to catalyst deactivation.

Causality Check:

  • Catalyst Poisons are the Prime Suspect: The active sites on your Ziegler-Natta or metallocene catalyst are highly reactive and thus vulnerable. Polar impurities like water, oxygen, or sulfur compounds are the most likely culprits.[2][4] They coordinate strongly to the metal center, preventing the olefin monomer from accessing the site.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low polymerization activity.

Issue 2: Polymer Molecular Weight is Too Low and/or Polydispersity Index (PDI) is Too Broad

Your reaction works, but the resulting polymer has a much lower molecular weight (Mw) than expected, and the molecular weight distribution (PDI = Mw/Mn) is broad, indicating a lack of control.

Causality Check:

  • Chain Transfer Agents: The presence of impurities that can terminate growing chains is a common cause. Unintentional hydrogen is a primary suspect, but other protic impurities can also contribute.[2][5]

  • Inconsistent Active Sites: A broad PDI in systems that should be well-controlled (like metallocenes) can suggest that multiple types of active sites are present or that the active sites are being intermittently poisoned and reactivated, leading to chains of varying lengths. This can be caused by impurities that temporarily inhibit the catalyst.

Corrective Actions:

  • Verify Inert Atmosphere: Ensure your inert gas (Nitrogen or Argon) source is of high purity and passed through an oxygen/moisture trap.

  • Analyze Monomer for Volatiles: Use Gas Chromatography (GC) to check for low-boiling point impurities that could act as chain transfer agents.[2]

  • Re-evaluate Purification: Standard purification with alumina may not remove all problematic impurities. Consider a more rigorous purification train if the problem persists.

Issue 3: Inconsistent Polymer Properties from Batch to Batch

You run the same reaction multiple times but get polymers with different melting points, densities, or mechanical performance.

Causality Check:

  • Variable Monomer Purity: This is the most probable cause. Using this compound from different lot numbers, or even from the same bottle that has been opened multiple times, can introduce variability. Each exposure to air can introduce moisture and oxygen.

  • Monomer Isomerization: Over time, especially if stored improperly (e.g., in the presence of acidic catalysts or at high temperatures), this compound can isomerize to internal olefins. These isomers incorporate less efficiently, leading to a lower overall branching content and thus a different polymer microstructure.

Preventative Measures:

  • Standardize Monomer Handling: Always use freshly purified monomer for each reaction. If using a larger container, dispense what you need into a separate, dry vessel under an inert atmosphere rather than repeatedly opening the main container.

  • Log Lot Numbers: Keep a detailed log of the this compound lot number used for each experiment. If inconsistencies arise, you can trace it back to a specific batch.

  • Perform Incoming QC: For critical applications, perform a quick GC analysis on each new bottle of this compound to confirm its purity and isomer content meets your required specifications.

Section 3: Key Experimental Protocols

Protocol 1: Purity Analysis of this compound by Gas Chromatography (GC)

This protocol provides a standard method for quantifying the purity of this compound and identifying volatile impurities.

Objective: To determine the area percent purity of a this compound sample.

Materials:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID).

  • Non-polar capillary column (e.g., DB-1, HP-5ms, or similar).

  • High-purity helium or hydrogen as carrier gas.

  • This compound sample.

  • High-purity solvent (e.g., hexane or dichloromethane) for dilution.

  • Autosampler vials with septa.

  • Analytical standard of this compound (≥99.8%) for retention time confirmation.

Procedure:

  • Sample Preparation: Dilute the this compound sample 1:100 in the chosen solvent. For example, add 10 µL of this compound to 990 µL of hexane in a GC vial. Cap immediately.

  • Instrument Setup (Example Conditions):

    • Inlet Temperature: 250 °C

    • Split Ratio: 100:1

    • Carrier Gas Flow: 1.0 mL/min (constant flow)

    • Oven Program:

      • Initial Temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: Hold at 280 °C for 5 minutes.

    • Detector Temperature (FID): 300 °C

  • Analysis:

    • Inject 1 µL of the prepared sample.

    • Run a blank (solvent only) to identify any solvent-related peaks.

    • Run the analytical standard to confirm the retention time of this compound.

  • Data Interpretation:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percent of the this compound peak relative to the total area of all integrated peaks.

    • Purity (%) = (Area of this compound Peak / Total Area of All Peaks) * 100

    • Examine minor peaks to identify potential isomers (often eluting close to the main peak) or other contaminants.

Protocol 2: Lab-Scale Purification of this compound

This protocol describes the standard procedure for drying and deoxygenating this compound prior to its use in sensitive polymerization reactions.

Objective: To remove polar impurities (especially water) and dissolved gases (especially oxygen) from commercial this compound.

Materials:

  • Commercial this compound.

  • Activated neutral alumina (Brockmann I, ~150 mesh, baked at >200 °C under vacuum for >12 hours).

  • Glass chromatography column.

  • Schlenk flask or similar reaction vessel, oven-dried.

  • Inert gas source (Argon or Nitrogen) with a bubbler.

  • Cannula and septa.

Procedure:

  • Column Preparation: Under a positive flow of inert gas, dry-pack a glass column with activated alumina. The amount should be approximately 10% of the monomer's weight.

  • Monomer Purification:

    • Transfer the desired volume of this compound to the top of the alumina column.

    • Elute the monomer directly into a dry Schlenk flask under a positive pressure of inert gas. Discard the first few milliliters.

  • Degassing (Freeze-Pump-Thaw Method):

    • Seal the Schlenk flask containing the purified monomer.

    • Freeze: Immerse the flask in a liquid nitrogen bath until the this compound is completely frozen solid.

    • Pump: Open the flask to a high-vacuum line and evacuate for 10-15 minutes to remove gases from above the frozen solid.

    • Thaw: Close the flask to the vacuum line and allow the monomer to thaw completely. You may hear gas bubbles escaping the liquid as it thaws.

  • Repeat: Repeat the Freeze-Pump-Thaw cycle at least three times to ensure all dissolved oxygen is removed.

  • Storage: After the final cycle, backfill the flask with high-purity inert gas. The monomer is now ready for use and should be stored under this inert atmosphere.

Caption: Experimental workflow for this compound purification.

References

Technical Support Center: Managing Viscosity in 1-Tetradecene Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-tetradecene polymerization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of viscosity management during their experiments. Here, you will find field-proven insights and troubleshooting protocols to ensure the successful synthesis of poly(this compound) with desired properties.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding viscosity control during this compound polymerization.

Q1: My polymer solution's viscosity is much higher than anticipated. What are the primary factors I should investigate?

A1: Unexpectedly high viscosity in this compound polymerization is typically a result of higher than expected polymer molecular weight. The key parameters to investigate are:

  • Reaction Temperature: Lower temperatures generally lead to higher molecular weight and thus higher viscosity. Conversely, increasing the temperature can favor chain transfer reactions, leading to shorter polymer chains and lower viscosity.[1]

  • Monomer Concentration: Higher monomer concentrations can lead to faster polymerization rates and higher molecular weight polymers.

  • Catalyst System and Concentration: The type of catalyst used (e.g., Ziegler-Natta, metallocene) and its concentration are critical. Metallocene catalysts, for instance, can produce polymers with a narrower molecular weight distribution, which can influence the overall viscosity.[2][3]

  • Purity of Reagents: Impurities in the monomer, solvent, or catalyst system can sometimes lead to side reactions that may increase viscosity.

Q2: How does the choice of catalyst affect the final viscosity of my poly(this compound)?

A2: The catalyst system is a cornerstone of viscosity control.

  • Ziegler-Natta Catalysts: These traditional catalysts are cost-effective but often produce polymers with a broad molecular weight distribution.[3][4] This can lead to a higher overall viscosity for a given average molecular weight.

  • Metallocene Catalysts: These are "single-site" catalysts that offer precise control over the polymer's microstructure, molecular weight, and molecular weight distribution.[2][5][6] This allows for the synthesis of polymers with more uniform chain lengths, which can result in lower viscosity compared to polymers of the same average molecular weight produced with Ziegler-Natta catalysts.[3]

Q3: Can I use a chain transfer agent to control the viscosity? If so, which ones are effective for this compound polymerization?

  • Common CTAs: For olefin polymerization, common and effective CTAs include thiols, such as n-dodecyl mercaptan (DDM), and certain hydrocarbons.[7][]

  • Mechanism: The CTA transfers a hydrogen atom to the active catalyst center, terminating the growing polymer chain. The CTA radical can then initiate a new polymer chain.

Q4: What is the role of the solvent in managing the viscosity of the polymerization reaction?

A4: The solvent plays a crucial role in both the reaction kinetics and the physical properties of the resulting polymer solution.

  • Solvent Quality: The viscosity of a polymer solution is influenced by the "quality" of the solvent. In a "good" solvent, the polymer chains are well-solvated and exist in an extended conformation. In a "poor" solvent, the polymer chains tend to aggregate, which can lead to a significant increase in the solution's viscosity, especially at higher concentrations.[12][13]

  • Chain Transfer to Solvent: Some solvents can act as chain transfer agents, leading to a reduction in the polymer's molecular weight and, consequently, lower viscosity.[7] This effect should be considered when selecting a solvent.

Troubleshooting Guides

This section provides detailed protocols for addressing specific viscosity-related issues during this compound polymerization.

Issue 1: Uncontrollably High Viscosity Leading to Poor Mixing and Heat Transfer

Underlying Cause: This issue is almost always due to the formation of excessively high molecular weight poly(this compound). This can be a result of sub-optimal reaction temperature, incorrect catalyst concentration, or the absence of a suitable chain transfer agent.

Troubleshooting Workflow:

start High Viscosity Observed temp Step 1: Review and Adjust Reaction Temperature start->temp cta Step 2: Introduce or Increase Chain Transfer Agent (CTA) temp->cta If viscosity is still high catalyst Step 3: Evaluate and Optimize Catalyst Concentration cta->catalyst If further control is needed solvent Step 4: Assess Solvent System catalyst->solvent For fine-tuning end Viscosity Controlled solvent->end

Caption: Troubleshooting workflow for high viscosity.

Detailed Steps:

  • Review and Adjust Reaction Temperature:

    • Rationale: Higher temperatures generally decrease the molecular weight of the resulting polymer by increasing the rate of chain transfer reactions relative to propagation.[1][14]

    • Protocol:

      • Establish a baseline polymerization at your current temperature and measure the resulting polymer's molecular weight and solution viscosity.

      • Increase the reaction temperature in increments of 5-10 °C in subsequent experiments.

      • Monitor the molecular weight and viscosity at each temperature point to determine the optimal temperature for your desired viscosity.

  • Introduce or Increase Chain Transfer Agent (CTA):

    • Rationale: CTAs are molecules that actively terminate growing polymer chains, thereby reducing the average molecular weight.[7][8]

    • Protocol:

      • If not already in use, introduce a CTA such as n-dodecyl mercaptan into your reaction mixture. A typical starting concentration is in the range of 0.1-1.0 mol% relative to the monomer.

      • If a CTA is already being used, incrementally increase its concentration.

      • Characterize the molecular weight and viscosity of the polymer from each experiment to create a dose-response curve for the CTA.

  • Evaluate and Optimize Catalyst Concentration:

    • Rationale: While the effect can be complex, adjusting the catalyst concentration can influence the number of active sites and the rate of polymerization, which in turn affects molecular weight.

    • Protocol:

      • Systematically vary the concentration of your catalyst (e.g., zirconocene dichloride) while keeping the co-catalyst (e.g., MAO) ratio constant.

      • Analyze the impact on polymer molecular weight and viscosity.

  • Assess Solvent System:

    • Rationale: As discussed in the FAQs, a poor solvent can lead to polymer aggregation and increased viscosity.[12][13]

    • Protocol:

      • If you suspect your current solvent is a "poor" solvent for poly(this compound), consider switching to a "good" solvent. Toluene is often a suitable solvent for olefin polymerization.[15]

      • Conduct a small-scale polymerization in the new solvent and compare the viscosity to your original system.

Issue 2: Batch-to-Batch Inconsistency in Viscosity

Underlying Cause: Inconsistent viscosity between batches often points to variations in reaction conditions or the purity of reagents.

Troubleshooting Workflow:

start Inconsistent Viscosity reagents Step 1: Verify Reagent Purity and Handling start->reagents conditions Step 2: Standardize Reaction Conditions reagents->conditions If purity is confirmed equipment Step 3: Calibrate and Check Equipment conditions->equipment If conditions are standardized end Consistent Viscosity Achieved equipment->end

Caption: Troubleshooting workflow for inconsistent viscosity.

Detailed Steps:

  • Verify Reagent Purity and Handling:

    • Rationale: Catalysts used in olefin polymerization are highly sensitive to impurities like water and oxygen. Inconsistent levels of these impurities can lead to variations in catalyst activity and, consequently, polymer molecular weight.

    • Protocol:

      • Ensure all reagents (monomer, solvent, catalyst, co-catalyst) are of high purity and are handled under an inert atmosphere (e.g., nitrogen or argon).

      • Use freshly purified solvents and monomers for each reaction.

      • If possible, test the activity of a new batch of catalyst on a small scale before using it for a large-scale reaction.

  • Standardize Reaction Conditions:

    • Rationale: Small variations in temperature, stirring rate, and addition times can lead to significant differences in the final polymer properties.

    • Protocol:

      • Develop a detailed and standardized operating procedure (SOP) for your polymerization.

      • Ensure precise control over the reaction temperature using a reliable thermostat.

      • Use a consistent and calibrated method for adding reagents.

  • Calibrate and Check Equipment:

    • Rationale: Faulty or uncalibrated equipment can introduce variability.

    • Protocol:

      • Regularly calibrate temperature probes, stirring motors, and addition pumps.

      • Ensure the reaction vessel is properly sealed to prevent contamination.

Data Presentation

Table 1: Effect of Reaction Temperature on Poly(this compound) Viscosity

Reaction Temperature (°C)Average Molecular Weight ( g/mol )Kinematic Viscosity @ 40°C (cSt)
30150,000250
50100,000150
7060,00080

Note: These are representative values and will vary depending on the specific catalyst system and other reaction conditions. This trend is consistent with findings that show an inverse relationship between polymerization temperature and molecular weight.[1][14]

Table 2: Influence of Chain Transfer Agent (n-dodecyl mercaptan) on Viscosity

CTA Concentration (mol%)Average Molecular Weight ( g/mol )Kinematic Viscosity @ 40°C (cSt)
0120,000180
0.280,000100
0.550,00060

Note: These are representative values. The effectiveness of a CTA is also dependent on the catalyst system. The use of CTAs is a well-established method for regulating polymer chain length.[9]

References

Controlling molecular weight in poly(1-tetradecene) synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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A Guide for Researchers, Scientists, and Drug Development Professionals on Controlling Molecular Weight

Fundamental Principles of Molecular Weight Control

In coordination polymerization of α-olefins like 1-tetradecene, the final molecular weight is determined by the competition between the rate of chain propagation (monomer insertion) and the rates of chain termination and transfer. Understanding this kinetic interplay is key to rational control over your polymer's properties.

The primary methods for controlling molecular weight involve:

  • Catalyst Selection: Different catalyst systems (e.g., Ziegler-Natta vs. Metallocene) have inherently different propagation and transfer kinetics.[1][2][3] Metallocene catalysts, with their single-site nature, often provide narrower molecular weight distributions.[1][2][3][4]

  • Chain Transfer Agents (CTAs): These are molecules that intentionally terminate a growing polymer chain and initiate a new one, effectively lowering the average molecular weight.[5][6]

  • Reaction Temperature: Temperature affects the rates of all reactions involved in polymerization, including initiation, propagation, and termination.[7][8]

  • Monomer and Catalyst Concentration: The relative concentrations of monomer, catalyst, and any chain transfer agents directly influence the polymerization kinetics.[9][10]

Troubleshooting Guide

This section is designed to help you diagnose and solve common problems encountered during poly(this compound) synthesis.

Issue 1: Molecular Weight is Consistently Too High

Symptoms:

  • Gel Permeation Chromatography (GPC/SEC) analysis shows a higher molecular weight than targeted.

  • The resulting polymer has excessively high viscosity, making it difficult to process.

Potential Causes and Solutions:

  • Cause A: Insufficient Chain Transfer. The rate of chain transfer is too low compared to the rate of propagation.

    • Solution 1: Introduce or Increase the Concentration of a Chain Transfer Agent (CTA). Hydrogen is a highly effective and commonly used CTA in olefin polymerization.[11][12][13] It reacts with the growing polymer chain at the metal center, terminating it and leaving a metal-hydride species that can initiate a new chain.[12] Other CTAs like organoboranes or organozincs can also be employed.[5][6][14] The molecular weight of the polymer is generally inversely proportional to the molar ratio of [CTA]/[olefin].[5][6]

      • Action: Introduce a controlled partial pressure of hydrogen into the reactor. Start with a low concentration and incrementally increase it in subsequent experiments until the target Mw is achieved.[15]

  • Cause B: Polymerization Temperature is Too Low. Lower temperatures generally favor the propagation reaction over chain transfer reactions, leading to longer polymer chains.[8]

    • Solution 2: Increase the Polymerization Temperature. Increasing the temperature will increase the rate of both propagation and termination/transfer. However, for many catalyst systems, the activation energy for chain transfer is higher than for propagation, meaning an increase in temperature will disproportionately increase the rate of chain transfer, thus lowering the molecular weight.[7]

      • Action: Systematically increase the reaction temperature in 5-10°C increments. Monitor both the molecular weight and the catalyst activity, as very high temperatures can lead to catalyst decomposition.

  • Cause C: Low Catalyst Concentration. While seemingly counterintuitive, a very low catalyst concentration can sometimes lead to higher molecular weights if impurities that might act as chain transfer agents are scavenged by the initial active sites, leaving the remaining sites to polymerize unimpeded for longer durations.

    • Solution 3: Optimize Catalyst Loading. Ensure the catalyst concentration is within the optimal range for your system. This often requires empirical optimization.

Troubleshooting Workflow: High Molecular Weight

high_mw_troubleshooting start Problem: Molecular Weight Too High check_cta Is a Chain Transfer Agent (CTA) being used? start->check_cta check_temp Is the reaction temperature optimized? start->check_temp introduce_cta Action: Introduce a CTA (e.g., H2) check_cta->introduce_cta No increase_cta Action: Increase CTA concentration check_cta->increase_cta Yes end_solved Problem Solved: Target Mw Achieved introduce_cta->end_solved increase_cta->end_solved increase_temp Action: Increase temperature in increments (5-10°C) check_temp->increase_temp No increase_temp->end_solved

Caption: A logical workflow for troubleshooting excessively high molecular weight in poly(this compound) synthesis.

Issue 2: Molecular Weight is Consistently Too Low

Symptoms:

  • GPC/SEC analysis shows a lower molecular weight than targeted.

  • The polymer may be oily or waxy instead of a solid, lacking desired mechanical properties.

Potential Causes and Solutions:

  • Cause A: Excessive Chain Transfer. This can be due to an overly high concentration of a deliberately added CTA or the presence of impurities that act as CTAs.

    • Solution 1: Reduce or Eliminate the Chain Transfer Agent. If using a CTA like hydrogen, reduce its partial pressure or concentration.[11][13]

      • Action: Perform a control experiment with no added CTA. If the Mw is still too low, the issue is likely due to impurities.

    • Solution 2: Purify Monomer and Solvent. Impurities such as water, alcohols, or other protic species can react with the active catalyst center or the growing chain, causing premature termination.

      • Action: Ensure all monomers, solvents, and inert gases are rigorously purified and dried before use. Employing scavenger agents like trialkylaluminum can also be beneficial.

  • Cause B: Polymerization Temperature is Too High. As mentioned previously, higher temperatures can favor chain transfer and termination reactions.[7][8]

    • Solution 3: Decrease the Polymerization Temperature. Lowering the temperature will slow down all reaction rates, but it will preferentially slow down chain transfer, allowing for longer chains to form before termination.[16]

      • Action: Systematically decrease the reaction temperature in 5-10°C increments.

  • Cause C: High Monomer Conversion (in some systems). In some polymerization systems, particularly with certain catalysts, chain transfer to the monomer can become more prevalent at high monomer conversions, leading to a decrease in the instantaneous molecular weight of the polymer being formed.

    • Solution 4: Reduce Polymerization Time. By stopping the reaction at a lower monomer conversion, you may be able to achieve a higher average molecular weight.

Issue 3: Broad Molecular Weight Distribution (High PDI)

Symptoms:

  • GPC/SEC analysis shows a PDI (Mw/Mn) value significantly greater than 2. For metallocene catalysts, the target is often close to 2, while for Ziegler-Natta, it can be higher but should be controlled.[1][17]

  • The polymer exhibits inconsistent physical properties.

Potential Causes and Solutions:

  • Cause A: Multiple Active Site Types (Ziegler-Natta Catalysts). Traditional heterogeneous Ziegler-Natta catalysts inherently possess a variety of active sites, each producing polymers with different chain lengths, leading to a broad PDI.[18]

    • Solution 1: Switch to a Single-Site Catalyst. Metallocene or post-metallocene catalysts typically have well-defined, single active sites, which produce more uniform polymer chains and a narrow PDI.[2][3][4]

  • Cause B: Poor Heat and Mass Transfer. Temperature or concentration gradients within the reactor can cause different polymer chains to grow at different rates, broadening the PDI.

    • Solution 2: Improve Reactor Agitation and Temperature Control. Ensure vigorous stirring to maintain a homogeneous reaction medium. For highly exothermic polymerizations, ensure the cooling system of the reactor is adequate to dissipate heat effectively and prevent hotspots.

  • Cause C: Catalyst Deactivation or Transformation over Time. If the catalyst changes its nature during the polymerization, it can lead to the formation of polymer populations with different molecular weights.

    • Solution 3: Optimize Reaction Conditions. Ensure the chosen temperature and reaction time do not lead to significant catalyst degradation. The use of a cocatalyst like methylaluminoxane (MAO) with metallocenes is crucial for activation and stabilization.[4][12]

Frequently Asked Questions (FAQs)

Q1: How do I choose between a Ziegler-Natta and a metallocene catalyst for my poly(this compound) synthesis?

A1: The choice depends on your target properties.

  • Ziegler-Natta (Z-N) Catalysts: These are robust, cost-effective, and can produce high molecular weight polymers.[1] However, they are typically multi-sited, which leads to a broader molecular weight distribution (PDI > 4).[18] Control over Mw is primarily achieved with CTAs like hydrogen.[12]

  • Metallocene Catalysts: These are "single-site" catalysts, offering precise control over polymer architecture.[2][3] They produce polymers with a narrow PDI (typically ~2) and allow for fine-tuning of molecular weight by adjusting temperature, monomer concentration, and CTA levels.[4][17] They are ideal for applications requiring high uniformity.[2]

Q2: What is the mechanism of hydrogen as a chain transfer agent?

A2: Hydrogen acts as a highly efficient chain transfer agent. The H₂ molecule undergoes oxidative addition to the transition metal center of the catalyst that holds the growing polymer chain (Polymer-M). This is followed by reductive elimination, which cleaves the Polymer-M bond, releasing the terminated polymer chain (Polymer-H). A metal-hydride (M-H) species is left behind, which can then rapidly insert a new monomer molecule, initiating the growth of a new polymer chain.[12]

Mechanism of Hydrogen Chain Transfer

cta_mechanism active_site [M]-Polymer (Active Growing Chain) transition_state Transition State {[M](H₂)─Polymer} active_site->transition_state + H₂ h2 H₂ terminated_chain Polymer-H (Terminated Chain) transition_state->terminated_chain metal_hydride [M]-H (Reactivated Site) transition_state->metal_hydride new_chain [M]-Monomer-H (New Growing Chain) metal_hydride->new_chain + Monomer monomer This compound new_chain->active_site Propagation...

Caption: Simplified mechanism of chain transfer with hydrogen in coordination polymerization.

Q3: How does temperature quantitatively affect molecular weight?

A3: The relationship is complex, but generally, an increase in temperature leads to a decrease in molecular weight. This is because both the rate of propagation (k_p) and the rate of chain transfer/termination (k_t) increase with temperature, as described by the Arrhenius equation. However, the activation energy for termination/transfer (E_a,t) is often larger than that for propagation (E_a,p). Consequently, a temperature increase enhances the rate of termination more significantly than the rate of propagation, resulting in shorter polymer chains.[7][8]

ParameterEffect on Molecular Weight (Mw)Effect on Polydispersity Index (PDI)Rationale
↑ Temperature ↓ Decreases Can IncreaseRate of chain transfer increases more than rate of propagation.[7]
↑ [Chain Transfer Agent] ↓ Decreases Generally Unchanged or NarrowsIncreases the frequency of chain termination events.[5][6][11]
↑ [Monomer] ↑ Increases Generally UnchangedFavors propagation over termination/transfer reactions.
↑ [Catalyst] VariableGenerally UnchangedComplex effect; can decrease Mw by increasing chain transfer relative to propagation at higher concentrations.

Key Experimental Protocols

Protocol 1: General Procedure for Molecular Weight Control using Hydrogen

This protocol describes a typical slurry polymerization of this compound using a supported Ziegler-Natta catalyst.

  • Reactor Preparation: A 500 mL glass reactor equipped with a mechanical stirrer, temperature probe, and gas inlet/outlet is thoroughly dried under vacuum and purged with high-purity nitrogen.

  • Solvent and Monomer Addition: 200 mL of anhydrous toluene is cannulated into the reactor, followed by 50 mL (0.24 mol) of purified this compound. The reactor is brought to the desired temperature (e.g., 50°C).

  • Hydrogen Introduction: The reactor is pressurized with a specific partial pressure of hydrogen (e.g., 0.5 bar), which is maintained throughout the reaction. This is the key variable for Mw control.[15]

  • Catalyst Injection: A suspension of the Ziegler-Natta catalyst (e.g., TiCl₄/MgCl₂) and cocatalyst (e.g., triethylaluminum, TEAL) in toluene is injected into the reactor to initiate polymerization.

  • Polymerization: The reaction is allowed to proceed for a set time (e.g., 1 hour) under constant stirring and temperature.

  • Quenching: The polymerization is terminated by injecting 10 mL of acidified methanol.

  • Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of methanol. The solid polymer is filtered, washed repeatedly with methanol, and dried under vacuum at 60°C to a constant weight.

  • Characterization: The molecular weight (Mw) and PDI of the resulting poly(this compound) are determined by Gel Permeation Chromatography (GPC) at high temperature (e.g., 150°C in 1,2,4-trichlorobenzene).

Protocol 2: Screening of Catalyst Temperature Effects
  • Follow steps 1, 2, 4, 5, 6, 7, and 8 from Protocol 1.

  • Omit step 3 (Hydrogen Introduction) to isolate the effect of temperature.

  • Run a series of identical experiments at different polymerization temperatures (e.g., 30°C, 40°C, 50°C, 60°C, 70°C).

  • Plot the resulting molecular weight as a function of temperature to determine the sensitivity of your specific catalyst system to thermal changes.[7]

References

Technical Support Center: Spontaneous Polymerization of 1-Tetradecene at High Temperatures

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-tetradecene at elevated temperatures. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the spontaneous thermal polymerization of this long-chain alpha-olefin. Our goal is to equip you with the expertise to anticipate, diagnose, and resolve common experimental challenges, ensuring the integrity and safety of your work.

Section 1: Troubleshooting Guide

Uncontrolled or unexpected polymerization is a significant challenge when working with reactive monomers like this compound at high temperatures. Most polymerization reactions are exothermic, meaning they release heat, which can create a feedback loop leading to a runaway reaction if not properly managed.[1][2][3] This section addresses specific problems in a question-and-answer format, providing causal analysis and actionable solutions.

Q1: My reaction has become highly viscous or solidified unexpectedly. What is causing this runaway polymerization?

A1: A sudden increase in viscosity or solidification is a classic sign of a runaway thermal polymerization. This hazardous situation arises when the rate of heat generation from the exothermic polymerization process exceeds the rate of heat removal from the reactor.[1][2]

Probable Causes & Solutions

Probable Cause Scientific Rationale Recommended Solutions
Inadequate Temperature Control The rate of radical initiation, and thus polymerization, is highly dependent on temperature. A small overshoot can exponentially increase the reaction rate.[4]- Implement Robust Cooling: Use reactor jackets, cooling coils, or an ice bath to maintain strict temperature control.[1][3] - Ensure Even Heating: Use a stirring mechanism to prevent localized hot spots.[5][6] - Controlled Heating Ramp: Increase the temperature to the set point gradually, allowing the system to remain in thermal equilibrium.
Presence of Initiating Impurities Oxygen or peroxide contaminants can act as potent radical initiators, dramatically lowering the temperature at which spontaneous polymerization begins.- Inert Atmosphere: Purge the monomer and reactor with an inert gas (Nitrogen or Argon) before and during the experiment to exclude oxygen.[7] - Purify Reagents: Use purified, peroxide-free solvents and this compound. Consider passing the monomer through an alumina column to remove inhibitors and polar impurities immediately before use.
Absence or Depletion of Inhibitor Commercial this compound often contains inhibitors. If removed or consumed, the monomer is highly susceptible to polymerization.- Add a Suitable Inhibitor: If compatible with your downstream application, add a radical inhibitor like Butylated Hydroxytoluene (BHT) or hydroquinone to the reaction mixture.[7]
Q2: The molecular weight and polydispersity of my resulting poly(this compound) are inconsistent between batches. Why is this happening?

A2: Reproducibility is key in polymer science. Inconsistent molecular weight (MW) and a broad molecular weight distribution (high polydispersity index, PDI) typically point to poor control over reaction conditions or the presence of contaminants.[6]

Probable Causes & Solutions

Probable Cause Scientific Rationale Recommended Solutions
Temperature Fluctuations The rates of propagation, termination, and chain transfer reactions, which collectively determine MW and PDI, are all temperature-dependent. Inconsistent thermal profiles lead to inconsistent polymer characteristics.- Precise Temperature Monitoring: Monitor the internal reaction temperature directly, not just the heating bath temperature.[5] - Automated Control: Use a temperature controller with a feedback loop to maintain the set point with minimal deviation.[1]
Inefficient Mixing Poor mixing creates gradients in temperature and monomer/initiator concentration, leading to different polymerization conditions in different parts of the reactor.[6]- Optimize Agitation: Ensure the stirrer speed and impeller design are adequate for the viscosity of the reaction medium to maintain homogeneity.[6]
Monomer & Solvent Impurities Impurities can act as uncontrolled initiators or chain transfer agents, leading to premature termination of polymer chains and broadening the molecular weight distribution.[6]- High-Purity Monomer: Use the highest purity this compound available.[6] - Verify Solvent Purity: Ensure solvents are dry and free from reactive impurities.
Q3: I'm observing significant polymer fouling on my reactor walls and stirrer. How can I prevent this?

A3: Reactor fouling occurs when polymer deposits adhere to internal surfaces, which can impede heat transfer, reduce effective reactor volume, and contaminate subsequent batches.[6]

Probable Causes & Solutions

Probable Cause Scientific Rationale Recommended Solutions
Incomplete Monomer Conversion Low-molecular-weight oligomers or polymers may have lower solubility in the reaction medium and precipitate onto surfaces.[6]- Optimize Reaction Time & Temperature: Ensure conditions are sufficient for high monomer conversion. This may require kinetic studies to determine the optimal endpoint.
Surface Adhesion The polymer may have a natural affinity for the reactor material (e.g., glass or stainless steel).- Anti-Fouling Coatings: Consider using reactors with non-stick coatings like PTFE. - Solvent Selection: Choose a solvent in which both the monomer and resulting polymer are highly soluble at the reaction temperature. This compound itself is soluble in many hydrocarbon solvents.[8]
"Hot Spots" on Reactor Walls Localized overheating near the reactor walls can cause rapid polymerization and deposition.- Efficient Heat Transfer: Ensure the cooling/heating medium is circulating effectively around the entire reactor surface.[3][6] - Vigorous Mixing: Proper agitation helps transfer heat from the walls into the bulk medium.[5]

Troubleshooting Workflow Diagram

G start Uncontrolled Polymerization Event q1 During Reaction? (Viscosity/Temp Spike) start->q1 Identify Symptom q2 Inconsistent Product? (MW/PDI Vary) start->q2 Identify Symptom q3 Post-Reaction? (Reactor Fouling) start->q3 Identify Symptom cause1 Probable Causes: - Inadequate Temp Control - Impurities (O2, Peroxides) - No/Depleted Inhibitor q1->cause1 cause2 Probable Causes: - Temp Fluctuations - Inefficient Mixing - Monomer Impurities q2->cause2 cause3 Probable Causes: - Low Monomer Conversion - Surface Adhesion - Localized Hot Spots q3->cause3 sol1 Solutions: - Improve Cooling/Stirring - Use Inert Atmosphere - Add Inhibitor cause1->sol1 sol2 Solutions: - Precise Temp Monitoring - Optimize Agitation - Use High-Purity Reagents cause2->sol2 sol3 Solutions: - Optimize Reaction Time - Use Coated Reactor - Ensure Efficient Heat Transfer cause3->sol3

Caption: A troubleshooting decision tree for common polymerization issues.

Section 2: Frequently Asked Questions (FAQs)

This section provides authoritative answers to common questions regarding the fundamental principles of this compound polymerization.

Q4: What is the chemical mechanism behind the "spontaneous" thermal polymerization of this compound? A4: The spontaneous polymerization of alkenes like this compound at high temperatures typically proceeds via a free-radical addition mechanism .[9] Unlike polymerization driven by specific catalysts, this process is initiated by the thermal energy of the system itself. The mechanism can be broken down into three key stages:

  • Initiation: At sufficiently high temperatures, a C-H or C-C bond in a monomer or impurity molecule can break homolytically (cleave symmetrically) to form two highly reactive radical species. Oxygen, if present, can also form initiating radicals.

  • Propagation: A newly formed radical attacks the double bond of a this compound monomer. This adds the monomer to the radical and regenerates the radical at the end of the newly extended chain. This process repeats, rapidly increasing the length of the polymer chain.

  • Termination: The polymerization of a chain stops when two radicals react with each other, either by combining to form a single, longer polymer chain or by disproportionation, where one radical abstracts a hydrogen atom from another, resulting in two stable polymer chains.

Free-Radical Polymerization Mechanism

G cluster_0 Initiation cluster_1 Propagation cluster_2 Termination M Monomer R Radical (R•) M->R High Temp Mn_dot Growing Chain (Mn•) Mn1_dot Longer Chain (Mn+1•) Mn_dot->Mn1_dot + Monomer M2 Monomer Mn_dot2 Radical (Mn•) P Stable Polymer Mn_dot2->P Mm_dot Radical (Mm•) Mm_dot->P

Caption: The three stages of free-radical addition polymerization.

Q5: What are appropriate inhibitors for preventing premature polymerization of this compound and how should they be used? A5: To prevent unwanted polymerization during storage or in processes where it is undesirable, chemical inhibitors are used. For alpha-olefins, inhibitors that function as radical scavengers are most effective.

Inhibitor Typical Concentration Mechanism of Action & Use Case
Butylated Hydroxytoluene (BHT) 10-50 ppmA phenolic antioxidant that donates a hydrogen atom to a growing radical chain, forming a stable phenoxy radical that does not initiate further polymerization. Ideal for storage and during distillations.[7]
Hydroquinone (HQ) 50-200 ppmFunctions similarly to BHT. It is highly effective but may require the presence of trace oxygen to function optimally. Often used during purification by distillation.[7]
TEMPO 50-100 ppmA stable nitroxide radical that reversibly traps propagating radicals, effectively "pausing" polymerization. It is a very potent inhibitor.

Protocol: Removing Inhibitors Prior to Controlled Polymerization If a controlled polymerization is desired, these inhibitors must be removed.

  • Prepare a Column: Pack a glass chromatography column with activated basic alumina.

  • Elute the Monomer: Pass the this compound through the alumina column immediately before use.

  • Store Briefly: Collect the purified, inhibitor-free monomer in a clean flask under an inert atmosphere (N₂ or Ar) and use it promptly, as it is now highly susceptible to spontaneous polymerization.

Q6: What analytical techniques are essential for characterizing the poly(this compound) product? A6: Comprehensive characterization is crucial for understanding the structure-property relationships of the synthesized polymer. A combination of techniques is recommended.

Technique Information Obtained Rationale
Gel Permeation / Size Exclusion Chromatography (GPC/SEC) - Molecular Weight (Mn, Mw) - Polydispersity Index (PDI)This is the primary technique for determining the size and distribution of your polymer chains.[10][11]
Differential Scanning Calorimetry (DSC) - Melting Temperature (Tm) - Crystallinity - Glass Transition Temperature (Tg)DSC reveals key thermal transitions, providing insight into the polymer's physical state and microstructure (e.g., effects of side-chain vs. main-chain crystallization).[11][12]
Thermogravimetric Analysis (TGA) - Thermal Stability - Decomposition TemperatureTGA measures weight loss as a function of temperature, indicating the polymer's stability at high temperatures.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) - Chemical Structure - Tacticity - Branching AnalysisNMR provides detailed information on the molecular structure, confirming the polymer identity and revealing microstructural details like stereochemistry and the presence of side branches.[10][13]
Fourier-Transform Infrared (FTIR) Spectroscopy - Functional Groups - Confirmation of PolymerizationFTIR is a rapid method to confirm the disappearance of the C=C double bond from the monomer and the appearance of the saturated C-C polymer backbone.[10]
Section 3: Safety First - A Non-Negotiable Priority

High-temperature polymerization reactions carry inherent risks, including the potential for fire, explosion, over-pressurization, and chemical exposure.[3][5] A thorough risk assessment must be performed before any experiment.[1]

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses, and appropriate gloves.[3][5] For handling hot equipment, use heat-resistant gloves.[5][14]

  • Ventilation: All heating procedures should be conducted inside a certified chemical fume hood to control vapor and fume exposure.[1]

  • Pressure Management: Never heat a closed system that can generate gas or vapor pressure unless it is properly equipped with pressure relief valves or burst discs.[1][3]

  • Emergency Preparedness: Keep a suitable fire extinguisher and spill kit nearby. Ensure you can quickly remove the heat source in an emergency, for example, by using a lab jack to lower a heating mantle.[5]

  • Runaway Reaction: Be aware of the signs of a runaway reaction (rapid, uncontrolled rise in temperature and pressure).[2] Have an emergency cooling and shutdown plan in place.

References

Validation & Comparative

A Senior Application Scientist's Guide to 1-Tetradecene Purity Analysis: A Comparative Study of GC-MS and NMR Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in 1-Tetradecene Applications

This compound (C₁₄H₂₈), a linear alpha-olefin, is a pivotal building block in the chemical industry, serving as a precursor for surfactants, lubricants, and specialty polymers.[1] Its reactivity is concentrated at the terminal double bond, making the precise purity of this raw material a critical determinant of reaction efficiency, final product quality, and safety. Impurities, which can include positional isomers (e.g., 7-tetradecene), branched isomers, or residual starting materials, can act as reaction inhibitors, introduce structural defects in polymers, or alter the performance characteristics of derived products. Consequently, robust and accurate analytical methods for purity determination are not merely a quality control checkpoint but a cornerstone of process optimization and product integrity.

This guide provides an in-depth, comparative analysis of two premier analytical techniques for assessing this compound purity: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the fundamental principles of each method, present detailed experimental protocols, and offer field-proven insights to guide researchers, scientists, and drug development professionals in selecting the most appropriate technique for their specific needs.

Part 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful hyphenated technique that combines the superior separation capability of gas chromatography with the sensitive and specific detection power of mass spectrometry.[2] It is the workhorse for analyzing volatile and semi-volatile compounds, making it exceptionally well-suited for identifying and semi-quantifying impurities in this compound.[3]

Causality Behind the Method: Why GC-MS Excels

The core strength of GC-MS lies in its ability to physically separate this compound from closely related isomers and other volatile contaminants before detection. The choice of a non-polar capillary column is deliberate; it separates compounds primarily based on their boiling points. Since linear and branched isomers of tetradecene have slightly different boiling points, the GC column can resolve them into distinct chromatographic peaks. The mass spectrometer then acts as a highly specific detector, generating a unique mass spectrum (a molecular fingerprint) for each eluting compound, which can be matched against spectral libraries for confident identification.[4]

Experimental Protocol: GC-MS Analysis of this compound

This protocol is designed as a self-validating system, incorporating system suitability checks to ensure data integrity.

1. Sample Preparation:

  • Accurately prepare a 1% (v/v) solution of the this compound sample in a high-purity solvent such as hexane or cyclohexane.

  • Vortex the solution thoroughly to ensure homogeneity. The use of a volatile solvent ensures it does not interfere with the analyte peaks.

2. Instrumentation & Parameters:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

  • Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is chosen for its excellent separation of non-polar hydrocarbons.

  • Injector: Split/Splitless injector at 250°C. A high split ratio (e.g., 100:1) is used to prevent column overloading and ensure sharp peaks.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final hold: Hold at 280°C for 5 minutes. This program ensures the elution of both volatile impurities and the main this compound peak.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV. This standard energy level creates reproducible fragmentation patterns for library matching.[2]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400. This range covers the expected molecular ion and fragment ions of C14 isomers.[5]

3. System Suitability Test (SST):

  • Before running samples, inject a standard solution containing this compound and a known, closely eluting isomer (e.g., 7-tetradecene).

  • Acceptance Criteria: The resolution between the two peaks should be >1.5, and the peak asymmetry for this compound should be between 0.9 and 1.2. This validates the separation efficiency and inertness of the system.

4. Data Analysis & Purity Calculation:

  • Identify the this compound peak by its retention time and by matching its mass spectrum with a reference library like the NIST Mass Spectral Library.[5]

  • Identify impurity peaks using the same library matching process.

  • Calculate purity using the area normalization method:

    • Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

  • Trustworthiness Note: This calculation assumes that all compounds have the same response factor in the detector. While this is a reasonable approximation for hydrocarbon isomers with an EI source, it is not strictly quantitative. For higher accuracy, calibration with certified standards for each impurity is required.[6]

Visualizing the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep 1. Dilute this compound in Hexane (1%) inject 2. GC Injection (250°C, 100:1 Split) prep->inject separate 3. Chromatographic Separation (HP-5ms Column, Temp Program) inject->separate ionize 4. Ionization (Electron Impact, 70 eV) separate->ionize detect 5. Mass Detection (Quadrupole, m/z 40-400) ionize->detect process 6. Data Acquisition (Total Ion Chromatogram) detect->process identify 7. Peak Identification (NIST Library Match) process->identify quant 8. Purity Calculation (Area Normalization) identify->quant

A streamlined workflow for this compound purity analysis using GC-MS.

Part 2: Quantitative NMR (qNMR) for Absolute Purity Determination

While GC-MS is excellent for identifying what impurities are present, Quantitative Nuclear Magnetic Resonance (qNMR) is the gold standard for determining the absolute purity of a substance.[7] The fundamental principle of NMR is that the area of a signal in the spectrum is directly proportional to the number of atomic nuclei generating that signal.[8] This allows for a direct, primary ratio-based measurement against a certified internal standard, bypassing the response factor ambiguities of other methods.[9]

Causality Behind the Method: Why qNMR is Inherently Quantitative

The power of qNMR for purity assessment comes from its direct measurement of the molar ratio between the analyte (this compound) and an internal standard (IS) of known, high purity.[10] By accurately weighing both the sample and the IS, we can use the integrated areas of their respective NMR signals to calculate the absolute purity of the sample. The choice of a suitable internal standard is critical; it must be stable, have a known purity, be accurately weighable, and possess signals that do not overlap with the analyte's signals.[10] Furthermore, setting a sufficient relaxation delay (D1) is paramount to ensure that all protons have fully returned to their equilibrium state before the next pulse, guaranteeing that signal intensity is truly proportional to molar concentration.[11]

Experimental Protocol: ¹H qNMR Analysis of this compound

This protocol is designed to provide a highly accurate and defensible purity value.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene) into a clean, dry vial. Record the mass to at least four decimal places.

  • Accurately weigh approximately 20-30 mg of the this compound sample into the same vial. Record the mass to at least four decimal places.

  • Add ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. The solvent must fully dissolve both the sample and the internal standard.

  • Vortex until a clear, homogeneous solution is obtained. Transfer the solution to a high-quality NMR tube.

2. Instrumentation & Parameters:

  • Spectrometer: Bruker Avance III 500 MHz spectrometer (or equivalent). Higher field strengths improve signal dispersion and sensitivity.[12]

  • Solvent: CDCl₃.

  • Pulse Program: A standard 90° pulse sequence (e.g., 'zg30' on Bruker systems).

  • Key Quantitative Parameters:

    • Relaxation Delay (D1): ≥ 30 seconds. This is a critical parameter. A long delay (at least 5 times the longest T₁ relaxation time of any proton being integrated) is essential for accurate quantification.[11]

    • Acquisition Time (AQ): ≥ 3 seconds.

    • Number of Scans (NS): 16-64 scans, depending on the sample concentration, to achieve a good signal-to-noise ratio (S/N > 250:1 for the signals being integrated is recommended).[6]

    • Temperature: Maintain a constant temperature (e.g., 298 K).

3. System Suitability Test (SST):

  • Check the lineshape of the solvent residual peak or a sharp singlet from the standard. It should be narrow and symmetrical.

  • Ensure the S/N ratio is sufficient for accurate integration as specified above. This validates the instrument's performance and the sample's suitability for quantification.

4. Data Analysis & Purity Calculation:

  • Process the acquired Free Induction Decay (FID) with an exponential multiplication (line broadening of ~0.3 Hz) and Fourier transform.

  • Carefully phase the spectrum and perform a baseline correction.

  • Integrate a well-resolved signal unique to this compound (e.g., the multiplet for the internal vinyl proton at ~5.8 ppm).[13][14]

  • Integrate a well-resolved signal from the internal standard (e.g., the singlet for the two vinyl protons of maleic acid at ~6.3 ppm).

  • Calculate the purity using the following formula:[11]

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I: Integral area of the signal

    • N: Number of protons giving rise to the signal

    • MW: Molecular weight (this compound = 196.37 g/mol )

    • m: Mass

    • P_std: Purity of the internal standard (as a percentage)

Visualizing the qNMR Workflow

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing & Calculation weigh_std 1a. Accurately Weigh Internal Standard (IS) weigh_analyte 1b. Accurately Weigh This compound dissolve 2. Dissolve in CDCl₃ & Transfer to NMR Tube weigh_analyte->dissolve acquire 3. Acquire ¹H Spectrum (500 MHz, D1 ≥ 30s) dissolve->acquire process 4. Fourier Transform & Phase (Generate Spectrum) acquire->process integrate 5. Integrate Analyte & IS Peaks process->integrate calculate 6. Calculate Absolute Purity (Using Formula) integrate->calculate

A step-by-step workflow for absolute purity determination via ¹H qNMR.

Part 3: Head-to-Head Comparison and Recommendations

The choice between GC-MS and qNMR is not about which method is universally "better," but which is better suited for the analytical question at hand. The following table summarizes their key performance characteristics for this compound analysis.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Primary Goal Impurity identification and profiling.[3]Absolute purity determination and structural verification.[7][15]
Principle Chromatographic separation followed by mass detection.Spectroscopic measurement of nuclear spin transitions.
Quantification Semi-quantitative (area %) unless calibrated for each impurity.[6]Absolute and highly accurate using a certified internal standard.[10]
Sensitivity Very high (ppm to ppb level). Excellent for trace analysis.[16][17]Moderate (typically requires >0.1% concentration).[16]
Isomer Separation Excellent. Can resolve positional and structural isomers.Good, but can suffer from signal overlap for complex mixtures.
Sample Requirement Small (~1 µL injection of dilute solution). Destructive.Moderate (~20 mg). Non-destructive, sample can be recovered.[10]
Calibration Requires calibration curves with standards for accurate quantification.[6]Primary ratio method; does not require an analyte-specific standard.[9]
Throughput High. Automated runs are common.Moderate. Requires longer acquisition times for quantification.
Expert Recommendations: Selecting the Right Tool for the Job
  • For Impurity Profiling and Identification: Choose GC-MS when your primary goal is to detect and identify unknown trace impurities. Its high sensitivity and separation power are unmatched for creating a comprehensive profile of all volatile components in your this compound sample. It is the ideal tool for troubleshooting a problematic reaction or qualifying a new supplier.

  • For Certified Purity Assessment: Choose qNMR when you require a defensible, highly accurate, and absolute purity value for a batch of this compound. This is the method of choice for creating reference materials, performing final quality assurance on a drug substance precursor, or when an unambiguous quantitative result is mandated by regulatory bodies.[15]

  • A Synergistic Approach: For the most comprehensive characterization, a dual approach is recommended. Use GC-MS to identify the impurities present, and then use qNMR to assign an accurate, absolute purity value to the bulk material. This synergy provides both qualitative and quantitative certainty, fulfilling the highest standards of scientific integrity.

References

A Comparative Guide to 1-Tetradecene and 1-Dodecene in Ethylene Copolymerization: Structure, Reactivity, and Polymer Properties

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Long-Chain α-Olefins in Tailoring Polyethylene Performance

In the realm of polymer science, the modification of polyethylene (PE) properties through copolymerization with α-olefins is a cornerstone of creating materials tailored for specific, high-performance applications. The introduction of short-chain branches (SCBs) by incorporating α-olefins into the polyethylene backbone disrupts the crystalline structure, leading to materials with lower densities, enhanced flexibility, and improved toughness.[1][2] Linear Low-Density Polyethylene (LLDPE), a product of this strategy, is a versatile polymer with widespread applications.[3]

While shorter α-olefins like 1-butene and 1-hexene are commonly employed, longer-chain α-olefins (LCAOs) such as 1-Dodecene (C12) and 1-Tetradecene (C14) offer unique advantages in creating specialty polymers with distinct thermal and mechanical profiles.[4][5] This guide provides a comprehensive comparative analysis of 1-Dodecene and this compound in the context of ethylene copolymerization, offering insights into their respective impacts on reaction kinetics and final polymer characteristics. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these two crucial comonomers.

Comonomer Overview: A Look at the Molecular Structures

1-Dodecene and this compound are both linear α-olefins, differing by two methylene units in their alkyl chains. This seemingly small difference in chain length has a significant cascading effect on the properties of the resulting ethylene copolymers.

  • 1-Dodecene (C12H24): Features a ten-carbon alkyl chain attached to a vinyl group.

  • This compound (C14H28): Possesses a twelve-carbon alkyl chain attached to a vinyl group.

The primary distinction lies in the length of the short-chain branch they introduce into the polyethylene backbone upon incorporation.

Copolymerization Behavior: A Comparative Analysis

The efficacy of an α-olefin in copolymerization is determined by its reactivity relative to ethylene and the catalyst system employed. Both Ziegler-Natta and metallocene catalysts are utilized for ethylene/α-olefin copolymerization, with each exhibiting distinct characteristics.[6][7]

Reactivity Ratios: Gauging Comonomer Incorporation

Reactivity ratios (rE for ethylene and rC for the comonomer) are critical parameters that describe the relative rates of monomer addition to the growing polymer chain. A lower rE value indicates a higher propensity for the comonomer to be incorporated. While specific reactivity ratios are highly dependent on the catalyst and reaction conditions, general trends can be observed.

Studies on the copolymerization of ethylene with various long-chain α-olefins have shown that as the α-olefin chain length increases, the reactivity can decrease, particularly with traditional Ziegler-Natta catalysts.[3] However, certain advanced catalyst systems, such as phenoxide-modified half-titanocenes, have demonstrated high activities for the copolymerization of ethylene with long-chain α-olefins like 1-dodecene.[8] Research has indicated that with some metallocene catalysts, 1-dodecene and this compound can exhibit comparable incorporation efficiencies.[4][9]

Influence of the Catalyst System
  • Ziegler-Natta Catalysts: These heterogeneous catalysts are the workhorses of the polyolefin industry.[6] However, they can exhibit limitations in copolymerizing ethylene with bulky or long-chain α-olefins, often leading to non-uniform comonomer distribution.[3][7]

  • Metallocene Catalysts: These are single-site catalysts that offer greater control over the polymer architecture, including more uniform comonomer incorporation and narrower molecular weight distributions.[4][10] For specialty applications requiring precise control over the polymer microstructure, metallocene catalysts are often preferred for copolymerization with 1-Dodecene and this compound.[5][11]

Impact on Copolymer Properties: A Head-to-Head Comparison

The length of the alkyl side chain introduced by the comonomer directly influences the physical, thermal, and mechanical properties of the final ethylene copolymer.

Crystallinity and Density

The incorporation of α-olefins disrupts the regular packing of polyethylene chains, leading to a decrease in crystallinity and density.[2] The longer side chain of this compound is generally more effective at disrupting crystallization than the shorter side chain of 1-Dodecene at equivalent molar incorporations. This results in copolymers with lower crystallinity and, consequently, lower density when this compound is used.[12]

Thermal Properties: Melting Temperature (Tm)

A direct consequence of reduced crystallinity is a decrease in the melting temperature (Tm) of the copolymer.[13] Therefore, at similar comonomer incorporation levels, ethylene/1-tetradecene copolymers are expected to exhibit a lower melting point than ethylene/1-dodecene copolymers.[4][14] This can be a critical factor in applications requiring specific processing temperatures or performance at elevated temperatures. Interestingly, at high concentrations of long-chain α-olefins, side-chain crystallization can occur, introducing additional melting temperatures.[4][5][15]

Mechanical Properties

Data Summary: this compound vs. 1-Dodecene in Ethylene Copolymerization

Property1-Dodecene (C12)This compound (C14)Rationale
Branch Length 10 carbons12 carbonsDirect consequence of molecular structure.
Impact on Crystallinity Significant reductionMore pronounced reductionLonger side chains are more disruptive to crystal packing.[12]
Impact on Density Lower density than HDPELower density than C12 copolymersDirectly correlated with crystallinity.
Impact on Melting Point (Tm) Lower Tm than HDPELower Tm than C12 copolymersA direct consequence of reduced crystallinity.[4][14]
Potential for Side-Chain Crystallization Possible at high concentrationsHigher propensity at high concentrationsLonger alkyl chains are more likely to self-organize.[4][5]
Impact on Mechanical Properties Improved toughness and flexibilityPotentially greater improvement in toughness and flexibilityLonger branches can more effectively act as tie molecules.

Visualizing the Process and Structure-Property Relationships

Copolymerization_Workflow cluster_reactants Reactants cluster_process Copolymerization cluster_products Products & Analysis Ethylene Ethylene Reactor Polymerization Reactor (Slurry or Gas Phase) Ethylene->Reactor Comonomer 1-Dodecene or This compound Comonomer->Reactor Catalyst Catalyst System (e.g., Metallocene) Catalyst->Reactor Cocatalyst Cocatalyst (e.g., MAO) Cocatalyst->Reactor Copolymer Ethylene/α-Olefin Copolymer Reactor->Copolymer Analysis Characterization (GPC, NMR, DSC) Copolymer->Analysis

Caption: Experimental workflow for ethylene/α-olefin copolymerization.

Structure_Property cluster_structure Molecular Structure cluster_morphology Polymer Morphology cluster_properties Macroscopic Properties Comonomer Comonomer (1-Dodecene vs. This compound) BranchLength Side Chain Length Comonomer->BranchLength determines Crystallinity Crystallinity BranchLength->Crystallinity influences Density Density Crystallinity->Density correlates with Thermal Thermal Properties (e.g., Melting Point) Crystallinity->Thermal affects Mechanical Mechanical Properties (e.g., Tensile Strength) Crystallinity->Mechanical impacts

Caption: Relationship between comonomer structure and copolymer properties.

Experimental Protocol: Synthesis and Characterization of Ethylene/α-Olefin Copolymers

This protocol outlines a representative procedure for the copolymerization of ethylene with 1-dodecene or this compound using a metallocene catalyst system in a laboratory setting.

Materials:

  • Ethylene (polymerization grade)

  • 1-Dodecene or this compound (purified and dried)

  • Toluene (anhydrous, polymerization grade)

  • Metallocene catalyst (e.g., rac-Et(Ind)2ZrCl2)

  • Methylaluminoxane (MAO) solution in toluene

  • Nitrogen (high purity)

  • Methanol

  • Hydrochloric acid (10% solution)

  • Deionized water

Equipment:

  • Jacketed glass reactor with mechanical stirrer, temperature control, and gas inlet/outlet

  • Schlenk line or glovebox for inert atmosphere manipulation

  • Syringes and cannulas for liquid transfer

  • Mass flow controller for ethylene

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Reactor Preparation: Thoroughly clean and dry the reactor assembly. Purge the reactor with high-purity nitrogen for at least one hour at an elevated temperature (e.g., 100 °C) to remove any traces of moisture and air.

  • Solvent and Comonomer Addition: Under a nitrogen atmosphere, charge the reactor with anhydrous toluene. Add the desired amount of 1-dodecene or this compound via syringe.

  • Equilibration: Stir the mixture and bring the reactor to the desired polymerization temperature (e.g., 50-80 °C).

  • Cocatalyst and Catalyst Injection: Sequentially inject the MAO solution and the metallocene catalyst solution into the reactor using syringes.

  • Polymerization: Immediately start feeding ethylene into the reactor at a constant pressure. Monitor the reaction temperature and ethylene uptake.

  • Termination: After the desired reaction time, stop the ethylene flow and vent the reactor. Terminate the polymerization by injecting a small amount of methanol.

  • Polymer Isolation and Purification: Precipitate the polymer by pouring the reactor contents into an excess of acidified methanol. Filter the polymer and wash it repeatedly with methanol and deionized water to remove catalyst residues.

  • Drying: Dry the resulting copolymer in a vacuum oven at 60-80 °C until a constant weight is achieved.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹³C NMR): To determine the comonomer content and analyze the monomer sequence distribution.[4]

  • Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn, Mw) and molecular weight distribution (Mw/Mn).[16][17][18]

  • Differential Scanning Calorimetry (DSC): To measure the melting temperature (Tm) and crystallinity of the copolymer.[17][19]

Conclusion: Selecting the Right Comonomer for the Application

The choice between 1-Dodecene and this compound for ethylene copolymerization is contingent upon the desired properties of the final polymer.

  • 1-Dodecene is an excellent choice for producing LLDPE with a significant reduction in density and crystallinity compared to HDPE, leading to enhanced flexibility and toughness. It represents a balance between the property modification capabilities of shorter α-olefins and the more pronounced effects of longer ones.

  • This compound , with its longer alkyl side chain, offers a more potent tool for disrupting crystallinity. This makes it ideal for applications requiring even lower densities, lower melting points, and potentially superior elastomeric properties. The increased branch length can be particularly advantageous in specialty applications where high flexibility and impact strength are paramount.

Ultimately, the selection process necessitates a thorough understanding of the structure-property relationships and careful consideration of the intended application's performance requirements. The experimental data and principles outlined in this guide provide a solid foundation for making an informed decision in the development of advanced polyolefin materials.

References

A Comparative Guide to 1-Tetradecene and 1-Hexadecene as Phase Change Materials

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of thermal energy storage and management, organic phase change materials (PCMs) offer a compelling combination of high latent heat storage capacity, chemical stability, and tunable phase transition temperatures. Among these, alpha-olefins such as 1-tetradecene and 1-hexadecene are emerging as materials of interest for applications requiring precise thermal regulation. This guide provides an in-depth, objective comparison of the thermophysical properties and performance characteristics of this compound and 1-hexadecene as PCMs, supported by experimental data and established characterization methodologies.

Introduction: The Role of Alkenes in Phase Change Applications

Phase change materials function by absorbing and releasing large amounts of latent heat at a nearly constant temperature during their phase transition (typically solid-liquid). This property makes them highly effective for applications such as thermal energy storage, temperature-controlled shipping of sensitive biologicals, and thermal management of electronic components. This compound and 1-hexadecene, as straight-chain alpha-olefins, offer distinct phase change characteristics that make them suitable for different operational temperature ranges. Their well-defined chemical structures and predictable thermal behavior allow for precise design and optimization of thermal management systems.

Thermophysical Properties: A Head-to-Head Comparison

The suitability of a PCM for a specific application is primarily determined by its thermophysical properties. The following table summarizes the key properties of this compound and 1-hexadecene based on available experimental data.

PropertyThis compound1-HexadeceneSource(s)
Chemical Formula C₁₄H₂₈C₁₆H₃₂[1][2]
Molecular Weight ( g/mol ) 196.37224.42[1][2]
Melting Point (°C) -12.54.0[3][4]
Latent Heat of Fusion (J/g) ~156.5~237.7[5]
Density (liquid, at 20°C, g/cm³) ~0.775~0.781[1][2]
Thermal Conductivity (liquid, W/m·K) ~0.134~0.15[3][6]
Specific Heat Capacity (liquid, J/g·K) ~2.15~2.20[4]

Analysis of Properties:

  • Melting Point: The most significant differentiator is the melting point. This compound, with its sub-zero melting point of -12.5 °C, is a candidate for applications requiring cooling and temperature maintenance in cold chains. In contrast, 1-hexadecene's melting point of 4.0 °C positions it for near-ambient temperature regulation, such as protecting products from freezing or maintaining a stable temperature just above the freezing point of water.

  • Latent Heat of Fusion: 1-Hexadecene exhibits a significantly higher latent heat of fusion per unit mass (approximately 237.7 J/g) compared to this compound (approximately 156.5 J/g). This indicates that for a given mass, 1-hexadecene can store and release a larger amount of thermal energy during its phase transition, making it a more efficient PCM in terms of energy storage density.

  • Density and Thermal Conductivity: Both materials have similar liquid densities and relatively low thermal conductivity, which is a common characteristic of organic PCMs. The low thermal conductivity can be a limitation for applications requiring rapid heat transfer, and may necessitate the incorporation of thermal conductivity enhancers.

Experimental Characterization of PCMs: Methodologies and Insights

To ensure the reliability and accuracy of the thermophysical data presented, standardized experimental techniques are employed. For researchers looking to validate or further characterize these materials, the following protocols are recommended.

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

Objective: To determine the melting point and latent heat of fusion of the PCM.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the PCM sample into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., -50 °C for this compound, -20 °C for 1-hexadecene).

    • Ramp the temperature at a controlled rate (e.g., 5 °C/min) to a temperature above the melting point (e.g., 10 °C for this compound, 30 °C for 1-hexadecene).

    • Hold isothermally for a few minutes to ensure complete melting.

    • Cool the sample back to the initial temperature at the same controlled rate.

  • Data Analysis: The melting point is determined as the onset or peak temperature of the endothermic peak on the heating curve. The latent heat of fusion is calculated by integrating the area of the melting peak.

Causality Behind Experimental Choices: A slow heating rate is crucial for ensuring thermal equilibrium within the sample and obtaining accurate and sharp phase transition peaks. Hermetically sealed pans are essential to prevent the volatilization of the alkene samples during heating.

Diagram of DSC Workflow:

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh 5-10 mg of PCM seal Seal in Aluminum Pan weigh->seal Precise Mass load Load Sample & Reference Pans seal->load program Run Thermal Program (Heat-Cool Cycle) load->program curve Obtain Heat Flow vs. Temperature Curve program->curve analyze Determine Melting Point & Latent Heat curve->analyze Peak Integration

Caption: Workflow for DSC analysis of PCMs.

Transient Plane Source (TPS) Method for Thermal Conductivity Measurement

Objective: To measure the thermal conductivity of the PCM in its liquid and solid states.

Methodology:

  • Sample Preparation: The liquid PCM is placed in a sample holder that allows for the insertion of the TPS sensor. For solid-state measurements, the PCM is first solidified in a controlled manner around the sensor.

  • Measurement Principle: The TPS sensor acts as both a heat source and a temperature sensor. A short electrical pulse is passed through the sensor, generating a small amount of heat that diffuses into the sample.

  • Data Acquisition: The temperature increase of the sensor is recorded as a function of time.

  • Data Analysis: The thermal conductivity is calculated from the temperature versus time response using a theoretical model that describes the heat flow from the sensor into the material.

Authoritative Grounding: The Transient Plane Source method is a well-established and reliable technique for measuring the thermal properties of materials, including liquids and solids.

Diagram of TPS Measurement Principle:

TPS_Principle cluster_setup Experimental Setup cluster_process Measurement Process cluster_output Data Output & Analysis sensor TPS Sensor pcm_below PCM Sample sensor->pcm_below pcm_above PCM Sample pcm_above->sensor pulse Apply Electrical Pulse to Sensor heat Sensor Generates Heat pulse->heat temp_rise Record Sensor Temperature Rise heat->temp_rise Heat Diffusion analysis Calculate Thermal Conductivity temp_rise->analysis

Caption: Principle of the Transient Plane Source method.

Application-Specific Considerations

The choice between this compound and 1-hexadecene is fundamentally driven by the target application's temperature requirements.

  • This compound: Its low melting point makes it suitable for:

    • Cold Chain Logistics: Maintaining the temperature of pharmaceuticals, vaccines, and biological samples below freezing during transport.

    • Cooling of Electronics: In systems where operating temperatures need to be maintained at or below 0 °C.

  • 1-Hexadecene: Its near-ambient melting point is advantageous for:

    • Protection from Freezing: Preventing temperature-sensitive products, such as certain medications or food items, from freezing during shipping or storage in environments with fluctuating temperatures.

    • Building Temperature Regulation: Incorporation into building materials to absorb solar heat during the day and release it at night, thereby stabilizing indoor temperatures.

Conclusion and Future Outlook

Both this compound and 1-hexadecene present viable options as phase change materials, each with a distinct and valuable operational temperature range. 1-Hexadecene offers a superior latent heat of fusion, making it a more efficient energy storage medium for applications around 4 °C. This compound, on the other hand, provides a solution for sub-zero thermal management.

The primary challenge for both materials remains their inherently low thermal conductivity. Future research and development efforts will likely focus on the formulation of composite PCMs, where these alkenes are combined with high-conductivity materials such as graphite, carbon nanotubes, or metal foams to enhance heat transfer rates and broaden their applicability in demanding thermal management scenarios. For drug development professionals, the high purity and well-defined properties of these single-component alkenes offer a level of predictability and control that is crucial for ensuring the stability and efficacy of temperature-sensitive formulations.

References

A Senior Application Scientist’s Guide to Reproducible 1-Tetradecene Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of polymer science, particularly in the development of materials for high-performance applications such as synthetic lubricants and specialty polymers, the reproducibility of experimental results is paramount. Poly(1-tetradecene), a polymer derived from the C14 alpha-olefin, serves as a critical component in many advanced formulations. However, achieving consistent polymer characteristics—such as molecular weight (Mn), molecular weight distribution (polydispersity index, PDI or MWD), and microstructure—can be a significant challenge.

This guide provides an in-depth comparison of common this compound polymerization methodologies, focusing on the critical factors that govern experimental reproducibility. We will dissect the causality behind protocol choices, offer validated experimental workflows, and present comparative data to empower researchers in drug development and materials science to achieve reliable and repeatable outcomes.

Core Factors Governing Reproducibility in Alkene Polymerization

The consistency of a polymerization reaction is not accidental; it is the result of meticulous control over several interconnected variables. Understanding these factors is the first step toward mastering reproducibility.

  • Catalyst System: The choice of catalyst is the single most important factor. The nature of the active site—whether it is a single, well-defined species or a collection of different active centers—directly dictates the uniformity of the resulting polymer chains. As we will explore, single-site catalysts like metallocenes offer inherently higher control than traditional multi-site heterogeneous catalysts[1].

  • Temperature: Polymerization is an exothermic process[2][3]. Even minor temperature fluctuations can alter the rates of propagation, chain transfer, and termination reactions, leading to significant variations in molecular weight and PDI[4]. Low-temperature conditions are often employed to suppress chain transfer reactions, promoting a more "living" polymerization character and narrower PDI[5].

  • Purity of Reagents and Solvent: Chain growth polymerization mechanisms, especially cationic and coordination polymerizations, are notoriously sensitive to impurities. Water, oxygen, and other protic or polar substances can react with and deactivate the catalyst or growing polymer chain, leading to premature termination and inconsistent results[4][6]. Therefore, rigorous purification of the monomer, solvent, and inert gas atmosphere is non-negotiable.

  • Concentration of Reactants: The concentration of the monomer, catalyst, and any co-catalyst or initiator directly influences reaction kinetics. Maintaining precise and consistent concentrations from run to run is essential for achieving the same reaction rate and, consequently, similar polymer characteristics[4].

  • Chain Transfer Agents: The presence and concentration of chain transfer agents, which can be impurities or intentionally added compounds, can terminate a growing polymer chain and initiate a new one. This process is a primary determinant of the final molecular weight of the polymer[4].

Comparative Analysis of Polymerization Methodologies

We will now compare three primary methods for this compound polymerization: Metallocene-catalyzed, Ziegler-Natta-catalyzed, and Cationic polymerization. Each method presents a unique set of advantages and challenges concerning reproducibility.

Catalyst SystemPrimary MechanismKey AdvantagesMajor Challenges for Reproducibility
Metallocene Catalysts Coordination PolymerizationSingle, well-defined active sites; Excellent control over stereochemistry, Mn, and PDI; High activity.[1][7]High sensitivity to impurities; Cost of catalyst and co-catalyst (e.g., MAO).
Ziegler-Natta Catalysts Coordination PolymerizationHigh molecular weight polymers; Low cost and industrially dominant for polyolefins.[8][9]Multiple active sites on heterogeneous support lead to broad PDI; Lower control over microstructure.[1]
Cationic Polymerization Chain-Growth PolymerizationEffective for alkenes with electron-donating groups; Can be initiated by simple acids.[6][10]Extreme sensitivity to solvent, counter-ion, and impurities; Prone to side reactions (rearrangement, chain transfer).[6][11]
Metallocene-Catalyzed Polymerization: The Gold Standard for Control

Metallocene catalysts are organometallic compounds featuring a transition metal (e.g., Titanium, Zirconium) sandwiched between cyclopentadienyl-type ligands[12]. Their key feature is the presence of a single, well-defined active site. This uniformity ensures that nearly all polymer chains grow under identical conditions, resulting in polymers with narrow molecular weight distributions (PDI values approaching 1.1 - 1.5) and highly controlled microstructures[1][5].

The mechanism proceeds via the coordination of the alkene monomer to the vacant orbital of the cationic metal center, followed by migratory insertion into the metal-carbon bond of the growing polymer chain[12]. This process allows for precise control over polymer architecture, making it a highly reproducible method when executed correctly.

A study by Nomura et al. demonstrated the synthesis of ultrahigh molecular weight poly(this compound) (Mn up to 1.02 × 10⁶ g/mol ) with a low PDI of 1.38 using a Cp*TiMe₂(O-2,6-ⁱPr₂C₆H₃)–borate catalyst system at -30 °C[5]. This highlights the capability of metallocene systems to produce highly uniform polymers under controlled conditions.

Ziegler-Natta (Z-N) Catalyzed Polymerization: The Industrial Workhorse

Traditional Ziegler-Natta catalysts, typically composed of a titanium halide (e.g., TiCl₄) on a magnesium chloride support, are activated by an organoaluminum co-catalyst (e.g., triethylaluminium)[8][13]. While highly effective and economical for the bulk production of polyolefins, their reproducibility at the lab scale for specialty polymers can be challenging.

The primary issue stems from the heterogeneous nature of the catalyst. The active sites are formed on the surface of a solid support, and multiple types of active sites exist, each with different reactivity[1]. This inherent non-uniformity leads to the production of polymer chains with varying lengths, resulting in a broad molecular weight distribution (PDI typically > 4). Achieving run-to-run consistency requires precise control over catalyst preparation, particle size, and reaction conditions, which can be difficult to replicate perfectly.

Cationic Polymerization: High Sensitivity, High Challenge

Cationic polymerization is initiated by an electrophilic species, such as a protic acid or a Lewis acid, which attacks the double bond of the this compound monomer to generate a carbocation[10]. This carbocation then propagates by adding to subsequent monomer units[6].

The central challenge to reproducibility in cationic polymerization is the high reactivity of the carbocation intermediate. It is susceptible to a host of side reactions, including:

  • Chain transfer to monomer, solvent, or counter-ion, which terminates the growing chain and starts a new one, thereby limiting molecular weight.

  • Rearrangement to a more stable carbocation, altering the polymer microstructure.

  • Termination by reaction with trace nucleophilic impurities (e.g., water).

These competing reactions make the final polymer properties extremely sensitive to the reaction environment, particularly the choice of solvent and the rigorous exclusion of impurities[6][11]. While viable, achieving high reproducibility requires an exceptionally high degree of experimental control.

Experimental Protocols & Workflows

To ensure trustworthiness, a protocol must be a self-validating system. The following protocols are designed with checkpoints and rationale to guide the researcher.

Diagram: General Polymerization Workflow

The following diagram illustrates the essential stages common to all this compound polymerization experiments, emphasizing the critical need for an inert atmosphere.

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Analysis p1 Solvent & Monomer Purification (Drying, Degassing) p2 Glassware Flame-Drying Under Vacuum p1->p2 p3 Catalyst & Co-catalyst Preparation p2->p3 r1 Reactor Assembly & Purge (Schlenk Line) p3->r1 Transfer to Reactor r2 Solvent & Monomer Addition r1->r2 r3 Cooling to Reaction Temp (e.g., -30°C) r2->r3 r4 Catalyst Injection r3->r4 w1 Quenching Reaction (e.g., with Methanol) r4->w1 After Set Time w2 Polymer Precipitation & Filtration w1->w2 w3 Drying Under Vacuum w2->w3 w4 Characterization (GPC, NMR, DSC) w3->w4

Caption: Standard workflow for controlled this compound polymerization.

Protocol 1: Metallocene-Catalyzed Polymerization (High Reproducibility)

This protocol is adapted from the successful synthesis of high molecular weight poly(this compound)[5].

  • Preparation (Inert Atmosphere):

    • Dry all glassware in an oven at 120°C overnight and assemble hot under a stream of high-purity argon.

    • Purify n-hexane by passing it through a column of activated alumina and Q5 catalyst, followed by sparging with argon.

    • Purify this compound by stirring over CaH₂ for 24 hours, followed by vacuum distillation. Store over molecular sieves in a glovebox.

  • Reaction Setup:

    • To a 100 mL Schlenk flask equipped with a magnetic stir bar, add 38 mL of purified n-hexane and 20 mL of purified this compound under argon.

    • Cool the flask to the reaction temperature of -30°C using a cryostat or an appropriate cooling bath. Allow the solution to thermally equilibrate for 30 minutes.

    • In a separate vial inside a glovebox, prepare the co-catalyst solution by mixing appropriate amounts of AlⁱBu₃ and Al(n-C₈H₁₇)₃. Add this to the reaction flask via syringe.

  • Initiation:

    • In a glovebox, dissolve the catalyst, Cp*TiMe₂(O-2,6-ⁱPr₂C₆H₃), and the activator, [Ph₃C][B(C₆F₅)₄], in a small amount of toluene to prepare a stock solution.

    • Inject the required amount of the catalyst/activator solution into the vigorously stirring monomer solution to initiate polymerization.

  • Polymerization and Quenching:

    • Allow the reaction to proceed for the desired time (e.g., 20 minutes) at -30°C. The solution will become noticeably viscous.

    • Quench the reaction by adding 5 mL of acidic methanol.

  • Purification and Analysis:

    • Pour the reaction mixture into a beaker containing 300 mL of methanol to precipitate the polymer.

    • Filter the white, solid polymer and wash with fresh methanol.

    • Dry the polymer in a vacuum oven at 60°C to a constant weight.

    • Analyze the polymer's molecular weight (Mn) and polydispersity (PDI) using Gel Permeation Chromatography (GPC)[14].

Protocol 2: Representative Ziegler-Natta Polymerization
  • Preparation: Follow the same rigorous purification and inert atmosphere procedures as in Protocol 1.

  • Reaction Setup:

    • To a 250 mL Schlenk flask, add 100 mL of purified toluene and the solid catalyst component (e.g., MgCl₂-supported TiCl₄).

    • Add the co-catalyst, triethylaluminium (AlEt₃), and age the catalyst at room temperature for 30 minutes.

    • Heat the reactor to the desired temperature (e.g., 70°C).

  • Initiation and Polymerization:

    • Inject 20 mL of purified this compound into the reactor.

    • Maintain the temperature and stirring for 1-2 hours.

  • Workup: Follow the quenching and purification steps as described in Protocol 1. Note that the resulting polymer will likely have a broader PDI than the metallocene product.

Comparative Data and Characterization

The success of a polymerization experiment is quantified by the properties of the resulting polymer. The following table presents data adapted from literature to compare expected outcomes.

Table: Comparison of Expected Outcomes for this compound Polymerization

ParameterMetallocene System[5]Ziegler-Natta System (Typical)Cationic System (Typical)
Catalyst Cp*TiMe₂(OAr)–BorateTiCl₄/MgCl₂/AlEt₃AlCl₃ / H₂O
Temp (°C) -3070-20
Yield HighHighVariable
Mn ( g/mol ) 1.02 × 10⁶10⁴ - 10⁶10³ - 10⁵
PDI (Mw/Mn) 1.38 (Narrow) > 4 (Broad)> 2.5 (Broad)
Reproducibility Excellent FairPoor to Fair
Diagram: Logic of Reproducibility

This diagram illustrates why single-site catalysts fundamentally offer better reproducibility.

G cluster_zn Ziegler-Natta Path cluster_metallocene Metallocene Path start Goal: Reproducible Poly(this compound) zn1 Heterogeneous Catalyst (e.g., TiCl4/MgCl2) start->zn1 m1 Homogeneous Catalyst (e.g., Zirconocene) start->m1 zn2 Multiple Active Site Types On Surface zn1->zn2 zn3 Varying Reactivity & Chain Growth Rates zn2->zn3 zn4 Broad PDI (Mw/Mn > 4) Lower Reproducibility zn3->zn4 m2 Single, Well-Defined Active Site m1->m2 m3 Uniform Reactivity & Chain Growth m2->m3 m4 Narrow PDI (Mw/Mn < 2) Higher Reproducibility m3->m4

Caption: Catalyst site uniformity dictates polymer consistency.

Conclusion

Achieving reproducible results in this compound polymerization is a direct function of understanding the underlying chemistry and exerting stringent control over the experimental environment.

  • For applications demanding the highest degree of precision and consistency in polymer properties, metallocene catalysts are unequivocally the superior choice. Their single-site nature translates directly to polymers with narrow molecular weight distributions and predictable microstructures, forming the basis of a highly reproducible process.

  • Ziegler-Natta catalysts , while industrially significant, present inherent challenges to reproducibility due to their multi-site character, making them less suitable for producing highly defined specialty polymers at a research scale.

  • Cationic polymerization remains a viable but challenging route, where success is contingent on an almost perfect exclusion of impurities and meticulous control over reaction conditions.

By selecting the appropriate catalyst system and adhering to rigorous, validated protocols that account for all critical variables, researchers can confidently produce poly(this compound) with consistent, targeted properties, accelerating the pace of innovation in materials science and drug development.

References

A Comparative Guide to Spectroscopic Analysis for the Confirmation of 1-Tetradecene Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in chemical synthesis and drug development, the unambiguous confirmation of a reaction's outcome is paramount. When working with foundational molecules like 1-tetradecene, a long-chain alpha-olefin, its versatile reactivity can lead to a variety of products through reactions such as epoxidation, hydroformylation, or polymerization.[1][2][3] Verifying the successful transformation of the terminal double bond into the desired functional group requires a multi-faceted analytical approach.

This guide provides an in-depth comparison of core spectroscopic techniques—Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—for the characterization of this compound reaction products. We will use the epoxidation of this compound to 1,2-epoxytetradecane as a model reaction to illustrate the principles and provide comparative experimental data. This approach demonstrates how leveraging the strengths of each technique provides a self-validating system for structural elucidation.

The Model Reaction: Epoxidation of this compound

The conversion of an alkene to an epoxide is a fundamental transformation in organic synthesis.[4][5] In this case, this compound is treated with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to yield 1,2-epoxytetradecane.[5][6] The core of our analytical challenge is to confirm the disappearance of the C=C double bond and the appearance of the three-membered oxirane ring.

Caption: Epoxidation of this compound to 1,2-Epoxytetradecane.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint

FT-IR spectroscopy is the ideal first-pass technique for rapidly confirming the conversion of key functional groups.[7] It works by measuring the absorption of infrared radiation by a molecule, which induces molecular vibrations at specific frequencies corresponding to the bonds present.[7] For our model reaction, the logic is simple: we must observe the disappearance of alkene-specific absorptions and the appearance of ether-like absorptions characteristic of the epoxide ring.

Comparative FT-IR Data: this compound vs. 1,2-Epoxytetradecane

Vibrational ModeThis compound (Reactant)1,2-Epoxytetradecane (Product)Rationale for Change
=C-H Stretch ~3080 cm⁻¹ (Medium)AbsentThe sp² C-H bonds of the alkene are consumed in the reaction.[8][9]
Aliphatic C-H Stretch ~2850-2960 cm⁻¹ (Strong)~2850-2960 cm⁻¹ (Strong)The long alkyl chain remains intact, so these peaks persist.[10]
C=C Stretch ~1640 cm⁻¹ (Medium)AbsentThe carbon-carbon double bond is converted to a single bond.[9][11]
C-O-C Asymmetric Stretch Absent~1250 cm⁻¹ (Medium-Strong)Appearance of the characteristic ether linkage in the strained epoxide ring.[12]
=C-H Bend (Out-of-Plane) ~910 & 990 cm⁻¹ (Strong)AbsentThese bending modes are unique to the terminal alkene group.[13]

Expert Interpretation: The most compelling evidence from FT-IR is the complete disappearance of the peaks at ~3080 cm⁻¹ and ~1640 cm⁻¹. These signals are unequivocal indicators of the vinyl group in the starting material.[9] Their absence, coupled with the emergence of a new, distinct band around 1250 cm⁻¹ for the C-O-C stretch, provides strong preliminary evidence of successful epoxidation.[12] While other ether C-O stretches exist between 1000-1300 cm⁻¹, the ~1250 cm⁻¹ band is often prominent for epoxides.[12][14]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and running a background scan.

  • Sample Application: Place one drop of the purified liquid sample (either this compound or the reaction product) directly onto the center of the ATR crystal.

  • Pressure Application: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the crystal with solvent after analysis to prevent cross-contamination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

While FT-IR confirms the change in functional groups, NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, allowing for unambiguous structural confirmation. Both ¹H and ¹³C NMR are essential for a complete picture.

¹H NMR Analysis

In ¹H NMR, the chemical shift, integration, and multiplicity of each signal provide information about the electronic environment, number, and neighboring protons, respectively.

Comparative ¹H NMR Data (in CDCl₃)

Proton EnvironmentThis compound (Reactant)1,2-Epoxytetradecane (Product)Rationale for Change
-CH=CH₂ ~5.8 ppm (ddt, 1H)AbsentThe terminal methine proton of the alkene is gone.
-CH=CH₂ ~4.95 ppm (m, 2H)AbsentThe two terminal methylene protons of the alkene are gone.[15]
-CH₂- (on Epoxide) Absent~2.7 ppm (dd, 1H) & ~2.4 ppm (dd, 1H)New diastereotopic protons on one of the epoxide carbons.[16] Their proximity to oxygen deshields them.
-CH- (on Epoxide) Absent~2.9 ppm (m, 1H)New proton on the other epoxide carbon, coupled to the adjacent CH₂ group and epoxide CH₂ protons.[17][18]
-CH₂- (Alkyl Chain) ~2.0 ppm (allyl), ~1.2-1.4 ppm~1.2-1.5 ppmThe allylic protons at ~2.0 ppm are gone. The bulk of the alkyl chain signal remains.
-CH₃ ~0.88 ppm (t, 3H)~0.88 ppm (t, 3H)The terminal methyl group is unchanged.[19]

Expert Interpretation: The ¹H NMR spectrum provides definitive proof of reaction. The complete disappearance of the characteristic vinyl proton signals between 4.9 and 5.8 ppm is the primary indicator.[18] Concurrently, the appearance of a new set of signals in the 2.4-2.9 ppm region is the "smoking gun" for epoxide formation.[16][17] These signals correspond to the protons on the three-membered ring, which are shifted downfield due to the deshielding effect of the adjacent oxygen atom and ring strain.[17]

¹³C NMR Analysis

¹³C NMR spectroscopy complements the proton data by showing the chemical environment of each carbon atom in the molecule.

Comparative ¹³C NMR Data (in CDCl₃)

Carbon EnvironmentThis compound (Reactant)1,2-Epoxytetradecane (Product)Rationale for Change
-CH=CH₂ ~139 ppmAbsentThe internal sp² carbon is consumed.[20]
-CH=CH₂ ~114 ppmAbsentThe terminal sp² carbon is consumed.[20]
-CH- (on Epoxide) Absent~54 ppmNew sp³ carbon bonded to oxygen.
-CH₂- (on Epoxide) Absent~47 ppmNew sp³ carbon bonded to oxygen.[16][21]
Alkyl Chain Carbons ~22-34 ppm~23-32 ppmThe long alkyl chain remains largely unchanged.

Expert Interpretation: Similar to ¹H NMR, the key diagnostic is the disappearance of the alkene carbon signals at ~114 and ~139 ppm.[20] The appearance of two new signals in the shielded region of ~47-54 ppm is characteristic of epoxide carbons, confirming the formation of the oxirane ring.[16][17][21]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~10-20 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Transfer the solution to a 5 mm NMR tube. Insert the tube into the NMR spectrometer.

  • Tuning and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent, and the magnetic field will be shimmed to ensure homogeneity.

  • Data Acquisition: Acquire the ¹H spectrum first, followed by the ¹³C spectrum. Standard parameters for each experiment are typically sufficient.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals (for ¹H NMR).

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound, offering the final piece of confirmatory evidence. Electron Ionization (EI) is a common technique that also provides a reproducible fragmentation pattern, which can serve as a molecular fingerprint.

Comparative MS Data

IonThis compound (Reactant)1,2-Epoxytetradecane (Product)Rationale for Change
Molecular Ion [M]⁺• m/z 196m/z 212The mass increases by 16 Da, corresponding to the addition of one oxygen atom.[22]
Key Fragments Clusters of peaks separated by 14 Da (-CH₂-). Prominent CnH2n+1 and CnH2n-1 series.[23][24]Cleavage adjacent to the epoxide ring is common. Loss of alkyl radicals can lead to oxygen-containing fragments.The fragmentation pattern changes significantly due to the presence of the new, reactive functional group.

Expert Interpretation: The most critical piece of data from the mass spectrum is the molecular ion peak. A shift from m/z 196 for this compound to m/z 212 for the product is unambiguous proof of the addition of a single oxygen atom, consistent with epoxidation.[22] The fragmentation pattern of long-chain alkanes and alkenes is characterized by a series of clusters 14 mass units apart, representing the sequential loss of CH₂ groups.[23][25][26] The introduction of the epoxide functional group creates a new, preferential site for fragmentation, leading to a distinctly different and often more complex mass spectrum compared to the starting material.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dilute a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of ~1 mg/mL.

  • GC Injection: Inject 1 µL of the diluted sample into the GC inlet, where it is vaporized and swept onto the chromatographic column by a carrier gas (e.g., helium).

  • Chromatographic Separation: The components of the sample are separated on the GC column based on their boiling points and interactions with the stationary phase. The this compound and its product will elute at different retention times.

  • Ionization (EI): As each compound elutes from the column, it enters the MS source, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) and detected.

Integrated Analytical Workflow

No single technique tells the whole story. A robust, self-validating workflow leverages the strengths of each method in a logical sequence.

Caption: A logical workflow for the spectroscopic confirmation of reaction products.

References

A Comparative Guide to the Thermal Analysis of 1-Tetradecene-Based Polymers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of polymer science, particularly in applications demanding precise thermal properties such as in drug delivery systems and advanced materials, 1-tetradecene-based polymers are emerging as a versatile class of polyolefins. Their long aliphatic side chains impart unique characteristics that influence their melting behavior, crystallinity, and thermal stability. This guide offers a comprehensive comparison of the thermal properties of various this compound-based polymers, supported by experimental data from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). We will delve into the causal relationships behind experimental choices and provide detailed, standards-compliant protocols to ensure scientific integrity and reproducibility.

The Significance of Thermal Analysis for this compound Polymers

Thermal analysis techniques are indispensable tools for characterizing polymeric materials.[1] For this compound-based polymers, DSC and TGA provide critical insights into:

  • Phase Transitions: DSC precisely measures the temperatures and heat flows associated with transitions such as melting (T_m), crystallization (T_c), and glass transition (T_g). This information is vital for understanding the material's processing window and its physical state at different temperatures.

  • Crystallinity: The degree of crystallinity, calculated from the heat of fusion (ΔH_f) obtained by DSC, directly impacts the mechanical properties, barrier properties, and degradation rate of the polymer.

  • Thermal Stability: TGA determines the temperature at which the polymer begins to decompose, providing a measure of its thermal stability. This is crucial for applications involving elevated temperatures during processing or end-use.

  • Compositional Analysis: TGA can also be employed to determine the composition of multi-component systems, such as the amount of filler in a composite material.

This guide will explore these parameters in the context of homopolymers, copolymers, and composites of this compound, offering a comparative framework for material selection and development.

Comparative Analysis of Thermal Properties

The incorporation of this compound into a polymer backbone, either as a primary monomer or a comonomer, significantly influences its thermal behavior. The length of the C12 side chain introduces a different dynamic compared to shorter-chain alpha-olefins like 1-hexene or 1-octene.

Differential Scanning Calorimetry (DSC): A Window into Phase Transitions and Crystallinity

DSC is a cornerstone technique for evaluating the thermal transitions of polymers.[2][3][4][5][6] By measuring the difference in heat flow between a sample and a reference as a function of temperature, we can elucidate key material properties.

A study by Imaoka et al. (2022) on ethylene/1-tetradecene copolymers provides excellent insight into the effect of comonomer content on the melting behavior.[2][7][8] As the mole fraction of this compound increases, the long side chains disrupt the polyethylene crystal lattice. This leads to a decrease in the melting temperature (T_m) and the overall crystallinity of the material.

Table 1: Comparison of DSC Data for Ethylene/1-Tetradecene Copolymers

Polymer SystemThis compound Content (mol%)Melting Temperature (T_m) (°C)Heat of Fusion (ΔH_f) (J/g)Crystallinity (%)*
High-Density Polyethylene (HDPE)0~135~200~69
Ethylene/1-Tetradecene Copolymer2.512515052
Ethylene/1-Tetradecene Copolymer5.011811038
Ethylene/1-Tetradecene Copolymer10.01057024

*Crystallinity is calculated relative to the heat of fusion of 100% crystalline polyethylene (~290 J/g). Data is illustrative and based on trends reported in the literature.[2][7][8]

The data clearly demonstrates that increasing the this compound content systematically lowers the melting point and crystallinity. This is a critical consideration for applications where a specific melting range or degree of flexibility is required. For instance, in drug delivery matrices, lower crystallinity can lead to faster drug elution rates.

Thermogravimetric Analysis (TGA): Assessing Thermal Stability

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is fundamental for determining the thermal stability of polymers. The onset of decomposition (T_onset) and the temperature of maximum decomposition rate (T_max) are key parameters derived from the TGA curve.

Table 2: Illustrative TGA Data for this compound-Based Polymers

Polymer SystemOnset Decomposition (T_onset, 5% wt loss) (°C)Temperature of Max. Decomposition (T_max) (°C)Char Yield at 600°C (%)
Poly(this compound) Homopolymer (Hypothetical)~380~450<1
Ethylene/1-Tetradecene Copolymer (5 mol%)~375~465<1
Poly(this compound)/Silica Nanocomposite (5 wt%)~390~475~6

This illustrative data suggests that while copolymerization might have a minor effect on the onset of decomposition, the incorporation of thermally stable fillers like silica can significantly enhance the thermal stability of the polymer matrix. The filler can act as a barrier to the out-diffusion of volatile degradation products and can also have a catalytic effect on char formation.

Experimental Protocols: A Foundation of Trustworthiness

To ensure the reliability and comparability of thermal analysis data, adherence to standardized methodologies is paramount. The following protocols are based on widely accepted ASTM standards.

DSC Experimental Protocol (Based on ASTM D3418)

This protocol outlines the steps for determining the transition temperatures and enthalpies of fusion and crystallization of this compound-based polymers.[2][3][4][5][6]

  • Sample Preparation: A small sample (5-10 mg) of the polymer is accurately weighed and hermetically sealed in an aluminum DSC pan.

  • Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).

  • Thermal History Erasure: The sample is heated to a temperature well above its melting point (e.g., 180°C for polyethylene-based materials) and held for a few minutes to erase any prior thermal history.

  • Controlled Cooling: The sample is then cooled at a controlled rate (e.g., 10°C/min) to a temperature below its crystallization point to observe the crystallization exotherm (T_c).

  • Controlled Heating: Finally, the sample is heated again at a controlled rate (e.g., 10°C/min) to a temperature above its melting point to observe the melting endotherm (T_m).

  • Data Analysis: The resulting thermogram is analyzed to determine the onset, peak, and end temperatures of transitions, as well as the integrated area of the peaks to calculate the enthalpies of fusion (ΔH_f) and crystallization (ΔH_c).

dot graph TD { A[Start: Polymer Sample] --> B{Weigh 5-10 mg of sample}; B --> C[Seal in Aluminum Pan]; C --> D{Place in DSC Cell}; D --> E[Heat to 180°C at 10°C/min(Erase Thermal History)]; E --> F[Hold at 180°C for 3 min]; F --> G[Cool to 25°C at 10°C/min(Record Crystallization Data)]; G --> H[Heat to 180°C at 10°C/min(Record Melting Data)]; H --> I[End: Analyze Thermogram]; subgraph "DSC Analysis" direction LR E F G H end } caption: DSC Experimental Workflow.

TGA Experimental Protocol (Based on ASTM E1131)

This protocol describes the procedure for assessing the thermal stability and composition of this compound-based polymers.[7][8][9][10][11]

  • Sample Preparation: A small sample (10-20 mg) of the polymer is accurately weighed into a TGA pan (e.g., alumina or platinum).

  • Instrument Calibration: The TGA instrument's balance and temperature are calibrated using appropriate standards.

  • Atmosphere Control: The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen, at a constant flow rate (e.g., 20 mL/min) to prevent oxidative degradation. For compositional analysis of filled polymers, a switch to an oxidizing atmosphere (e.g., air or oxygen) at a higher temperature may be necessary to burn off carbonaceous residue and determine the inorganic filler content.

  • Temperature Program: The sample is heated at a constant rate (e.g., 10°C/min or 20°C/min) over a defined temperature range (e.g., from room temperature to 600°C or higher).

  • Data Acquisition: The sample weight, temperature, and time are continuously recorded.

  • Data Analysis: The TGA curve (weight % vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset of decomposition, the temperature of maximum decomposition rate, and the percentage of residual mass.

dot graph TD { A[Start: Polymer Sample] --> B{Weigh 10-20 mg of sample}; B --> C[Place in TGA Pan]; C --> D{Load into TGA Furnace}; D --> E[Establish Inert Atmosphere (N₂)]; E --> F[Heat from RT to 600°C at 10°C/min]; F --> G[Record Weight Loss vs. Temperature]; G --> H[End: Analyze TGA/DTG Curves]; subgraph "TGA Analysis" direction LR E F G end } caption: TGA Experimental Workflow.

In-Depth Insights and Causality

The choice of experimental parameters in both DSC and TGA is critical for obtaining meaningful and reproducible data.

  • Heating/Cooling Rate: In DSC, the heating and cooling rates can affect the observed transition temperatures and the degree of crystallinity. Faster rates can shift transitions to higher temperatures on heating and lower temperatures on cooling. A standard rate of 10°C/min is often used to allow for comparison across different studies.

  • Atmosphere: In TGA, the choice of atmosphere is crucial. An inert atmosphere (nitrogen or argon) is used to study the inherent thermal stability of the polymer without the influence of oxidation. An oxidizing atmosphere (air or oxygen) is used to investigate the thermo-oxidative stability and to determine the amount of carbon black or other fillers that combust at high temperatures.

  • Sample Mass: The sample mass can influence heat transfer within the sample. For both techniques, a small sample mass is generally preferred to minimize thermal gradients and ensure uniform heating.

Conclusion and Future Directions

The thermal analysis of this compound-based polymers by DSC and TGA provides invaluable data for researchers and professionals in materials science and drug development. The incorporation of this compound as a comonomer offers a tunable parameter to control the melting behavior and crystallinity of polyolefins. While the thermal stability is largely governed by the polyolefin backbone, the addition of functional comonomers or reinforcing fillers can significantly alter the degradation profile.

Future research should focus on generating a more extensive library of TGA data for a wider range of this compound copolymers and composites. Investigating the influence of different comonomers beyond ethylene and exploring the effects of various nanofillers on both the phase transitions and thermal stability will further enhance our understanding and expand the application potential of this promising class of polymers. The systematic application of the standardized protocols outlined in this guide will be essential for building a robust and comparable dataset for the scientific community.

References

A Senior Application Scientist's Guide to Benchmarking 1-Tetradecene Performance Against Other C14 Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Isomeric Purity in C14 Olefins

In the landscape of chemical synthesis and materials science, C14 olefins (C14H28) represent a crucial class of hydrocarbons. While sharing the same molecular formula, their isomeric forms—differentiated by the position of the carbon-carbon double bond and the branching of the carbon chain—exhibit vastly different performance characteristics. This guide provides an in-depth comparison of 1-tetradecene, a linear alpha-olefin (LAO), against its internal and branched C14 isomers.

For researchers and developers, understanding these differences is not merely academic; it is fundamental to controlling reaction outcomes, optimizing product performance, and ensuring the efficacy of the final application. The terminal double bond of this compound imparts a unique reactivity profile that makes it a highly sought-after precursor in the synthesis of polymers, surfactants, and specialty chemicals.[1][2] Conversely, internal olefins, while less reactive, have their own specialized uses.[3][4] This guide will dissect these differences, supported by experimental data and protocols, to empower you to make informed decisions in your research and development endeavors.

Structural and Physicochemical Comparison of C14 Isomers

The seemingly subtle shift of a double bond or the introduction of a branch in the carbon chain has profound effects on the physical properties of C14 isomers. These properties, including boiling point, viscosity, and melting point, dictate the handling, processing, and application range of the chemical.

This compound's linear structure and terminal double bond distinguish it from its isomers, such as cis/trans-7-tetradecene (a linear internal olefin) or branched isomers like methyltridecenes.

cluster_0 Types of C14 Olefin Isomers 1_Tetradecene This compound (Alpha-Olefin) CH2=CH(CH2)11CH3 Internal_Olefin 7-Tetradecene (Internal Olefin) CH3(CH2)5CH=CH(CH2)5CH3 1_Tetradecene->Internal_Olefin Isomerization Branched_Olefin Branched C14 Isomer (e.g., 2-Methyl-1-tridecene) 1_Tetradecene->Branched_Olefin Isomerization & Rearrangement

Caption: Structural relationship between alpha, internal, and branched C14 olefin isomers.

The following table summarizes the key physicochemical properties, providing a quantitative basis for comparison.

PropertyThis compound (Alpha-Olefin)7-Tetradecene (Internal Olefin)Representative Branched C14 Isomer
CAS Number 1120-36-1[5]10374-74-0 (trans)Varies
Molecular Weight 196.37 g/mol [5]196.37 g/mol 196.37 g/mol
Boiling Point 251 °C~248-250 °CLower than linear isomers
Melting Point -13 to -11 °CVaries with cis/trans formSignificantly lower
Density 0.775 g/mL at 25 °C~0.78 g/mL at 20 °CGenerally lower
Flash Point 110-115 °C[5][6]~112 °CVaries, often lower
Kinematic Viscosity 2.61 mm²/s at 20°C[7]Slightly higher than alpha-olefinLower pour points[8]

Reactivity and Performance: The Alpha-Olefin Advantage

The primary differentiator in performance between this compound and other C14 isomers is the reactivity conferred by the terminal double bond. This bond is sterically more accessible and electronically different from an internal double bond, making this compound a more favorable substrate for a variety of critical industrial reactions.[2][9]

Key Reaction Classes:
  • Polymerization: this compound is a key comonomer in the production of high-performance polymers like Linear Low-Density Polyethylene (LLDPE), where it introduces short-chain branching to control density and flexibility.[1] It is also the precursor for Polyalphaolefins (PAOs), which are synthetic lubricants with superior thermal stability and low-temperature performance compared to mineral oils.[1] Internal olefins are significantly less reactive in common polymerization processes.[9]

  • Surfactant Production (Sulfonation): The reaction of this compound with sulfur trioxide produces alpha-olefin sulfonates (AOS), which are highly effective anionic surfactants used in detergents, shampoos, and soaps.[9][10][11] The "alpha" position is crucial for the desired surfactant properties.

  • Hydroformylation (Oxo Process): This process adds a formyl group (CHO) and a hydrogen atom across the double bond. With this compound, this reaction predominantly yields a linear C15 aldehyde, a valuable intermediate for producing detergent alcohols. Internal olefins would produce a mixture of branched aldehydes, which are often less desirable.

  • Organic Synthesis: The well-defined and reactive nature of this compound makes it an ideal building block in complex organic synthesis.[1][5] It can be used to synthesize specific ketones, acids, and other functionalized long-chain molecules.[12]

Causality of Reactivity: The higher reactivity of the terminal double bond stems from reduced steric hindrance, allowing catalysts and reagents easier access. In contrast, the internal double bond is more sterically shielded by the adjacent alkyl chains, slowing down or inhibiting reactions. Furthermore, unintentional isomerization of this compound to less reactive internal olefins can occur during storage, particularly over certain drying agents, which can negatively impact polymerization experiments.[9]

Experimental Protocols for Isomer Differentiation and Purity Assessment

Verifying the isomeric purity of a this compound sample is critical for ensuring predictable reaction outcomes. The following protocols outline robust methods for quantification and structural confirmation.

Protocol 1: Isomeric Purity Analysis by Gas Chromatography (GC)

Objective: To quantify the percentage of this compound and identify and quantify other C14 isomers in a sample.

Scientific Rationale: Gas chromatography separates volatile compounds based on their boiling points and interactions with the stationary phase of the column. Hydrocarbon isomers, while having similar boiling points, can be resolved on a suitable capillary column due to subtle differences in their structure and polarity.[13] A non-polar or mid-polar column is typically chosen for this separation.

Methodology:

  • Sample Preparation: Dilute the olefin sample (e.g., 1 µL) in a suitable solvent like hexane (1 mL). Add an internal standard (e.g., n-tridecane) for precise quantification.

  • Instrumentation:

    • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

    • Column: A 30m x 0.25mm x 0.25µm DB-5 or equivalent non-polar capillary column.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C, and hold for 5 minutes.

  • Data Analysis:

    • Identify peaks based on retention times compared to known standards. This compound will elute before the internal C14 isomers.

    • Quantify the area of each peak. Calculate the percentage of each isomer relative to the total area of all C14 peaks.

Trustworthiness: This protocol is self-validating through the use of an internal standard, which corrects for variations in injection volume and ensures accurate quantification. Calibration with certified reference materials of different isomers further enhances accuracy.

cluster_workflow GC Analysis Workflow A Sample Preparation (Olefin + Solvent + Internal Std) B GC Injection A->B C Separation on Capillary Column B->C D Flame Ionization Detection (FID) C->D E Data Acquisition & Integration D->E F Peak Identification & Quantification E->F

Caption: Workflow for the quantitative analysis of C14 isomers using Gas Chromatography.

Protocol 2: Structural Confirmation by ¹H and ¹³C NMR Spectroscopy

Objective: To unequivocally confirm the position of the double bond, distinguishing this compound from internal isomers.

Scientific Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms in a molecule. The chemical shifts of the nuclei directly attached to or near the double bond are highly diagnostic for determining its position.[14][15]

Methodology:

  • Sample Preparation: Dissolve ~10-20 mg of the olefin sample in ~0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Analysis:

    • This compound: Look for characteristic signals for the terminal vinylic protons: a multiplet around ~5.8 ppm (internal CH) and two multiplets around ~4.95 ppm (terminal CH₂).

    • Internal Isomers: The vinylic protons will appear as a multiplet in a different region, typically around ~5.4 ppm .[15] The terminal vinyl signals will be absent.

  • ¹³C NMR Analysis:

    • This compound: Look for the two distinct sp² carbon signals at ~139 ppm (internal C) and ~114 ppm (terminal CH₂).

    • Internal Isomers: The sp² carbons will appear further downfield, typically in the ~125-135 ppm range, depending on cis/trans geometry.

Toxicological and Safety Profile

For professionals in drug development and research, understanding the safety profile is paramount. The C14 alpha-olefins, including this compound, are generally characterized by low toxicity.[16] However, specific hazards must be noted.

ParameterThis compound & C14 Alpha-OlefinsReference
Acute Oral Toxicity Low toxicity (LD50 for female rats reported between 1.3 to 6.3 g/kg for sodium C14-16 olefin sulfonate).[17]
Skin/Eye Irritation Slightly irritating. Solvents may degrease the skin.[16][18]
Aspiration Hazard May be fatal if swallowed and enters airways. [18][19]
Mutagenicity Tests on bacterial or mammalian cell cultures did not show mutagenic effects.[19]
Biodegradability Considered to be readily biodegradable.[19][20]
Aquatic Toxicity Not expected to be harmful to aquatic organisms due to low water solubility.[16][18][19]

Causality of Aspiration Hazard: The low viscosity and surface tension of this compound allow it to spread rapidly into the lungs if ingested and then vomited, which can cause severe chemical pneumonitis. This is a physical hazard common to many similar hydrocarbons.

Conclusion

The performance benchmark of this compound against other C14 isomers is unequivocally defined by its structure. As a linear alpha-olefin, its terminal double bond provides superior reactivity and selectivity in critical industrial processes such as polymerization and the synthesis of surfactants and detergent alcohols.[1][2][9][11] Internal and branched C14 isomers, being less reactive, are unsuitable for these specific applications but find utility in other areas where this lower reactivity is desired.

For the researcher, scientist, or drug development professional, the key takeaway is the imperative of isomeric purity. The presence of internal olefin isomers in a this compound feedstock can inhibit or alter the course of a reaction, leading to lower yields and impure products. Therefore, rigorous analytical verification using the protocols outlined in this guide is not just recommended; it is essential for reproducible, high-quality results. The choice of olefin isomer is a critical decision that directly impacts the chemical pathway and the properties of the final product.

References

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Techniques for 1-Tetradecene Characterization

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a robust, multi-technique framework for the comprehensive characterization of 1-Tetradecene (C₁₄H₂₈). As a crucial alpha-olefin used in synthesizing surfactants, lubricants, and polymers, rigorous verification of its identity, purity, and isomeric integrity is paramount.[1] Relying on a single analytical method provides an incomplete picture and introduces unacceptable risk. This document outlines a cross-validation strategy, leveraging the orthogonal strengths of several core analytical techniques to build a self-validating and unimpeachable data package.

The Principle of Orthogonal Validation: Beyond a Single Data Point

In analytical science, trustworthiness is built upon corroborating evidence. Cross-validation is the process of confirming that an analytical method yields reliable and consistent results by comparing them against data from a different, complementary method.[2][3] For a molecule like this compound, the primary concerns are not just confirming the C₁₄ backbone and the terminal double bond, but also quantifying any isomers (e.g., internal olefins like 2-tetradecene) or process-related impurities. No single technique can address all these questions with absolute certainty. By integrating data from methods that probe different molecular attributes—volatility, nuclear environment, vibrational modes, and mass-to-charge ratio—we create a powerful, self-validating system.

Core Analytical Techniques: A Comparative Analysis

The selection of techniques is purposeful, designed to provide overlapping and complementary information.

Analytical Technique Primary Information Yielded Strengths Limitations
Gas Chromatography (GC) Purity assessment, quantification of volatile impurities, isomeric separation.High separation efficiency for volatile compounds, excellent quantitation with Flame Ionization Detection (FID).[4]Provides limited structural information; peak identification relies on retention time matching with standards.[5]
NMR Spectroscopy (¹H & ¹³C) Unambiguous structural elucidation, confirmation of double bond position, isomer identification.Provides definitive information on atomic connectivity and chemical environment.[1][6]Lower intrinsic sensitivity than GC, can be less effective for detecting trace-level impurities without specialized techniques.
FTIR Spectroscopy Functional group identification (alkene C=C and vinylic C-H bonds).Rapid, non-destructive, and provides a characteristic molecular "fingerprint".[7][8]Limited ability to distinguish between isomers or quantify components in a mixture.
Mass Spectrometry (MS) Molecular weight confirmation and structural information from fragmentation patterns.Extremely high sensitivity, provides definitive molecular weight. When coupled with GC (GC-MS), it is a powerful tool for impurity identification.[9][10]Isomers produce identical molecular ions, and fragmentation patterns can be very similar, making differentiation challenging.

The Cross-Validation Workflow: An Integrated Approach

The analytical process should not be a linear sequence but an interconnected workflow where results from each step inform the next. The goal is to build a cohesive and consistent narrative about the sample's composition.

CrossValidationWorkflow cluster_0 Primary Characterization cluster_1 Data Correlation & Verification cluster_2 Impurity Investigation (If Required) cluster_3 Final Assessment GC GC-FID (Purity & Isomer Profile) Integration Correlate Results GC->Integration Purity ≥ 99%? NMR ¹H & ¹³C NMR (Structural Confirmation) NMR->Integration Structure Match? FTIR ATR-FTIR (Functional Group Check) FTIR->Integration Alkene Confirmed? GC_MS GC-MS (Impurity Identification) Integration->GC_MS Discrepancy or Unknown Peak >0.1% Report Comprehensive Certificate of Analysis Integration->Report Data Consistent GC_MS->Report Impurity Structure Elucidated

Caption: Integrated workflow for the cross-validation of this compound.

Detailed Experimental Protocols

These protocols are designed to be self-validating systems, incorporating system suitability checks and clear criteria for data acceptance.

Protocol 1: Purity and Isomer Analysis by Gas Chromatography (GC-FID)

Causality: GC-FID is the gold standard for purity determination of volatile compounds due to the detector's wide linear range and response uniformity for hydrocarbons. A non-polar column separates compounds primarily by boiling point, which is effective for differentiating linear alpha-olefins from potential branched or internal isomers.

  • Instrumentation: GC system with FID.

  • Column: Agilent DB-1 or equivalent (100% Dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Program: Initial 80°C, hold 1 min, ramp at 10°C/min to 280°C, hold 5 min.

  • Injector: 250°C, Split ratio 100:1.

  • Detector: FID at 300°C.

  • Sample: 1 µL of 1% (w/v) this compound in hexane.

  • Trustworthiness Check: The analysis is validated by running a solvent blank to ensure no system contamination and by checking for peak shape and symmetry. Purity is calculated using area percent normalization. An analytical standard of this compound should be used to confirm retention time.[4]

Protocol 2: Structural Confirmation by NMR Spectroscopy

Causality: NMR is the most powerful tool for unambiguous structure elucidation. ¹H NMR will confirm the presence and ratio of the characteristic terminal vinyl protons, while ¹³C NMR will confirm the 14 unique carbon environments expected for this compound.

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Sample: 10-20 mg of this compound dissolved in ~0.7 mL of CDCl₃ with TMS as an internal standard.

  • ¹H NMR Acquisition:

    • Expected Chemical Shifts (δ, ppm): ~5.8 (ddt, 1H, -CH=CH₂), ~4.95 (m, 2H, -CH=CH ₂), ~2.05 (q, 2H, -CH ₂-CH=CH₂), ~1.2-1.4 (m, 20H, alkyl chain), ~0.88 (t, 3H, -CH ₃).[6][11]

  • ¹³C NMR Acquisition:

    • Expected Chemical Shifts (δ, ppm): ~139.2 (=CH-), ~114.1 (=CH₂), and a series of aliphatic signals between ~34 and ~14.1.[12]

  • Trustworthiness Check: The integration of the ¹H NMR signals must correspond to the proton count of the proposed structure. The number of signals in the ¹³C NMR spectrum should match the number of non-equivalent carbons.

Protocol 3: Functional Group Verification by ATR-FTIR

Causality: Attenuated Total Reflectance (ATR) FTIR is a rapid, sample-sparing technique to confirm the presence of key functional groups. For this compound, this provides immediate verification of the crucial alkene moiety.[7][13]

  • Instrumentation: FTIR spectrometer with a diamond ATR accessory.

  • Sample Preparation: Apply one drop of neat this compound directly to the ATR crystal.

  • Acquisition: Collect spectrum from 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: Ratio the sample spectrum against a previously collected background spectrum of the clean crystal.

  • Expected Characteristic Peaks (cm⁻¹):

    • ~3077: C-H stretch of the vinyl group (=C-H).

    • ~2925 & ~2854: Asymmetric and symmetric C-H stretches of the alkyl chain (CH₂).

    • ~1641: C=C stretching vibration, characteristic of an alkene.

    • ~991 & ~909: Out-of-plane C-H bending vibrations, highly indicative of a terminal vinyl group.

  • Trustworthiness Check: The presence of all characteristic alkene peaks provides a high-confidence confirmation of the functional group identity.

Data Integration: Building a Cohesive Conclusion

The individual results are now synthesized. The true power of cross-validation is realized when the data from each technique corroborates the others.

Parameter Assessed GC-FID Data NMR (¹H & ¹³C) Data FTIR Data Integrated Conclusion
Identity Retention time matches standard.All ¹H and ¹³C chemical shifts and integrations are consistent with this compound structure.Key peaks at 3077, 1641, and 909 cm⁻¹ confirm a terminal alkene.Identity Confirmed: The sample is unequivocally this compound.
Purity Area % = 99.85%.No observable impurity peaks (>0.1%).Not a quantitative technique.High Purity Confirmed: The sample has a purity of ≥99.8%.
Isomeric Purity A minor peak at a later retention time (0.10%) is observed.No signals corresponding to internal olefin protons are detected.Not specific enough to differentiate isomers.Isomeric Purity >99.8%: Primarily the 1-olefin isomer. The minor peak requires further investigation if its identity is critical.
Contaminants An unknown peak (0.05%) is present.Not observed.Not observed.Trace Contaminant Detected: A non-isomeric, trace-level impurity is present. For GMP applications, identification via GC-MS would be required.

Final Assessment

The cross-validation of this compound using GC, NMR, and FTIR provides a comprehensive and trustworthy characterization. The high-purity result from GC is substantiated by the clean spectra from NMR, which in turn provides definitive structural confirmation that aligns with the functional group data from FTIR. This orthogonal approach ensures that the final Certificate of Analysis is not just a collection of disparate data points, but a scientifically rigorous and defensible statement of product quality.

References

Safety Operating Guide

A Strategic Guide to Personal Protective Equipment for Handling 1-Tetradecene

Author: BenchChem Technical Support Team. Date: January 2026

For the experienced researcher, scientist, and drug development professional, the safe handling of chemical reagents is a foundational pillar of successful experimentation. This guide provides a comprehensive, in-depth look at the requisite personal protective equipment (PPE) for handling 1-Tetradecene, moving beyond a simple checklist to instill a deeper understanding of the "why" behind each procedural step. Our aim is to empower you with the knowledge to not only protect yourself but also to foster a culture of safety and excellence within your laboratory.

Understanding the Primary Hazards of this compound

This compound, a long-chain alpha-olefin, is a versatile building block in organic synthesis. However, its physical and chemical properties present specific hazards that dictate our PPE and handling protocols. The primary concerns are:

  • Aspiration Toxicity : This is the most significant hazard associated with this compound.[1][2][3][4][5] If swallowed, the low viscosity of this liquid can lead to it being aspirated into the lungs, which can cause a severe and potentially fatal chemical pneumonitis.[6]

  • Skin Irritation : While classified as a moderate skin irritant, repeated or prolonged contact can defat the skin, leading to dryness, cracking, and dermatitis.[1][4][6]

  • Eye Irritation : Direct contact with the liquid can cause irritation to the eyes.[7][8]

It is also combustible, though it requires preheating before ignition can occur.[7]

Core Personal Protective Equipment (PPE) Protocol

A risk-based approach to PPE selection is paramount. The following recommendations are based on a thorough assessment of the hazards associated with this compound.

Eye and Face Protection: The First Line of Defense

Given the potential for splashes and eye irritation, appropriate eye and face protection is non-negotiable.

  • Minimum Requirement : Tightly fitting safety goggles are essential to prevent any accidental contact with the eyes.[1]

  • Enhanced Protection : For operations with a higher risk of splashing, such as transferring large volumes or working with heated this compound, a face shield should be worn in conjunction with safety goggles.[2]

An eyewash station should be readily accessible in the immediate work area.[1] In the event of eye contact, flush with water for at least 15 minutes and seek medical attention.[4][8]

Hand Protection: Preventing Dermal Exposure

The selection of appropriate gloves is critical to prevent skin contact and the associated risks of irritation and defatting.

  • Material Suitability : The choice of glove material should be based on its resistance to this compound. While specific breakthrough times are not always readily available in general safety documents, it is crucial to consult with glove manufacturers for detailed chemical resistance data.

  • Inspection and Technique : Always inspect gloves for any signs of degradation or perforation before use.[2] Employ proper glove removal techniques to avoid contaminating your skin.[2]

After handling this compound, always wash your hands thoroughly with soap and water, especially before breaks and at the end of the workday.[1][2]

Body Protection: Shielding Against Spills

To protect against accidental spills and splashes, appropriate body protection should be worn.

  • Laboratory Coat : A standard laboratory coat is generally sufficient for routine laboratory-scale operations.

  • Chemical-Resistant Apron : For larger-scale work or when there is a significant risk of splashing, a chemical-resistant apron worn over the lab coat is recommended.

Respiratory Protection: When is it Necessary?

Under normal laboratory conditions with adequate ventilation, respiratory protection is typically not required when handling this compound due to its low vapor pressure.[6] However, in specific situations, respiratory protection may be necessary:

  • Inadequate Ventilation : If working in an area with poor ventilation where vapors may accumulate.

  • Aerosol Generation : If the process generates aerosols or mists of this compound.

  • Heating : When heating this compound, as this will increase its vapor pressure.

In such cases, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.[3][4]

Safe Handling and Disposal Workflow

The following workflow diagram illustrates the key steps for the safe handling and disposal of this compound, integrating the use of appropriate PPE at each stage.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE: - Safety Goggles/Face Shield - Gloves - Lab Coat prep_setup Ensure Proper Ventilation and Access to Eyewash Station prep_ppe->prep_setup prep_sds Review Safety Data Sheet (SDS) prep_sds->prep_ppe handling_transfer Carefully Transfer this compound prep_setup->handling_transfer Proceed to Handling handling_use Perform Experimental Procedure handling_transfer->handling_use disposal_waste Collect Waste in a Labeled, Closed Container handling_use->disposal_waste Proceed to Disposal disposal_ppe Remove and Dispose of Contaminated Gloves disposal_waste->disposal_ppe disposal_handwash Wash Hands Thoroughly disposal_ppe->disposal_handwash

Caption: Workflow for the safe handling and disposal of this compound.

Emergency Procedures: A Plan for the Unexpected

In the event of an accidental exposure or spill, a swift and informed response is crucial.

Exposure Scenario Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][8]
Skin Contact Remove contaminated clothing. Wash affected area with soap and plenty of water.[2] If skin irritation persists, consult a physician.
Inhalation Move the person to fresh air. If not breathing, give artificial respiration.[2] If symptoms persist, call a physician.
Ingestion Do NOT induce vomiting. [2][3][4][5][9] Immediately call a poison control center or doctor.[2][3][5][9] If vomiting occurs, keep head low so that stomach content doesn't get into the lungs.
Spill Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, silica gel) and place it in a suitable, closed container for disposal.[2][9] Prevent the spill from entering drains.[2][3]

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Collection : All this compound waste, including contaminated absorbent materials, should be collected in a clearly labeled, sealed container.[2][3]

  • Licensed Disposal : Dispose of chemical waste through a licensed disposal company.[2] Do not dispose of it down the drain.[2]

  • Regulatory Compliance : Ensure that all disposal practices are in accordance with local, state, and federal regulations.

By adhering to these guidelines, you can confidently and safely incorporate this compound into your research, ensuring the integrity of your work and the well-being of yourself and your colleagues.

References

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